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  • Product: Ethyl 2-phenoxybenzoate
  • CAS: 41755-76-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties of Ethyl 2-phenoxybenzoate

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Abstract Ethyl 2-phenoxybenzoate is a versatile aromatic ester with significant applications in the pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

Ethyl 2-phenoxybenzoate is a versatile aromatic ester with significant applications in the pharmaceutical, agrochemical, and fragrance industries.[1] Its utility as a synthetic intermediate and functional ingredient is intrinsically linked to its physicochemical properties.[1] This technical guide provides a comprehensive overview of the known and predicted physical properties of Ethyl 2-phenoxybenzoate, alongside detailed experimental protocols for its synthesis and characterization. This document aims to equip researchers and drug development professionals with the critical data and methodologies required for the effective application of this compound.

Introduction: The Molecular Architecture and Its Implications

Ethyl 2-phenoxybenzoate (CAS No. 41755-76-4) possesses a unique molecular structure characterized by a central benzoate core with a phenoxy group at the ortho position of the benzene ring and an ethyl ester functionality. This arrangement of a flexible ether linkage and a polar ester group within a largely hydrophobic bicyclic aromatic system gives rise to its characteristic properties, including good solubility and stability.[1] Understanding these properties is paramount for its application in organic synthesis, formulation development, and material science.

Core Physical and Chemical Properties

A summary of the fundamental physical and chemical properties of Ethyl 2-phenoxybenzoate is presented in the table below. It is important to note that while some properties are well-documented, others are based on computational predictions due to a lack of extensive published experimental data.

PropertyValueSource
Molecular Formula C₁₅H₁₄O₃
Molecular Weight 242.27 g/mol
CAS Number 41755-76-4
Predicted XlogP 3.8
Storage Conditions 0-8°C

Synthesis of Ethyl 2-phenoxybenzoate: A Methodological Overview

The synthesis of Ethyl 2-phenoxybenzoate can be approached through several established organic chemistry reactions. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two primary retrosynthetic pathways are considered here:

  • Fischer Esterification of 2-phenoxybenzoic acid.

  • Ullmann Condensation to form the diphenyl ether linkage, followed by esterification.

The following diagram illustrates the Fischer esterification approach, which is often favored for its simplicity and atom economy.

G cluster_0 Fischer Esterification Workflow start 2-Phenoxybenzoic Acid + Ethanol catalyst Acid Catalyst (e.g., H₂SO₄) start->catalyst Add reflux Reflux catalyst->reflux Heat product Ethyl 2-phenoxybenzoate reflux->product Reaction workup Aqueous Workup & Purification product->workup Cool & Extract final_product Pure Ethyl 2-phenoxybenzoate workup->final_product Chromatography/Distillation

Caption: Fischer Esterification workflow for the synthesis of Ethyl 2-phenoxybenzoate.

Experimental Protocol: Fischer Esterification

This protocol is adapted from a similar procedure for the synthesis of a related aromatic ester.[2]

Materials:

  • 2-Phenoxybenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a round-bottom flask, dissolve 2-phenoxybenzoic acid (1 equivalent) in an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize any unreacted acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 2-phenoxybenzoate.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation.

Spectroscopic and Chromatographic Characterization

The identity and purity of the synthesized Ethyl 2-phenoxybenzoate should be confirmed using a suite of analytical techniques. Expected spectral data, based on the analysis of structurally similar compounds, are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the benzoate and phenoxy rings, a quartet for the methylene protons of the ethyl group, and a triplet for the methyl protons of the ethyl group.

  • ¹³C NMR: The carbon NMR spectrum should reveal the presence of the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1720-1740 cm⁻¹. Other characteristic peaks will include C-O stretching vibrations and absorptions associated with the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometric analysis will confirm the molecular weight of Ethyl 2-phenoxybenzoate. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 242, corresponding to the molecular weight of the compound.

Concluding Remarks

This technical guide has provided a detailed overview of the physical properties, synthesis, and characterization of Ethyl 2-phenoxybenzoate. While a comprehensive set of experimentally determined physical constants is not yet available in the public domain, the provided data and protocols offer a solid foundation for researchers and professionals working with this important chemical intermediate. The methodologies described herein are robust and can be readily adapted for the preparation and analysis of this and other related aromatic esters.

References

  • PubChem. Ethyl 2-phenoxybenzoate. [Link]

  • Khan, I., et al. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals, 2(2), 521-528. [Link]

  • Master Organic Chemistry. Fischer Esterification. (2022). [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Organic Syntheses. ETHYL p-AMINOBENZOATE. [Link]

Sources

Exploratory

The Unseen Architecture: A Technical Guide to the Structural Analysis and Conformation of Ethyl 2-phenoxybenzoate

For the attention of: Researchers, Scientists, and Drug Development Professionals. This guide delves into the structural and conformational intricacies of Ethyl 2-phenoxybenzoate, a molecule of significant interest in me...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide delves into the structural and conformational intricacies of Ethyl 2-phenoxybenzoate, a molecule of significant interest in medicinal chemistry and materials science. While direct crystallographic data for this specific ester remains elusive in publicly accessible databases, a robust understanding of its architecture can be constructed through a careful examination of structurally analogous compounds and the application of established principles of physical organic chemistry. This document synthesizes experimental data from related molecules and outlines a comprehensive analytical workflow to provide a predictive and technically grounded exploration of Ethyl 2-phenoxybenzoate's three-dimensional nature.

Introduction: The Significance of Conformation

Ethyl 2-phenoxybenzoate, a derivative of benzoic acid, features a bulky phenoxy group at the ortho position. This substitution pattern is not merely a synthetic curiosity; it imparts significant steric and electronic influences that dictate the molecule's preferred three-dimensional arrangement. The conformation of a molecule—its spatial orientation of atoms—is intrinsically linked to its physical properties, reactivity, and, crucially for drug development, its ability to interact with biological targets. Understanding the conformational landscape of Ethyl 2-phenoxybenzoate is therefore paramount for predicting its behavior and designing novel applications.

Predicted Conformation: Insights from Analogs

In the absence of a definitive crystal structure for Ethyl 2-phenoxybenzoate, we can draw powerful inferences from the well-characterized structure of Ethyl 2,6-dimethoxybenzoate.[1][2] This closely related molecule, bearing two ortho-substituents, provides a compelling model for the steric pressures at play in the target compound.

The Orthogonality of the Ester Group

X-ray crystallographic analysis of Ethyl 2,6-dimethoxybenzoate reveals that the ethyl ester group is forced into a conformation that is nearly orthogonal to the plane of the aromatic ring.[1][2] This deviation from planarity is a direct consequence of the steric hindrance imposed by the two adjacent methoxy groups. It is highly probable that the single, yet bulky, 2-phenoxy group in Ethyl 2-phenoxybenzoate exerts a similar, significant steric demand, compelling the ethyl ester group to adopt a non-planar orientation with respect to the benzoate ring. This conformation minimizes van der Waals repulsion between the ester and the ortho-substituent.

Inter-annular Dihedral Angle

The parent acid, 2-phenoxybenzoic acid, for which crystallographic data is available, demonstrates a significant twist between its two aromatic rings. The crystal structure reveals a dihedral angle of 86.7° between the planes of the phenyl and phenoxy rings.[3] This pronounced non-planarity is a key structural feature, arising from the balance of electronic effects and the steric demands of the ortho-substitution. It is reasonable to expect a similarly large dihedral angle in Ethyl 2-phenoxybenzoate.

The following diagram illustrates the key predicted torsional angles in Ethyl 2-phenoxybenzoate based on these analogies.

Caption: Predicted key dihedral angles in Ethyl 2-phenoxybenzoate.

A Multi-faceted Approach to Structural Elucidation

A comprehensive understanding of Ethyl 2-phenoxybenzoate's conformation requires a combination of spectroscopic, crystallographic, and computational techniques. The following workflow outlines a robust, self-validating approach to this analytical challenge.

G cluster_synthesis Synthesis & Purification cluster_computational Computational Modeling cluster_interpretation Data Integration & Interpretation synthesis Synthesis of Ethyl 2-phenoxybenzoate purification Purification (e.g., Crystallization) synthesis->purification xray Single-Crystal X-ray Diffraction purification->xray nmr NMR Spectroscopy (1H, 13C, NOESY) purification->nmr ftir FTIR Spectroscopy purification->ftir mass_spec Mass Spectrometry purification->mass_spec interpretation Conformational Analysis xray->interpretation nmr->interpretation dft DFT Calculations (Geometry Optimization, Rotational Barriers) dft->interpretation

Sources

Foundational

An In-depth Technical Guide to the Synthesis of Ethyl 2-phenoxybenzoate from 2-phenoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Ethyl 2-phenoxybenzoate Ethyl 2-phenoxybenzoate is a significant chemical intermediate in the synthesis of various pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ethyl 2-phenoxybenzoate

Ethyl 2-phenoxybenzoate is a significant chemical intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1] Its structural motif, featuring a flexible ether linkage, is of considerable interest in medicinal chemistry.[2] This guide provides a comprehensive overview of the synthesis of ethyl 2-phenoxybenzoate from 2-phenoxybenzoic acid, with a focus on the well-established Fischer esterification method. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the necessary purification and characterization techniques.

Theoretical Framework: The Fischer Esterification

The conversion of a carboxylic acid to an ester in the presence of an alcohol and an acid catalyst is known as the Fischer esterification.[3][4] This reaction is a classic example of a nucleophilic acyl substitution.[3] The overall reaction is reversible, meaning that an equilibrium exists between the reactants (carboxylic acid and alcohol) and the products (ester and water).[3][5]

To drive the reaction toward the formation of the ester product, Le Chatelier's principle is applied. This can be achieved by either using a large excess of the alcohol or by removing water as it is formed.[3][5][6] Common strong acid catalysts employed for this reaction include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and hydrochloric acid (HCl).[3]

The Mechanism of Fischer Esterification

The mechanism of the Fischer esterification proceeds through several key steps, often remembered by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[3]

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3][7]

  • Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.[7]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[3][7]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[3][7]

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[3][8]

Reaction Scheme: Fischer Esterification of 2-phenoxybenzoic acid

Caption: Overall reaction for the synthesis of Ethyl 2-phenoxybenzoate.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, field-proven methodology for the synthesis of ethyl 2-phenoxybenzoate.

Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )Quantity (Example)Role
2-Phenoxybenzoic acidC₁₃H₁₀O₃214.220.01 mol (2.14 g)Starting Material
Absolute EthanolC₂H₅OH46.0725 mL (excess)Reagent/Solvent
Concentrated Sulfuric AcidH₂SO₄98.08Catalytic amount (e.g., 3-4 drops)Catalyst
Diethyl Ether(C₂H₅)₂O74.12As needed for extractionExtraction Solvent
5% Sodium Bicarbonate SolutionNaHCO₃84.01As needed for washingNeutralizing Agent
Anhydrous Sodium SulfateNa₂SO₄142.04As needed for dryingDrying Agent

Procedure

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-phenoxybenzoic acid (0.01 mol) and absolute ethanol (25 mL).[9][10]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.[9][10]

  • Reflux: Heat the reaction mixture to reflux.[9][10] The progress of the reaction can be monitored using thin-layer chromatography (TLC).[9][10][11]

  • Solvent Removal: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.[9][10]

  • Work-up: Pour the resulting oily residue into cold water.[9][10]

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 25 mL).[9][10]

  • Washing: Combine the organic layers and wash them with a dilute solution of sodium carbonate or sodium bicarbonate to neutralize any unreacted acid.[9][10] Subsequently, wash with water and then with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.[9][10]

  • Final Product Isolation: Filter off the drying agent and remove the solvent on a rotary evaporator to yield the crude ethyl 2-phenoxybenzoate.[9][10] Further purification can be achieved through vacuum distillation.[11]

Workflow Diagram: Synthesis and Purification

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 2-Phenoxybenzoic Acid and Ethanol B Add H₂SO₄ Catalyst A->B C Reflux and Monitor by TLC B->C D Remove Excess Ethanol C->D Reaction Complete E Pour into Water D->E F Extract with Diethyl Ether E->F G Wash with NaHCO₃ Solution F->G H Dry with Na₂SO₄ G->H I Isolate by Rotary Evaporation H->I J Optional: Vacuum Distillation I->J

Caption: Step-by-step workflow for the synthesis of Ethyl 2-phenoxybenzoate.

Characterization of Ethyl 2-phenoxybenzoate

To confirm the identity and purity of the synthesized ethyl 2-phenoxybenzoate, various analytical techniques are employed.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption band for the ester carbonyl (C=O) group, typically in the range of 1720-1740 cm⁻¹. The disappearance of the broad O-H stretch from the carboxylic acid starting material (around 2500-3300 cm⁻¹) is also a key indicator of a successful reaction.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will exhibit characteristic signals for the ethyl group: a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂). The aromatic protons will appear in the downfield region.

    • ¹³C NMR: The spectrum will show a signal for the ester carbonyl carbon, typically around 165-175 ppm, in addition to signals for the aromatic and ethyl carbons.[9]

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the product and to analyze its fragmentation pattern, further confirming its structure.

  • Elemental Analysis: This technique determines the elemental composition (C, H, O) of the product, which should be within ±0.4% of the calculated values for C₁₅H₁₄O₃.[12]

Conclusion: A Robust and Reliable Synthesis

The Fischer esterification of 2-phenoxybenzoic acid provides a reliable and efficient route to ethyl 2-phenoxybenzoate. By understanding the underlying reaction mechanism and carefully controlling the experimental conditions, researchers can achieve high yields of the desired product. The detailed protocol and characterization methods outlined in this guide serve as a valuable resource for scientists and professionals engaged in organic synthesis and drug development.

References

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Onkol, T., et al. (2006). Synthesis and Analgesic Activity of 2-Phenoxybenzoic Acid and N-Phenylanthranilic Acid Hydrazides. Chemical and Pharmaceutical Bulletin, 54(6), 1181-1184.
  • Organic Chemistry Portal. Fischer Esterification. Retrieved from [Link]

  • Leah4sci. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. Retrieved from [Link]

  • Riaz, U., et al. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals, 2(2), 521-526.
  • Schmies, C., et al. (2018). Biotechnological Production, Isolation and Characterisation of (2R,3S)
  • Organic Syntheses. Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]

  • CIBTech. THE CATALYTIC SYNTHESIS OF ETHYL BENZOATE WITH EXPANDABLE GRAPHITE AS CATALYST UNDER THE CONDITION OF MICROWAVE HEATING. Retrieved from [Link]

  • MDPI. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Retrieved from [Link]

  • Quora. (2020, July 19). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, March 1). Mechanism of the Fischer Esterification in Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • PubMed. Purification and Characterization of Ethyl 2-Methyl-3-oxobutanoate Reductase from Klebsiella pneumoniae IF03319. Retrieved from [Link]

  • Oxford Academic. (2017, April 12). Efficient Flow Fischer Esterification of Carboxylic Acids with Alcohols Using Sulfonic Acid-Functionalized Silica as Supported Catalyst. Retrieved from [Link]

  • Spasov, A. A., et al. (2020). Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. Pharmaceutical Chemistry Journal, 54(3), 229-233.
  • BYJU'S. Fischer Esterification Detailed Mechanism. Retrieved from [Link]

  • Google Patents. CN104311414A - Preparation method of ethyl benzoate.
  • Vakulka, A., et al. (2022). Tetrahydrated bis(monoaqua-bis(ethylenediamine)copper(II))-diaqua-bis(ethylenediamine)copper(II) dicitrate: Preparation, crystal structure, Raman and FTIR spectra and paramagnetic behavior.
  • Chem LibreTexts. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Ullmann Condensation for Ethyl 2-Phenoxybenzoate Synthesis

Abstract The formation of the diaryl ether linkage is a cornerstone of modern organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. Among the methodologies available, th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The formation of the diaryl ether linkage is a cornerstone of modern organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. Among the methodologies available, the copper-catalyzed Ullmann condensation remains a robust and versatile tool for constructing C-O bonds. This technical guide provides an in-depth exploration of the Ullmann condensation specifically tailored for the synthesis of Ethyl 2-phenoxybenzoate, a key intermediate in various chemical industries. We will dissect the reaction mechanism, present a field-proven experimental protocol, offer critical insights into parameter optimization, and provide a comprehensive troubleshooting guide. This document is intended for researchers, chemists, and process development professionals seeking to implement or optimize this classic yet continually evolving transformation.

Introduction: The Enduring Relevance of the Ullmann Condensation

First reported by Fritz Ullmann and his student in the early 20th century, the Ullmann reaction involves the copper-promoted coupling of an aryl halide with a nucleophile.[1] The "Ullmann-type" or Ullmann condensation specifically refers to the synthesis of diaryl ethers, aryl amines, and aryl thioethers from aryl halides.[2] Historically, these reactions were notorious for requiring harsh conditions, such as high temperatures (often exceeding 200°C), polar aprotic solvents, and stoichiometric amounts of copper powder.[1][3]

However, the last two decades have witnessed a renaissance of the Ullmann C-O coupling reaction. The paradigm shift has been driven by the introduction of soluble copper(I) catalysts in conjunction with rationally designed ligands.[4] These modern protocols allow the reaction to proceed under significantly milder conditions, with lower catalyst loadings, and with a vastly expanded substrate scope, making the Ullmann condensation an attractive and cost-effective alternative to palladium-catalyzed methods.[4]

The synthesis of Ethyl 2-phenoxybenzoate from an ethyl 2-halobenzoate and phenol serves as an excellent model system to understand the nuances of the modern ligand-accelerated Ullmann condensation. The steric hindrance imposed by the ortho-ester group presents a challenge that highlights the efficacy of contemporary catalytic systems.

The Catalytic Cycle: A Mechanistic Deep Dive

The precise mechanism of the Ullmann condensation has been a subject of extensive study. While several pathways have been proposed, the most widely accepted sequence for a ligand-accelerated C-O coupling reaction involves a Cu(I)/Cu(III) catalytic cycle. Understanding this cycle is paramount for rational optimization and troubleshooting.

The key steps are as follows:

  • Formation of the Copper Phenoxide: The reaction is initiated by the deprotonation of the phenol by a base (e.g., Cs₂CO₃, K₃PO₄) to form the corresponding phenoxide. This phenoxide then reacts with the active Cu(I)-ligand complex to generate a copper(I) phenoxide species. The choice of base is critical; it must be strong enough to deprotonate the phenol but not so harsh as to promote side reactions. Cesium carbonate is often favored as it enhances the solubility of the phenoxide and copper intermediates.[5]

  • Oxidative Addition: The aryl halide (in our case, Ethyl 2-iodobenzoate or Ethyl 2-bromobenzoate) undergoes oxidative addition to the copper(I) phenoxide complex. This is often the rate-determining step. The reaction proceeds to form a transient, high-valent Copper(III) intermediate. The reactivity of the aryl halide follows the expected trend: Ar-I > Ar-Br >> Ar-Cl.[6] Ligands, particularly chelating N,N- or N,O-ligands, are crucial here as they stabilize the copper center and facilitate this otherwise difficult oxidative addition step, thereby lowering the activation energy and the required reaction temperature.[4]

  • Reductive Elimination: The Cu(III) intermediate rapidly undergoes reductive elimination to form the desired C-O bond of the diaryl ether product (Ethyl 2-phenoxybenzoate) and regenerate the active Cu(I)-ligand complex, which then re-enters the catalytic cycle.

Ullmann_Condensation Phenol Phenol (Ar'-OH) Base Base (e.g., Cs₂CO₃) Cu_Phenoxide Cu_Phenoxide ArylHalide Ethyl 2-iodobenzoate (Ar-X) CuI_L CuI_L CuIII_Intermediate CuIII_Intermediate Product Product caption Fig. 1: Catalytic cycle of the ligand-accelerated Ullmann C-O coupling.

Experimental Protocol: Synthesis of Ethyl 2-phenoxybenzoate

This protocol is a robust, self-validating procedure adapted from well-established methodologies for ligand-promoted Ullmann couplings.[7][8] It explains not just the steps, but the scientific reasoning behind them.

Materials and Reagents
ReagentM.W.Amount (mmol)Eq.PuritySupplier Notes
Ethyl 2-iodobenzoate276.0710.01.0>98%Ensure it is free of acidic impurities.
Phenol94.1112.01.2>99%Use freshly opened bottle or recrystallized solid.
Copper(I) Iodide (CuI)190.450.50.0599.9%A white/off-white solid. Green/brown color indicates oxidation.
N,N-Dimethylglycine103.121.00.1>98%Simple amino acid ligand, cost-effective.
Cesium Carbonate (Cs₂CO₃)325.8220.02.0>99%Highly hygroscopic; dry in an oven and cool under vacuum.
1,4-Dioxane (anhydrous)88.1120 mL->99.8%Use from a sealed bottle or pass through activated alumina.
Step-by-Step Methodology

Rationale for Setup: The reaction is sensitive to oxygen and moisture, which can oxidize the Cu(I) catalyst to an inactive Cu(II) state and quench the phenoxide nucleophile. Therefore, all steps must be performed under an inert atmosphere (Nitrogen or Argon).

  • Vessel Preparation: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add copper(I) iodide (95 mg, 0.5 mmol), N,N-dimethylglycine (103 mg, 1.0 mmol), phenol (1.13 g, 12.0 mmol), and cesium carbonate (6.52 g, 20.0 mmol).

    • Expert Insight: Adding the solid reagents first allows for efficient removal of atmospheric contaminants in the subsequent step. The order of addition of solids is not critical.

  • Inert Atmosphere Purge: Seal the flask with a septum, and evacuate under high vacuum for 5-10 minutes. Subsequently, backfill the flask with high-purity nitrogen or argon. Repeat this vacuum/backfill cycle three times.

    • Causality: This crucial step ensures that the reaction environment is free of oxygen and residual moisture, preserving the integrity of the catalytic system.

  • Solvent and Substrate Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (20 mL) via syringe. Stir the resulting suspension for 5 minutes. Then, add ethyl 2-iodobenzoate (2.76 g, 10.0 mmol) via syringe.

    • Expert Insight: Pre-stirring the catalyst, ligand, base, and phenol in the solvent allows for the pre-formation of the active copper phenoxide species before the introduction of the aryl halide.

  • Reaction Execution: Equip the flask with a reflux condenser under a nitrogen/argon atmosphere. Lower the flask into a pre-heated oil bath set to 90-100 °C. Stir the reaction mixture vigorously for 12-24 hours.

    • Causality: The specified temperature is a balance. It is high enough to overcome the activation energy for the oxidative addition but mild enough to prevent thermal degradation of the ester functionality or the product, a significant advantage of this ligand-promoted system.[7]

  • Reaction Monitoring (Optional but Recommended): After 12 hours, a small aliquot can be taken via syringe, quenched with dilute HCl, extracted with ethyl acetate, and analyzed by TLC or GC-MS to assess the consumption of the limiting reagent (ethyl 2-iodobenzoate).

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (50 mL). c. Filter the suspension through a pad of Celite® to remove the insoluble copper salts and excess base. Wash the pad with additional ethyl acetate (2 x 20 mL).

    • Expert Insight: Celite filtration is highly effective for removing the fine inorganic precipitates, leading to a much cleaner separation in the subsequent extraction. d. Transfer the combined filtrate to a separatory funnel and wash with 1M aqueous HCl (2 x 30 mL) to remove any remaining base and N,N-dimethylglycine. e. Wash with saturated aqueous sodium bicarbonate (1 x 30 mL) and finally with brine (1 x 30 mL). f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient, typically starting from 98:2) to afford Ethyl 2-phenoxybenzoate as a clear oil or low-melting solid.

Optimization and Troubleshooting

Even robust protocols can require optimization. The following provides a logical framework for troubleshooting common issues.

// Nodes for Problems P1 [label="Low or No Conversion"]; P2 [label="Side Product Formation\n(e.g., debromination)"]; P3 [label="Inconsistent Yields"];

// Nodes for Causes C1 [label="Inactive Catalyst (Cu(II) formation)"]; C2 [label="Poor Ligand Choice / Decomposition"]; C3 [label="Ineffective Base"]; C4 [label="Solvent/Reagent Impurities (H₂O)"]; C5 [label="Insufficient Temperature"]; C6 [label="Reagent Quality Degradation"];

// Nodes for Solutions S1 [label="Use fresh, high-purity CuI.\nEnsure rigorous inert atmosphere."]; S2 [label="Screen other ligands (e.g., Picolinic Acid).\nIncrease ligand loading slightly."]; S3 [label="Use freshly dried, high-purity base (Cs₂CO₃ > K₃PO₄ > K₂CO₃).\nEnsure fine powder for better solubility."]; S4 [label="Use anhydrous grade solvent.\nDry reagents thoroughly."]; S5 [label="Incrementally increase temperature (e.g., to 110 °C)."]; S6 [label="Use freshly opened/purified reagents.\nStore sensitive reagents under inert gas."];

// Connections Start -> P1; Start -> P2; Start -> P3;

P1 -> C1 -> S1; P1 -> C2 -> S2; P1 -> C3 -> S3; P1 -> C5 -> S5;

P2 -> C4 -> S4;

P3 -> C1; P3 -> C4; P3 -> C6 -> S6; } enddot Caption: Fig. 2: A logical workflow for troubleshooting the Ullmann condensation.

Field-Proven Insights:
  • Low Yield with Ethyl 2-bromobenzoate: If substituting the iodo- starting material with the less expensive ethyl 2-bromobenzoate, expect a slower reaction. An increase in temperature to 110-120 °C or a higher catalyst/ligand loading (e.g., 10 mol% CuI, 20 mol% ligand) may be necessary to achieve comparable yields.[4]

  • Formation of Salicylic Acid: Hydrolysis of the ester can occur if the reaction conditions are not sufficiently anhydrous or if the workup is too harsh. Ensure anhydrous solvents are used and avoid prolonged exposure to strong aqueous acid or base during extraction.

  • Catalyst Color: The active Cu(I)I is a white to off-white powder. If your stock is noticeably green or brown, it has likely oxidized to inactive Cu(II). Using fresh, high-purity catalyst is one of the simplest ways to ensure reproducibility.

Conclusion

The ligand-accelerated Ullmann condensation is a powerful and practical method for the synthesis of Ethyl 2-phenoxybenzoate and other diaryl ethers. By understanding the underlying catalytic cycle, chemists can appreciate the critical role that each component—catalyst, ligand, base, and solvent—plays in the reaction's success. The protocol detailed herein provides a reliable and validated starting point for laboratory synthesis. Adherence to anhydrous and oxygen-free conditions is the single most important factor for achieving high, reproducible yields. With the insights provided, researchers and drug development professionals are well-equipped to apply this venerable reaction to the challenges of modern chemical synthesis.

References

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
  • Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174–2185.
  • Salgado-Zamora, H. (2004). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Journal of the Mexican Chemical Society, 48(3), 203-205.
  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. Available at: [Link]

  • Dake, G. (n.d.). Ullmann Reaction. In Comprehensive Organic Name Reactions and Reagents. Wiley.
  • Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802. Available at: [Link]

  • Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions.
  • Shyu, S.-G., et al. (2015). Catalyzed Synthesis of Diaryl Ether by Cs2CO3 via Free Radical Path. Dalton Transactions, 44(15), 6755-6759.
  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

  • Chen, Y.-J., & Chen, H.-H. (2006). A Novel and Efficient Copper-Catalyzed Synthesis of Diaryl Ethers in an Ionic Liquid. Organic Letters, 8(24), 5609–5612.
  • Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions.

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: The Role of Ethyl 2-Phenoxybenzoate and its Structural Motifs in Agrochemical Synthesis

For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Diaryl Ether Linkage in Modern Agrochemicals Ethyl 2-phenoxybenzoate stands as a significant representative of the diary...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Diaryl Ether Linkage in Modern Agrochemicals

Ethyl 2-phenoxybenzoate stands as a significant representative of the diaryl ether class of molecules, a structural motif of high importance in the synthesis of modern agrochemicals.[1] While not always a direct starting material itself, its core structure—a stable ether linkage between two aromatic rings—is a key pharmacophore in numerous herbicides and fungicides.[2] This guide provides a detailed exploration of the synthesis of this core structure, exemplified by Ethyl 2-phenoxybenzoate, and demonstrates its application in the multi-step synthesis of a commercially significant herbicide.

The stability and specific conformational properties imparted by the diaryl ether bond are crucial for the biological activity of these agrochemicals. Understanding the synthesis and handling of intermediates containing this linkage is therefore fundamental for researchers in the field. This document will detail the foundational Ullmann condensation for the synthesis of Ethyl 2-phenoxybenzoate and then illustrate the application of a related phenoxy intermediate in the synthesis of the herbicide Quizalofop-P-ethyl.

Part 1: Synthesis of the Diaryl Ether Core - Ethyl 2-phenoxybenzoate

The most common and robust method for creating the C-O bond between two aryl groups is the Ullmann condensation.[3][4] This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[5] The choice of catalyst, base, and solvent is critical for achieving high yields and purity.

Causality of Component Selection:

  • Catalyst: Copper (I) salts, such as CuI or CuBr, are typically more effective than Copper (II) salts or metallic copper, as the Cu(I) species is believed to be the active catalyst in the catalytic cycle. The cycle likely involves the formation of a copper phenoxide, followed by oxidative addition of the aryl halide to a Cu(III) intermediate, and subsequent reductive elimination to form the diaryl ether.

  • Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to deprotonate the phenol, forming the more nucleophilic phenoxide salt. This is essential for the initial step of the reaction with the copper catalyst.

  • Solvent: High-boiling polar aprotic solvents such as Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or pyridine are traditionally used to ensure the reactants remain in solution and to provide the high temperatures (often >150°C) required for the reaction to proceed at a reasonable rate.[6]

Logical Workflow for Ullmann Condensation

G cluster_reactants Reactants & Reagents cluster_process Reaction & Work-up cluster_output Final Product R1 Ethyl 2-chlorobenzoate (Aryl Halide) P1 Combine reactants in solvent under inert atmosphere (N₂) R1->P1 R2 Phenol R2->P1 R3 Potassium Carbonate (Base) R3->P1 R4 Copper(I) Iodide (Catalyst) R4->P1 R5 Pyridine (Solvent) R5->P1 P2 Heat to reflux (e.g., 120-150°C) for 8-16 hours P1->P2 P3 Monitor reaction completion by TLC or GC P2->P3 P4 Cool reaction mixture and filter to remove solids P3->P4 P5 Acidify filtrate (e.g., with HCl) and extract with organic solvent (e.g., Ethyl Acetate) P4->P5 P6 Wash organic layer with brine, dry over Na₂SO₄ P5->P6 P7 Concentrate under reduced pressure to obtain crude product P6->P7 P8 Purify by column chromatography or distillation P7->P8 FP Ethyl 2-phenoxybenzoate P8->FP

Caption: Workflow for Ethyl 2-phenoxybenzoate Synthesis.

Protocol 1: Synthesis of Ethyl 2-phenoxybenzoate via Ullmann Condensation

This protocol describes a representative lab-scale synthesis.

Materials:

  • Ethyl 2-chlorobenzoate

  • Phenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Copper (I) Iodide (CuI)

  • Pyridine, anhydrous

  • Ethyl Acetate

  • 1M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add phenol (1.0 eq), ethyl 2-chlorobenzoate (1.0 eq), and anhydrous potassium carbonate (1.5 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous pyridine (solvent) to the flask, followed by Copper (I) Iodide (0.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 120-150°C) with vigorous stirring.[6]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (ethyl 2-chlorobenzoate) is consumed (typically 8-16 hours).

  • Cooling and Filtration: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the copper catalyst and inorganic salts.

  • Work-up: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl (2x) to remove pyridine, followed by water (1x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure Ethyl 2-phenoxybenzoate.

Part 2: Application in Agrochemical Synthesis - The Case of Quizalofop-P-ethyl

Quizalofop-P-ethyl is a selective, post-emergence herbicide used to control grass weeds in broadleaf crops.[7] Its mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme essential for fatty acid synthesis.[7] The synthesis of Quizalofop-P-ethyl showcases the industrial application of a complex phenoxy-containing intermediate, demonstrating the importance of the diaryl ether structural class. The synthesis proceeds via a key intermediate, 6-chloro-2-(4-hydroxyphenoxy) quinoxaline .[8][9]

Synthetic Workflow for Quizalofop-P-ethyl

G cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Coupling S1_R1 2,6-Dichloroquinoxaline S1_P1 Nucleophilic Aromatic Substitution S1_R1->S1_P1 S1_R2 Hydroquinone S1_R2->S1_P1 S1_I Intermediate: 6-chloro-2-(4-hydroxyphenoxy)quinoxaline S1_P1->S1_I S2_P1 Etherification (Williamson-type) S1_I->S2_P1 S2_R1 Ethyl (S)-2-(p-toluenesulfonyloxy)propanoate or Ethyl (S)-2-chloropropionate S2_R1->S2_P1 S2_FP Quizalofop-P-ethyl S2_P1->S2_FP

Caption: Simplified workflow for Quizalofop-P-ethyl synthesis.

Protocol 2: Synthesis of Quizalofop-P-ethyl (Illustrative)

This protocol is a conceptual illustration based on common patented routes.[8][9]

Step A: Synthesis of 6-chloro-2-(4-hydroxyphenoxy)quinoxaline

  • Reaction Setup: In a suitable reactor, dissolve hydroquinone (excess, e.g., 1.5 eq) and a base (e.g., potassium carbonate, 2.0 eq) in a polar aprotic solvent like DMF.

  • Addition: Add 2,6-dichloroquinoxaline (1.0 eq) to the mixture.

  • Reaction: Heat the mixture (e.g., 80-100°C) and stir until the reaction is complete as monitored by HPLC.

  • Work-up: Cool the reaction, pour it into water, and acidify to precipitate the product. Filter, wash with water, and dry to obtain the intermediate.

Step B: Synthesis of Quizalofop-P-ethyl

  • Reaction Setup: In a reactor, dissolve the intermediate from Step A (1.0 eq) and a base (e.g., potassium carbonate, 1.5 eq) in a solvent such as acetonitrile or acetone.

  • Addition: Add a chiral propionate source, such as Ethyl S(-)-tosyllactate or Ethyl (S)-2-chloropropionate (approx. 1.0-1.2 eq), to the mixture.[8]

  • Reaction: Heat the mixture to reflux and maintain until the starting material is consumed (monitor by HPLC).

  • Work-up and Purification: After cooling, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield Quizalofop-P-ethyl with high chemical and optical purity.[8]

Part 3: Quality Control and Analytical Protocols

Ensuring the purity of intermediates like Ethyl 2-phenoxybenzoate is critical for the success of subsequent reaction steps. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for purity assessment.

Data Summary: Analytical Method Comparison
ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on polarity and interaction with a stationary phase.
Typical Column HP-5 (or equivalent), 30 m x 0.32 mm, 0.25 µm filmC18 (e.g., 150 x 4.6 mm, 5 µm)
Primary Use Excellent for volatile impurities and overall purity assessment.Versatile for a wide range of non-volatile impurities and potency.
Precision (%RSD) < 5%< 2%
Accuracy (% Recovery) 95-105%98-102%
(Data are representative values for small organic molecules)
Protocol 3: Purity Analysis of Ethyl 2-phenoxybenzoate by HPLC

Instrumentation & Conditions:

  • System: HPLC with UV Detector

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of Ethyl 2-phenoxybenzoate reference standard and dissolve in 10 mL of mobile phase to create a 1 mg/mL stock solution. Prepare a series of dilutions for linearity assessment.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized sample and dissolve in 10 mL of mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Calculation: Determine the purity of the sample by comparing the peak area of the analyte in the sample chromatogram to the peak area in the standard chromatogram (Area Percent method).

    Purity (%) = (Area of Sample Peak / Total Area of All Peaks) x 100

Part 4: Safety, Handling, and Storage

Proper handling of chemical reagents is paramount for laboratory safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), when handling Ethyl 2-phenoxybenzoate and its precursors.

  • Ventilation: Conduct all synthesis and handling steps in a well-ventilated fume hood to avoid inhalation of vapors.

  • Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal. Prevent entry into drains and waterways.

  • Storage: Store Ethyl 2-phenoxybenzoate in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat sources and strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • CN106432109A - Preparation method of quizalofop-P-ethyl.
  • Quizalofop-P-ethyl (Ref: DPX 79376) . Agriculture and Environment Research Unit (AERU), University of Hertfordshire. [Link]

  • CN101602736B - Synthesis method of quizalofop-p-ethyl.
  • US4288386A - Ullmann reaction for the synthesis of diaryl ethers.
  • Ullmann Reaction . Organic Chemistry Portal. [Link]

  • Syntheses and Selective Herbicidal Activities of Ethyl 2-[4-(6-Chloro-2-quinoxalinyloxy)phenoxy]propanoate and Its Related Compounds . Journal of Pesticide Science. [Link]

  • quizalofop-P-ethyl data sheet . alanwood.net. [Link]

  • Understanding the Synthesis of Quizalofop-Ethyl: The Importance of Chemical Intermediates . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 2-Phenoxybenzoic acid . PubChem, National Center for Biotechnology Information. [Link]

  • Ullmann condensation . Wikipedia. [Link]

  • Safety Data Sheet - ETHYL BENZOATE . directpcw. [Link]

  • (PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis . ResearchGate. [Link]

  • IDENTIFICATION AND DETERMINATION OF 2-PHENOXY-ETHANOL, METHYL, ETHYL, PROPYL, AND BUTYL 4- HYDROXYBENZOATE in COSMETIC PRODUCTS . [https://www.aseanconsumer.org/acn/fckfiles/file/ASEAN_Cosmetic_ harmonized_testing_Method/ACM%20INO%2004%20(Determination%20of%20Phenoxyethanol%20and%20Parabens).pdf]([Link]_ harmonized_testing_Method/ACM%20INO%2004%20(Determination%20of%20Phenoxyethanol%20and%20Parabens).pdf)

  • CN110105287B - Synthesis process of pyraclostrobin.
  • CN104592117A - Synthesis method of pyraclostrobin.
  • Syntheses and Selective Herbicidal Activities of Ethyl 2-[4-(6-Chloro-2-quinoxalinyloxy)phenoxy]propanoate and Its Related Compounds . SciSpace. [Link]

  • (PDF) The Mechanism of the Modified Ullmann Reaction . ResearchGate. [Link]

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Application

Application Notes and Protocols for Ethyl 2-phenoxybenzoate as a Fragrance Component in Cosmetic Formulations

These comprehensive application notes serve as a technical guide for researchers, cosmetic formulators, and drug development professionals on the use of Ethyl 2-phenoxybenzoate as a fragrance ingredient in cosmetic formu...

Author: BenchChem Technical Support Team. Date: February 2026

These comprehensive application notes serve as a technical guide for researchers, cosmetic formulators, and drug development professionals on the use of Ethyl 2-phenoxybenzoate as a fragrance ingredient in cosmetic formulations. This document provides in-depth information on its physicochemical properties, olfactory profile, formulation guidelines, and robust protocols for stability, sensory, and safety evaluations.

Introduction: The Olfactive Landscape of Aromatic Esters

Ethyl 2-phenoxybenzoate (CAS No. 41755-76-4) is an aromatic ester that holds potential as a unique and versatile component in the fragrance palette for cosmetic applications. Its molecular structure, combining a benzoate moiety with a phenoxy group, suggests a complex and nuanced olfactory profile. Aromatic esters are a well-established class of fragrance ingredients, valued for their wide range of scent characteristics, from fruity and floral to balsamic and spicy.[1][2] Ethyl 2-phenoxybenzoate's utility extends beyond its scent, as it may also contribute to the overall stability of a fragrance accord within a cosmetic formulation.[1] This document aims to provide the scientific community with a thorough understanding of Ethyl 2-phenoxybenzoate and the necessary protocols to effectively evaluate and utilize it in cosmetic product development.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Ethyl 2-phenoxybenzoate is fundamental to its effective application in cosmetic formulations. These properties influence its solubility, stability, and performance within various cosmetic bases.

PropertyValueSource
Chemical Name Ethyl 2-phenoxybenzoateChem-Impex
CAS Number 41755-76-4Chem-Impex
Molecular Formula C₁₅H₁₄O₃Chem-Impex
Molecular Weight 242.27 g/mol Chem-Impex
Appearance Data not available. Typically, aromatic esters are clear to pale yellow liquids.N/A
Odor Profile Pleasant aromatic properties.[1] Specific descriptors are not widely published and require sensory evaluation.Chem-Impex
Solubility Expected to be soluble in common organic solvents and fragrance oils; sparingly soluble in water.General chemical knowledge
Boiling Point Data not available.N/A
LogP (Octanol/Water Partition Coefficient) Data not available. This value is crucial for predicting skin penetration potential.N/A

Olfactory Profile and Sensory Evaluation

The precise olfactory characteristics of Ethyl 2-phenoxybenzoate are not extensively documented in public literature. However, based on the profiles of structurally related compounds, a nuanced and complex scent can be anticipated. For instance, ethyl benzoate is described as having a sweet, fruity, and slightly floral aroma.[2] The presence of the phenoxy group in Ethyl 2-phenoxybenzoate is likely to introduce additional aromatic, and possibly slightly green or medicinal, facets to its scent profile.

To rigorously define the olfactory properties of Ethyl 2-phenoxybenzoate, a systematic sensory evaluation is imperative. The following protocols are recommended:

Protocol for Descriptive Sensory Analysis

This protocol is designed to identify and quantify the specific aroma attributes of Ethyl 2-phenoxybenzoate.

Objective: To create a detailed olfactory profile of Ethyl 2-phenoxybenzoate.

Materials:

  • Ethyl 2-phenoxybenzoate (high purity)

  • Odorless solvent (e.g., diethyl phthalate or ethanol)

  • Glass vials with PTFE-lined caps

  • Perfumery smelling strips

  • Trained sensory panel (8-12 panelists)

  • Sensory evaluation booths with controlled ventilation and lighting

Procedure:

  • Sample Preparation: Prepare a series of dilutions of Ethyl 2-phenoxybenzoate in the chosen solvent (e.g., 10%, 5%, and 1% w/w).

  • Panelist Training: Familiarize the trained sensory panel with a range of standard aroma references representing different scent families (e.g., fruity, floral, woody, spicy, green, medicinal).

  • Evaluation:

    • Present the smelling strips dipped in the different dilutions of Ethyl 2-phenoxybenzoate to the panelists in a randomized and blind manner.

    • Each panelist will individually evaluate the odor and record the perceived sensory attributes using a predefined lexicon of descriptors.

    • Panelists will then rate the intensity of each identified attribute on a linear scale (e.g., from 0 = not perceptible to 10 = very strong).

  • Data Analysis: Analyze the data to generate a sensory profile, often visualized as a spider or radar plot, illustrating the mean intensity ratings for each descriptor.

Diagram: Workflow for Descriptive Sensory Analysis

G cluster_prep Sample Preparation cluster_panel Panelist Evaluation cluster_analysis Data Analysis prep1 Dilute Ethyl 2-phenoxybenzoate (10%, 5%, 1%) panel1 Present randomized samples on smelling strips prep1->panel1 panel2 Individual evaluation of aroma attributes panel1->panel2 panel3 Rate intensity of descriptors panel2->panel3 analysis1 Compile and average intensity ratings panel3->analysis1 analysis2 Generate sensory profile (e.g., spider plot) analysis1->analysis2 G cluster_conditions Storage Conditions cluster_evaluation Evaluation at T=0, 1, 2, 3 months start Final Formulation in Packaging cond1 Accelerated (40°C / 75% RH) start->cond1 cond2 Room Temperature (25°C / 60% RH) start->cond2 cond3 Freeze-Thaw Cycling (-10°C to 25°C) start->cond3 eval1 Physical Parameters (Color, Odor, Viscosity, pH) cond1->eval1 cond2->eval1 cond3->eval1 eval2 Chemical Analysis (GC-MS for active) eval1->eval2 eval3 Packaging Interaction eval2->eval3 end Stability Assessment Report eval3->end

Caption: A schematic of the accelerated stability testing protocol for cosmetic formulations.

Safety and Regulatory Considerations

A thorough safety and regulatory assessment is paramount before the inclusion of any new ingredient in a cosmetic product.

Toxicological Profile

Currently, there is a lack of publicly available, specific toxicological data for Ethyl 2-phenoxybenzoate regarding key endpoints such as skin sensitization and phototoxicity. In the absence of such data, a precautionary approach is advised. It is highly recommended to conduct safety testing according to established guidelines.

The HRIPT is the gold standard for assessing the skin sensitization potential of a cosmetic ingredient.

Objective: To determine if Ethyl 2-phenoxybenzoate has the potential to cause allergic contact dermatitis in humans.

Methodology: This test should be conducted by a qualified clinical research organization following established protocols. [3][4][5]The general procedure involves:

  • Induction Phase: Repeated application of the test material (at a suitable, non-irritating concentration in an appropriate vehicle) to the skin of human volunteers (typically 50-200 subjects) over a period of several weeks.

  • Rest Phase: A period of no application to allow for the development of any potential sensitization.

  • Challenge Phase: Application of the test material to a new skin site to observe for any allergic reactions.

This in vitro test is used to identify the phototoxic potential of a substance.

Objective: To determine if Ethyl 2-phenoxybenzoate becomes cytotoxic in the presence of UV light.

Methodology: This assay should be performed according to OECD Test Guideline 432. [6][7][8][9][10]The basic principle involves:

  • Cell Culture: Culturing Balb/c 3T3 fibroblasts.

  • Treatment: Exposing the cells to various concentrations of Ethyl 2-phenoxybenzoate.

  • Irradiation: Irradiating one set of treated cells with a non-cytotoxic dose of simulated sunlight (UVA), while keeping a parallel set in the dark.

  • Viability Assessment: Measuring cell viability in both sets of cells, typically using the neutral red uptake (NRU) assay. A significant decrease in viability in the irradiated cells compared to the non-irradiated cells indicates phototoxic potential.

Regulatory Status

A definitive statement on the regulatory status of Ethyl 2-phenoxybenzoate under major regulatory frameworks such as the International Fragrance Association (IFRA) Standards and the European Union Cosmetics Regulation (EC) No 1223/2009 cannot be conclusively made based on currently available public information. [11][12][13][14][15][16]It is crucial for formulators to:

  • Consult the latest IFRA Standards: Check for any prohibitions, restrictions, or specifications that may apply to Ethyl 2-phenoxybenzoate or structurally related materials. [11][17]* Review the EU Cosmetics Regulation Annexes: Verify that Ethyl 2-phenoxybenzoate is not listed in Annex II (prohibited substances) and to check for any restrictions in Annex III. [12][14][15][16]* Engage with Suppliers: Request regulatory documentation and safety data from the manufacturer or supplier of Ethyl 2-phenoxybenzoate.

Conclusion

Ethyl 2-phenoxybenzoate presents an interesting opportunity for fragrance creation in cosmetic products, with the potential for a unique and complex aroma profile. However, the current lack of comprehensive public data on its specific sensory characteristics and toxicological profile necessitates a thorough and systematic evaluation by researchers and formulators. The protocols outlined in this document provide a robust framework for such an evaluation, ensuring that the use of Ethyl 2-phenoxybenzoate in cosmetic formulations is not only olfactively pleasing but also safe and stable. Adherence to rigorous scientific principles and regulatory guidelines is essential for the successful and responsible innovation of new fragrance ingredients in the cosmetic industry.

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  • UL Solutions. (2025). EU Updates Annexes II and III to Cosmetics Regulation. Available from: [Link]

  • PETA Science Consortium International e.V. (2023). In Vitro Phototoxicity Testing Part 2: Application Case Studies. Available from: [Link]

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Method

Application Notes and Protocols: Ethyl 2-phenoxybenzoate as a Versatile Scaffold for the Synthesis of Bioactive Molecules

Abstract: Ethyl 2-phenoxybenzoate is a stable and versatile diaryl ether that serves as a pivotal starting material and intermediate in the synthesis of a diverse array of bioactive molecules.[1] Its unique structural fr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Ethyl 2-phenoxybenzoate is a stable and versatile diaryl ether that serves as a pivotal starting material and intermediate in the synthesis of a diverse array of bioactive molecules.[1] Its unique structural framework, featuring a flexible ether linkage and reactive ester functionality, allows for strategic modifications leading to complex heterocyclic systems and functionalized aromatic compounds. This document provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on leveraging Ethyl 2-phenoxybenzoate in synthetic organic chemistry. We will explore key synthetic transformations, provide detailed, field-proven protocols for the synthesis of xanthones and hydroxybenzoylphenones, and discuss the causality behind critical experimental choices to ensure reproducibility and success.

Part 1: Foundational Concepts & Strategic Importance

Ethyl 2-phenoxybenzoate is more than a simple aromatic ester; it is a pre-organized scaffold for building molecules with significant biological activity, including antimalarial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3][4][5][6] Its utility stems from two primary features: the diaryl ether linkage and the ethyl benzoate group. The ether provides a stable yet conformationally flexible connection between two aromatic rings, while the ester group can be readily hydrolyzed to a carboxylic acid, serving as a handle for subsequent cyclization, amidation, or other transformations.

Physicochemical Properties

A thorough understanding of the starting material's properties is critical for experimental design, particularly for reaction setup and purification.

PropertyValueSource
Molecular Formula C₁₅H₁₄O₃Chem-Impex[1]
Molecular Weight 242.27 g/mol Chem-Impex[1]
Appearance Colorless to light yellow liquidN/A
Boiling Point ~251-259 °C[7][8]
Solubility Soluble in common organic solvents (e.g., ethanol, DCM, ether)[1]
Storage Store at 0-8°C for long-term stability[1]
Core Synthetic Strategies

Two powerful and widely employed strategies unlock the potential of the Ethyl 2-phenoxybenzoate scaffold:

  • Hydrolysis and Intramolecular Cyclization: The ester is first converted to 2-phenoxybenzoic acid. This intermediate undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution (cycloacylation) to yield the xanthone core, a privileged scaffold in medicinal chemistry.[2][9]

  • Lewis Acid-Catalyzed Fries Rearrangement: This reaction reconfigures the molecule by migrating the benzoyl group from the phenolic oxygen to the carbon backbone of the phenol ring, producing valuable ortho- and para-hydroxybenzoylphenone intermediates.[10][11][12]

The following workflow diagram illustrates these two primary synthetic pathways.

G cluster_main Synthetic Pathways from Ethyl 2-phenoxybenzoate cluster_path1 Pathway 1: Cyclization cluster_path2 Pathway 2: Rearrangement A Ethyl 2-phenoxybenzoate B 2-Phenoxybenzoic Acid A->B  Hydrolysis  (e.g., NaOH, H₂O/EtOH) D Hydroxybenzoylphenones (ortho- and para-isomers) A->D  Fries Rearrangement  (Lewis Acid, e.g., AlCl₃) C Xanthone Core B->C  Intramolecular  Cycloacylation  (e.g., H₂SO₄, PPA)

Caption: Primary synthetic routes from Ethyl 2-phenoxybenzoate.

Part 2: Detailed Application Protocols

The following protocols are designed to be self-validating, with clear steps and checkpoints. Adherence to stoichiometry, temperature control, and purification methods is crucial for achieving high yields and purity.

Protocol 1: Synthesis of 2-Phenoxybenzoic Acid via Ester Hydrolysis

Rationale: The conversion of the ethyl ester to a carboxylic acid is the essential first step for intramolecular cyclization. Saponification using a strong base like sodium hydroxide is a robust and high-yielding method. The subsequent acidification protonates the carboxylate salt, causing the desired acid to precipitate from the aqueous solution.

Materials & Reagents:

ReagentM.W. ( g/mol )QuantityMoles (mmol)Stoichiometric Ratio
Ethyl 2-phenoxybenzoate242.2710.0 g41.271.0
Sodium Hydroxide (NaOH)40.003.30 g82.542.0
Ethanol (95%)-100 mL--
Deionized Water-100 mL--
Hydrochloric Acid (conc.)-~10 mL--

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 10.0 g (41.27 mmol) of Ethyl 2-phenoxybenzoate in 100 mL of 95% ethanol.

  • Saponification: In a separate beaker, dissolve 3.30 g (82.54 mmol) of sodium hydroxide in 100 mL of deionized water. Carefully add the NaOH solution to the flask containing the ester.

  • Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot has disappeared.

    • Causality Note: Refluxing provides the necessary activation energy to drive the saponification to completion. Using a 2:1 molar excess of NaOH ensures the reaction is not limited by the base.

  • Solvent Removal: After cooling to room temperature, remove the ethanol using a rotary evaporator.

  • Acidification & Precipitation: Transfer the remaining aqueous solution to a 500 mL beaker and cool in an ice bath. Slowly add concentrated hydrochloric acid dropwise with vigorous stirring until the solution reaches pH ~2 (test with pH paper). A white precipitate of 2-phenoxybenzoic acid will form.

    • Causality Note: Acidification protonates the sodium 2-phenoxybenzoate salt, which is water-soluble, converting it to the neutral carboxylic acid, which has low aqueous solubility and precipitates out.

  • Isolation & Purification: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water (3 x 50 mL) to remove residual salts.

  • Drying: Dry the product in a vacuum oven at 60°C overnight. The expected yield is typically >90%. Characterize the product by ¹H NMR and melting point analysis.

Protocol 2: Acid-Catalyzed Cyclization to Xanthone

Rationale: This reaction is an intramolecular Friedel-Crafts acylation. A strong protic acid like sulfuric acid or polyphosphoric acid (PPA) acts as both the catalyst and a dehydrating agent. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon highly electrophilic and susceptible to attack by the electron-rich phenoxy ring, leading to cyclization and subsequent dehydration to form the aromatic xanthone core.[2][13]

Materials & Reagents:

  • 2-Phenoxybenzoic Acid (from Protocol 1)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

Step-by-Step Procedure:

  • Reaction Setup: Carefully add 5.0 g of 2-phenoxybenzoic acid to 25 mL of concentrated sulfuric acid in a 100 mL beaker with stirring. The mixture will warm up and the solid will dissolve.

    • SAFETY NOTE: This step is highly exothermic. Perform in a fume hood and add the acid slowly to the solid. Wear appropriate PPE, including acid-resistant gloves and safety goggles.

  • Heating: Heat the mixture in a water bath at 80-90°C for 2 hours. The solution will typically develop a darker color.

  • Quenching: Allow the reaction mixture to cool to room temperature. In a separate larger beaker (e.g., 1 L), place approximately 200 g of crushed ice. Very slowly and carefully, pour the reaction mixture onto the ice with constant stirring.

    • Causality Note: Quenching on ice serves two purposes: it safely dilutes the strong acid and causes the organic xanthone product, which is insoluble in water, to precipitate.

  • Isolation: Collect the resulting solid by vacuum filtration. Wash the crude product extensively with deionized water until the filtrate is neutral to pH paper.

  • Purification: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture to obtain pure xanthone as a pale yellow crystalline solid. A typical yield is 80-90%.[2] Confirm purity using melting point, HPLC, and NMR.

Protocol 3: Lewis Acid-Catalyzed Fries Rearrangement

Rationale: The Fries rearrangement is a classic method for synthesizing hydroxyaryl ketones from phenolic esters.[10] A Lewis acid, typically aluminum chloride (AlCl₃), coordinates to both the carbonyl and ether oxygens, facilitating the formation of an acylium ion intermediate.[12] This electrophile then attacks the aromatic ring at the ortho or para positions. The regioselectivity is highly dependent on reaction conditions.[11][14]

Key Mechanistic Steps:

G cluster_mechanism Fries Rearrangement Mechanism Start Ethyl 2-phenoxybenzoate + AlCl₃ (Lewis Acid) Complex Lewis Acid-Ester Complex Start->Complex Coordination Intermediate Acylium Ion Intermediate [Ph-C=O]⁺ Complex->Intermediate Cleavage Attack Electrophilic Aromatic Substitution (Intra- or Intermolecular) Intermediate->Attack Product_ortho ortho-Hydroxybenzoylphenone Attack->Product_ortho ortho-attack Product_para para-Hydroxybenzoylphenone Attack->Product_para para-attack Hydrolysis Hydrolysis (Work-up) Product_ortho->Hydrolysis Product_para->Hydrolysis

Caption: Mechanism of the Lewis acid-catalyzed Fries rearrangement.

Control of Regioselectivity:

ConditionFavored ProductRationale
Low Temperature (< 60°C)para-isomerKinetically controlled product. The less sterically hindered para position is attacked more rapidly.[14]
High Temperature (> 160°C)ortho-isomerThermodynamically controlled product. The ortho product forms a more stable bidentate chelate with the aluminum catalyst, driving the equilibrium towards its formation.[10][14]
Non-polar Solvent ortho-isomerFavors the intramolecular pathway and the formation of the stable ortho chelate.[10]

Step-by-Step Procedure (Favoring para-product):

  • Reaction Setup: To a flame-dried 250 mL three-neck flask under a nitrogen atmosphere, add 13.3 g (100 mmol) of anhydrous aluminum chloride (AlCl₃).

  • Solvent Addition: Add 50 mL of a dry, non-polar solvent like nitrobenzene or carbon disulfide. Cool the suspension to 0-5°C in an ice bath.

  • Substrate Addition: Slowly add 12.1 g (50 mmol) of Ethyl 2-phenoxybenzoate to the stirred suspension over 30 minutes, ensuring the temperature remains below 10°C.

  • Reaction: Allow the mixture to stir at a low temperature (e.g., room temperature, ~25°C) for 12-24 hours. Monitor by TLC.

  • Quenching: Very carefully and slowly pour the reaction mixture onto a mixture of 100 g of crushed ice and 20 mL of concentrated HCl.

    • Causality Note: The acid/ice workup hydrolyzes the aluminum-product complexes and deactivates the AlCl₃ catalyst violently. Extreme caution is required.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 75 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting mixture of ortho and para isomers can be separated by column chromatography on silica gel or by fractional crystallization. The individual isomers are important precursors for various pharmaceuticals.[10]

Part 3: Biological Significance of Synthesized Scaffolds

The molecular frameworks derived from Ethyl 2-phenoxybenzoate are prevalent in molecules with a wide spectrum of biological activities.

  • Xanthones: This class of compounds exhibits diverse pharmacological properties, including antimalarial, antifungal, antitumor, and anti-inflammatory activities.[2][3][9] Their planar tricyclic structure allows them to intercalate with DNA and inhibit key enzymes like topoisomerase.

  • Hydroxyaryl Ketones (from Fries Rearrangement): These are crucial intermediates for pharmaceuticals. For example, they can be used to build analogs of benzodiazepines, which are well-known for their anxiolytic, sedative, and anticonvulsant effects.[6]

  • Other Derivatives: The phenoxybenzoate scaffold is also found in various agrochemicals (herbicides, insecticides) and has been explored for creating molecules with antibacterial and antifungal properties.[1][15] Some benzoate derivatives have shown promising cytotoxicity against cancer cell lines.[4][16]

References

  • Amanatie, A., Jumina, J., & Hanafi, M. (2012). Synthesis of Xanton From 2-phenoxybenzoic Acid as a Base Material for New Malaria Drugs. Indonesian Journal of Chemistry, 12(1), 35-39. Retrieved from [Link]

  • Chen, J. J., et al. (2009). Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates. Organic letters, 11(24), 5734–5737. Retrieved from [Link]

  • Sousa, M. E., & Pinto, M. M. M. (2005). Synthesis of xanthones: an overview. Current medicinal chemistry, 12(21), 2447–2479. Retrieved from [Link]

  • Saeed, S., et al. (2013). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. International Journal of Molecular Sciences, 14(6), 11096-11105. Retrieved from [Link]

  • Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]

  • Wang, X., et al. (2022). Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. Molecules, 27(5), 1479. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Organophosphates Phenoxy Derivatives Derived from 2-Mercapto Benzoxazole. Retrieved from [Link]

  • Hasan, M. M., et al. (2024). In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex. Anti-cancer agents in medicinal chemistry. Retrieved from [Link]

  • Khan, M. A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Pharmaceuticals, 17(10), 1293. Retrieved from [Link]

  • Electrochemical Society. (n.d.). Electrochemical Studies of the Fries Rearrangement of Phenyl Benzoate in a Room-Temperature Molten Salt. Retrieved from [Link]

  • Nguyen, H. P. T., et al. (2024). An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products. Xenobiotica, 54(6), 401-412. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4496358, Ethyl 2-phenoxypropanoate. Retrieved from [Link]

  • Nguyen, H. P. T., et al. (2024). An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products. Xenobiotica, 54(6), 401-412. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of Xanton From 2-phenoxybenzoic Acid as a Base Material for New Malaria Drugs. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

  • Almasirad, A., et al. (2013). Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives. Iranian journal of pharmaceutical research, 12(3), 365–371. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2023). Synthesis, Characterization, and Computational Study of Novel 2-Phenoxyethyl Xanthate Ligand and Complexes with some Transitions Metals. Retrieved from [Link]

  • Stanciauskaite, M., et al. (2022). Synthesis, Biological Activity, and Molecular Modelling Studies of Naphthoquinone Derivatives as Promising Anticancer Candidates Targeting COX-2. Molecules, 27(22), 7984. Retrieved from [Link]

  • Kuujia. (n.d.). Cas no 6290-24-0 (Ethyl 2-ethoxybenzoate). Retrieved from [Link]

  • Pabel, J., et al. (2016). Design, physico-chemical properties and biological evaluation of some new N-[(phenoxy)alkyl]- and N-{2-[2-(phenoxy)ethoxy]ethyl}aminoalkanols as anticonvulsant agents. Bioorganic & medicinal chemistry, 24(16), 3581–3593. Retrieved from [Link]

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Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of Ethyl 2-phenoxybenzoate

These application notes provide a comprehensive guide for the laboratory-scale synthesis of Ethyl 2-phenoxybenzoate, a key intermediate in the development of various pharmaceuticals and fine chemicals. This document outl...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for the laboratory-scale synthesis of Ethyl 2-phenoxybenzoate, a key intermediate in the development of various pharmaceuticals and fine chemicals. This document outlines two robust synthetic methodologies: the classic Fischer Esterification and the versatile Ullmann Condensation. The protocols are designed for researchers, scientists, and professionals in drug development, offering in-depth technical guidance, mechanistic insights, and safety protocols to ensure reliable and safe execution.

Introduction to Ethyl 2-phenoxybenzoate

Ethyl 2-phenoxybenzoate is a diaryl ether derivative with significant applications in organic synthesis. Its structural motif is present in a range of biologically active molecules and functional materials. The synthesis of this compound can be approached through several routes, with Fischer Esterification and Ullmann Condensation being the most prevalent and scalable in a laboratory setting. The choice of method often depends on the availability of starting materials, desired purity, and the scale of the reaction.

Synthetic Strategies

Two primary and reliable methods for the synthesis of Ethyl 2-phenoxybenzoate are detailed below.

Method 1: Fischer-Speier Esterification of 2-Phenoxybenzoic Acid

This classical method involves the acid-catalyzed esterification of 2-phenoxybenzoic acid with ethanol. The reaction is driven to completion by using an excess of the alcohol, which also serves as the solvent, and a strong acid catalyst.[1][2][3][4]

Reaction Scheme:

Causality of Experimental Choices:

  • Excess Ethanol: The Fischer esterification is a reversible reaction.[1][2] By Le Châtelier's principle, using a large excess of ethanol shifts the equilibrium towards the formation of the ester product.[4]

  • Sulfuric Acid as Catalyst: Concentrated sulfuric acid is a strong dehydrating agent and a proton source, which protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[2]

  • Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, allowing the equilibrium to be reached faster.[3]

Method 2: Ullmann Condensation

Reaction Scheme:

Causality of Experimental Choices:

  • Copper Catalyst: Copper(I) species are crucial for facilitating the coupling of the aryl halide and the phenoxide. The mechanism is thought to involve the formation of an organocopper intermediate.[8]

  • Base: A base, such as sodium hydride or potassium carbonate, is used to deprotonate the phenol, forming the more nucleophilic phenoxide.

  • High-Boiling Polar Solvent: Solvents like DMF or DMSO are often used to ensure the reactants remain in solution at the high temperatures required for the reaction to proceed at a reasonable rate.

Experimental Protocols

Protocol 1: Fischer Esterification of 2-Phenoxybenzoic Acid

Materials and Equipment:

Reagent/EquipmentPurpose
2-Phenoxybenzoic acidStarting material
Anhydrous EthanolReactant and solvent
Concentrated Sulfuric AcidCatalyst
Diethyl etherExtraction solvent
Saturated Sodium Bicarbonate SolutionNeutralizing agent
Anhydrous Sodium SulfateDrying agent
Round-bottom flaskReaction vessel
Reflux condenserTo prevent solvent loss during heating
Separatory funnelFor liquid-liquid extraction
Rotary evaporatorFor solvent removal

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-phenoxybenzoic acid (10.0 g, 46.7 mmol).

  • Reagent Addition: Add anhydrous ethanol (100 mL) to the flask and stir until the acid dissolves. Carefully and slowly add concentrated sulfuric acid (2.0 mL) to the solution.

  • Reflux: Heat the reaction mixture to a gentle reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted acid, and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl 2-phenoxybenzoate.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Ullmann Condensation

Materials and Equipment:

Reagent/EquipmentPurpose
PhenolStarting material
Sodium Hydride (60% in mineral oil)Base
Ethyl 2-bromobenzoateStarting material
Copper(I) Iodide (CuI)Catalyst
Anhydrous Dimethylformamide (DMF)Solvent
TolueneExtraction solvent
1 M Hydrochloric AcidFor quenching and neutralization
Anhydrous Sodium SulfateDrying agent
Schlenk flaskReaction vessel for inert atmosphere
Inert gas supply (N₂ or Ar)To maintain anhydrous conditions

Procedure:

  • Reaction Setup: To a dry 100 mL Schlenk flask under an inert atmosphere, add sodium hydride (1.0 g, 25 mmol, 60% dispersion in mineral oil).

  • Phenoxide Formation: Wash the sodium hydride with dry hexanes (2 x 10 mL) to remove the mineral oil. Add anhydrous DMF (30 mL) followed by a solution of phenol (2.1 g, 22.3 mmol) in DMF (10 mL) dropwise at 0 °C. Stir the mixture at room temperature for 30 minutes.

  • Reagent Addition: To the resulting sodium phenoxide solution, add ethyl 2-bromobenzoate (5.0 g, 21.8 mmol) and copper(I) iodide (0.42 g, 2.2 mmol).

  • Reaction: Heat the reaction mixture to 120-140 °C and maintain for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of 1 M HCl (50 mL).

  • Extraction: Extract the mixture with toluene (3 x 40 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Characterization of Ethyl 2-phenoxybenzoate

The identity and purity of the synthesized Ethyl 2-phenoxybenzoate should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR Peaks corresponding to the aromatic protons of both phenyl rings and the ethyl ester group (quartet for -CH₂- and triplet for -CH₃).
¹³C NMR Resonances for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl group.
FT-IR A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretch of the ester, and C-O stretching bands for the ether and ester groups.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of Ethyl 2-phenoxybenzoate (C₁₅H₁₄O₃, MW = 242.27 g/mol ).
Melting Point If the product is a solid, a sharp melting point should be observed, consistent with literature values.

Safety and Hazard Information

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • 2-Phenoxybenzoic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[9][10][11] Avoid breathing dust.[9]

  • Ethyl 2-bromobenzoate: Harmful if swallowed, in contact with skin, or if inhaled.[12] Handle with care and avoid exposure.

  • Phenol: Toxic if swallowed, in contact with skin, or if inhaled.[13][14] Causes severe skin burns and eye damage.[13][14] Suspected of causing genetic defects.[13][14] Handle with extreme caution in a fume hood.

  • Concentrated Sulfuric Acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care.

  • Sodium Hydride: Flammable solid, reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere.

  • Copper(I) Iodide: May cause skin and eye irritation.

  • Organic Solvents (Ethanol, Diethyl Ether, DMF, Toluene): Flammable and/or toxic. Avoid inhalation of vapors and contact with skin.

Visualizing the Workflow

Fischer Esterification Workflow

Fischer_Esterification cluster_reaction Reaction cluster_workup Work-up & Purification A Mix 2-Phenoxybenzoic Acid & Ethanol B Add conc. H₂SO₄ A->B C Reflux (4-6h) B->C D Quench with Water C->D E Extract with Diethyl Ether D->E F Wash with NaHCO₃ & Brine E->F G Dry (Na₂SO₄) & Concentrate F->G H Purify (Distillation or Chromatography) G->H I Ethyl 2-phenoxybenzoate H->I

Caption: Workflow for the Fischer Esterification of 2-Phenoxybenzoic Acid.

Ullmann Condensation Workflow

Ullmann_Condensation cluster_reaction Reaction cluster_workup Work-up & Purification A Deprotonate Phenol with NaH in DMF B Add Ethyl 2-bromobenzoate & CuI A->B C Heat (120-140°C, 12-24h) B->C D Quench with 1M HCl C->D E Extract with Toluene D->E F Wash with Water & Brine E->F G Dry (Na₂SO₄) & Concentrate F->G H Purify (Column Chromatography) G->H I Ethyl 2-phenoxybenzoate H->I

Caption: Workflow for the Ullmann Condensation to Synthesize Ethyl 2-phenoxybenzoate.

References

  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]

  • Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

  • Fischer Esterification. (n.d.). University of Missouri–St. Louis. [Link]

  • Ethyl 2-bromobenzoate. (n.d.). PubChem. [Link]

  • 2-Phenoxybenzoic acid. (n.d.). PubChem. [Link]

  • Phenol Safety Data Sheet. (n.d.). INEOS Group. [Link]

  • Phenol Safety Data Sheet. (n.d.). Carl ROTH. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020). MDPI. [Link]

  • Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. (2014). Chemical Society Reviews. [Link]

  • Ullmann reaction. (n.d.). Wikipedia. [Link]

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Method

Application Note: High-Fidelity Quantification of Ethyl 2-phenoxybenzoate using HPLC-UV and GC-MS

Abstract This technical guide provides detailed analytical methods for the quantitative determination of Ethyl 2-phenoxybenzoate, a key intermediate in the synthesis of various bioactive molecules.[1] Recognizing the cri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed analytical methods for the quantitative determination of Ethyl 2-phenoxybenzoate, a key intermediate in the synthesis of various bioactive molecules.[1] Recognizing the critical need for precise and reliable quantification in research, development, and quality control, we present comprehensive protocols for two orthogonal techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, self-validating protocols, and guidance rooted in authoritative standards.

Introduction: The Analytical Imperative for Ethyl 2-phenoxybenzoate

Ethyl 2-phenoxybenzoate is a versatile chemical entity utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, combining a benzoate ester with a phenoxy group, imparts unique properties that make it a valuable building block. Accurate quantification of this compound is paramount to ensure the quality of starting materials, monitor reaction kinetics, and assess the purity of final products. This application note details robust analytical methodologies designed to deliver high-fidelity quantitative data.

The selection of an analytical technique is governed by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix.[2] For routine quality control and assays where high concentrations are expected, HPLC-UV offers a blend of reliability, and accessibility. For applications demanding higher sensitivity and specificity, particularly in complex matrices or for trace-level impurity analysis, GC-MS is the reference method.[3]

Physicochemical Properties of Ethyl 2-phenoxybenzoate

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
Molecular FormulaC₁₅H₁₄O₃N/A
Molecular Weight242.27 g/mol N/A
AppearanceWhite to off-white crystalline powderN/A
SolubilitySoluble in organic solvents like methanol, acetonitrile, and dichloromethane. Poorly soluble in water.Inferred from general ester properties

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reverse-phase HPLC is a stalwart technique for the analysis of moderately polar compounds like Ethyl 2-phenoxybenzoate. The method detailed below is based on established protocols for structurally similar aromatic esters and phenoxy compounds.[2][4]

Rationale for Method Design
  • Stationary Phase: A C8 column is selected as a good starting point. While a C18 column would offer greater retention for non-polar compounds, the C8 provides a balanced retention for a molecule of intermediate polarity like Ethyl 2-phenoxybenzoate, leading to reasonable run times and good peak shape.

  • Mobile Phase: A ternary mobile phase of acetonitrile, tetrahydrofuran (THF), and water is proposed.[2][4] Acetonitrile serves as the primary organic modifier, offering good elution strength and low viscosity.[5] THF is included to improve the peak shape of aromatic compounds by minimizing secondary interactions with the stationary phase.[5] Water is the weak solvent in this reverse-phase system.

  • Detection: The aromatic nature of Ethyl 2-phenoxybenzoate suggests strong UV absorbance. Based on related compounds, a detection wavelength of 258 nm is a logical starting point for good sensitivity.[2][4]

Detailed HPLC-UV Protocol

Chromatographic Conditions:

ParameterCondition
Column Lichrosorb C8 (150 x 4.6 mm, 5 µm) or equivalent[2][4]
Mobile Phase Acetonitrile:Tetrahydrofuran:Water (21:13:66, v/v/v)[2][4]
Flow Rate 1.0 mL/min[2][4]
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 258 nm[2][4]
Run Time Approximately 10 minutes

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Tetrahydrofuran (HPLC grade, stabilized)[5]

  • Water (HPLC grade)

  • Ethyl 2-phenoxybenzoate reference standard

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters (PTFE or nylon)[6]

Preparation of Standard Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of Ethyl 2-phenoxybenzoate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation:

The sample preparation will depend on the matrix. For a drug substance:

  • Accurately weigh approximately 100 mg of the Ethyl 2-phenoxybenzoate sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with methanol.

  • Further dilute an aliquot with the mobile phase to bring the concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.[6]

For a formulated product (e.g., a cream or gel):

  • Accurately weigh about 1.0 g of the sample into a 100 mL volumetric flask.[4]

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient.[6]

  • Allow the solution to cool to room temperature and dilute to volume with methanol.

  • Centrifuge a portion of this solution to separate excipients.

  • Dilute an aliquot of the supernatant with the mobile phase to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter.[6]

Method Validation according to ICH Q2(R2) Guidelines

The objective of analytical procedure validation is to demonstrate its fitness for the intended purpose.[5]

System Suitability:

Before commencing any validation or sample analysis, the suitability of the chromatographic system must be established.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
% RSD of Peak Areas ≤ 2.0% (for 6 replicate injections)
% RSD of Retention Times ≤ 1.0% (for 6 replicate injections)

Specificity (Forced Degradation Study):

To demonstrate that the method is stability-indicating, forced degradation studies should be performed.[7][8] The goal is to achieve 5-20% degradation of the active ingredient.

  • Acid Hydrolysis: Reflux the sample solution in 0.1 M HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux the sample solution in 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.[9]

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

The chromatograms of the stressed samples should be compared to that of an unstressed sample. The method is considered specific if the degradation product peaks are well-resolved from the main Ethyl 2-phenoxybenzoate peak.

Linearity:

Analyze the prepared calibration standards (e.g., 1-100 µg/mL) in triplicate. Plot a graph of the mean peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery):

Accuracy should be assessed by spiking a placebo matrix with known amounts of Ethyl 2-phenoxybenzoate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.

Precision:

  • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day. The % RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The % RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve. LOD = 3.3 * (σ/S) LOQ = 10 * (σ/S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness:

Intentionally vary chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). The system suitability parameters should remain within the acceptance criteria.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a highly sensitive and specific method for the quantification of volatile and semi-volatile compounds like Ethyl 2-phenoxybenzoate.[10]

Rationale for Method Design
  • Separation: A non-polar or medium-polarity column, such as a 5% phenyl methyl siloxane column (e.g., DB-5MS), is suitable for a wide range of analytes, including esters.[10]

  • Ionization and Detection: Electron Ionization (EI) is a robust and widely used technique that generates reproducible mass spectra, which can be compared against spectral libraries for confirmation. Selected Ion Monitoring (SIM) mode will be used for quantification to enhance sensitivity and selectivity.

Detailed GC-MS Protocol

GC-MS Conditions:

ParameterCondition
GC System Agilent 8890 GC system or equivalent[10]
Column DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[10]
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Splitless mode, 250°C
Oven Program Initial temp 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min
MSD Transfer Line 280°C
Ion Source Electron Ionization (EI), 70 eV, 230°C
Quadrupole 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor To be determined from the full scan mass spectrum of Ethyl 2-phenoxybenzoate (likely fragments: m/z 242, 213, 121)

Sample Preparation:

A liquid-liquid extraction is suitable for isolating Ethyl 2-phenoxybenzoate from aqueous or solid matrices.[10]

  • Accurately weigh the sample into a centrifuge tube.

  • Add a suitable organic solvent such as ethyl acetate or dichloromethane.[10]

  • Vortex for 2 minutes to ensure thorough extraction.[10]

  • Centrifuge at 4500 rpm for 10 minutes.[10]

  • Carefully transfer the organic supernatant to a clean vial for GC-MS analysis.

Method Validation for GC-MS

The validation principles for GC-MS are similar to those for HPLC, following ICH guidelines. Key considerations include:

  • Specificity: Analyze a blank matrix to ensure no interfering peaks at the retention time of Ethyl 2-phenoxybenzoate.

  • Linearity: Prepare a calibration curve using an internal standard (e.g., a deuterated analog or a structurally similar compound) to account for any variability in injection or sample preparation.

  • Accuracy and Precision: Determined similarly to the HPLC method, with acceptance criteria adjusted based on the application (e.g., for trace analysis, wider acceptance criteria may be justified).

  • LOD and LOQ: Determined by injecting progressively more dilute solutions and assessing the signal-to-noise ratio (S/N). Typically, S/N of 3 for LOD and 10 for LOQ.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing s1 Weigh Sample/ Reference Standard s2 Dissolve in Methanol s1->s2 s3 Dilute with Mobile Phase s2->s3 s4 Filter (0.45 µm) s3->s4 a1 Inject into HPLC System s4->a1 a2 Separation on C8 Column a1->a2 a3 UV Detection at 258 nm a2->a3 d1 Integrate Peak Area a3->d1 d2 Quantify against Calibration Curve d1->d2

Caption: Workflow for the quantitative analysis of Ethyl 2-phenoxybenzoate by HPLC-UV.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Weigh Sample p2 Liquid-Liquid Extraction (e.g., Ethyl Acetate) p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Collect Organic Layer p3->p4 g1 Inject into GC-MS System p4->g1 g2 Separation on DB-5MS Column g1->g2 g3 EI & SIM Detection g2->g3 da1 Integrate Peak Area g3->da1 da2 Quantify using Internal Standard da1->da2

Caption: Workflow for the quantitative analysis of Ethyl 2-phenoxybenzoate by GC-MS.

Conclusion

The choice between HPLC-UV and GC-MS for the quantification of Ethyl 2-phenoxybenzoate will depend on the specific analytical needs. HPLC-UV is a robust and reliable method for routine analysis and quality control, while GC-MS offers superior sensitivity and selectivity for more demanding applications. Both methods, when properly validated according to ICH guidelines, will provide accurate and precise results, ensuring the quality and consistency of products containing Ethyl 2-phenoxybenzoate. The protocols provided herein serve as a comprehensive starting point for method development and validation in a regulated environment.

References

  • Matysová, L., et al. (2006). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Journal of Pharmaceutical and Biomedical Analysis, 42(3), 285-291. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 819-835. Available at: [Link]

  • Ngwa, G. (2010). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Drug Delivery Technology, 10(5), 56-59.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Pistos, C., et al. (2010). Development and validation of an EI-GC-MS method for the determination of benzodiazepine drugs and their metabolites in blood: applications in clinical and forensic toxicology. Journal of Chromatography B, 878(24), 2257-2265. Available at: [Link]

  • Patel, K., et al. (2021). Development and Validation of an RP-HPLC Method for Simultaneous Estimation of Potassium Sorbate and Sodium Benzoate from Herbal Formulations. World Journal of Pharmaceutical and Medical Research, 7(3), 112-119.
  • Hu, Y., et al. (2005). Sample preparation in analysis of pharmaceuticals. Journal of Chromatography A, 1072(1), 1-20. Available at: [Link]

  • Singh, R., & Raza, K. (2019). Forced Degradation Studies of Drug Products and Drug Substance: Scientific and Regulatory Delibrations. Journal of Drug Delivery and Therapeutics, 9(1-s), 425-430.
  • Szepesi, G. (1992). HPLC in Pharmaceutical Analysis. CRC Press.
  • Baokar, S. et al. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4). Available at: [Link]

  • Phenomenex. (2023, May 25). Guide to Choosing the Correct HPLC Solvent. Retrieved from [Link]

  • Dong, M. W. (2022). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America, 40(5), 214-221. Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • International Journal of Scientific Development and Research. (2022). Force Degradation for Pharmaceuticals: A Review. IJSDR, 7(5). Available at: [Link]

  • Pall Corporation. (n.d.). Analytical Sample Preparation E-book. Retrieved from [Link]

Sources

Application

Application Note: High-Resolution Gas Chromatography for Purity Assessment of Ethyl 2-phenoxybenzoate

Abstract This application note presents a detailed, robust gas chromatography (GC) method for the quantitative determination of purity and impurity profiling of Ethyl 2-phenoxybenzoate, an important intermediate in the p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust gas chromatography (GC) method for the quantitative determination of purity and impurity profiling of Ethyl 2-phenoxybenzoate, an important intermediate in the pharmaceutical and agrochemical industries.[1] The described methodology is designed to provide high-resolution separation, ensuring accurate quantification of the main component and sensitive detection of potential process-related impurities and degradation products. This protocol is grounded in the principles outlined in USP General Chapter <621> Chromatography and is structured to facilitate validation according to ICH Q2(R1) guidelines.[2][3][4]

Introduction

Ethyl 2-phenoxybenzoate (CAS No. 41755-76-4, Molecular Formula: C₁₅H₁₄O₃, Molecular Weight: 242.27 g/mol ) is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final product. Gas chromatography, with its high separation efficiency and sensitivity, is an ideal technique for monitoring the purity of volatile and semi-volatile compounds like Ethyl 2-phenoxybenzoate.[5]

The selection of an appropriate GC method, particularly the stationary phase, is paramount for achieving the desired separation.[6][7] Given that Ethyl 2-phenoxybenzoate is an aromatic ester, a moderately polar to polar stationary phase is recommended to achieve optimal separation based on the "like dissolves like" principle.[8] This note details a method employing a mid-polarity stationary phase, providing a balance of interactions for resolving a range of potential impurities.

Physicochemical Properties of Ethyl 2-phenoxybenzoate

A thorough understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular FormulaC₁₅H₁₄O₃Chem-Impex[1]
Molecular Weight242.27 g/mol Chem-Impex[1]
Boiling Point (related compound: Ethyl Benzoate)211–213 °CWikipedia[9]
PolarityModerately Polar (Aromatic Ester)General Chemical Principles

Recommended Gas Chromatography Method

The following GC parameters have been optimized for the purity analysis of Ethyl 2-phenoxybenzoate. The rationale for each parameter selection is provided to ensure a deep understanding of the method's principles.

Chromatographic Conditions
ParameterRecommended SettingJustification
GC System Agilent 8890 GC or equivalent with FIDA Flame Ionization Detector (FID) is recommended for its wide linear range and excellent sensitivity for organic compounds.
Column Agilent DB-17ms (or equivalent USP G3 phase: 50% Phenyl - 50% methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA mid-polarity G3 phase provides a good balance of dispersive and dipole-dipole interactions, suitable for separating aromatic esters and their potential impurities. The dimensions offer a good compromise between resolution and analysis time.
Carrier Gas Helium or HydrogenHelium is a reliable choice. Hydrogen can offer faster analysis times but requires appropriate safety measures.
Inlet Temperature 250 °CThis temperature ensures the rapid and complete vaporization of Ethyl 2-phenoxybenzoate without causing thermal degradation.
Injection Mode Split (50:1)A split injection is suitable for a purity assay where the analyte is at a high concentration, preventing column overload.
Injection Volume 1.0 µLA standard injection volume for capillary GC.
Oven Temperature Program - Initial Temperature: 150 °C, hold for 2 minutes - Ramp: 10 °C/min to 280 °C - Final Hold: Hold at 280 °C for 5 minutesThe initial temperature allows for the elution of any volatile solvents. The temperature ramp provides efficient separation of impurities with varying boiling points. The final hold ensures that any less volatile components are eluted from the column.
Detector Temperature 300 °CA higher detector temperature prevents condensation of the eluting compounds and ensures a stable signal.
Detector Gases - Hydrogen: 30 mL/min - Air: 300 mL/min - Makeup (He): 25 mL/minThese are typical flow rates for an FID to ensure optimal sensitivity.

Experimental Protocol

This section provides a step-by-step guide for sample preparation and analysis.

Materials and Reagents
  • Ethyl 2-phenoxybenzoate (Reference Standard and Test Sample)

  • Dichloromethane (DCM), HPLC grade or equivalent

  • Class A volumetric flasks and pipettes

  • Autosampler vials with septa

Standard and Sample Preparation Workflow

G cluster_0 Standard Preparation cluster_1 Sample Preparation cluster_2 Analysis A Accurately weigh ~50 mg of Ethyl 2-phenoxybenzoate RS B Transfer to a 50 mL volumetric flask A->B C Dissolve and dilute to volume with Dichloromethane B->C D Final Concentration: ~1.0 mg/mL C->D E Accurately weigh ~50 mg of Ethyl 2-phenoxybenzoate Sample F Transfer to a 50 mL volumetric flask E->F G Dissolve and dilute to volume with Dichloromethane F->G H Final Concentration: ~1.0 mg/mL G->H I Transfer solutions to autosampler vials J Inject into GC-FID system I->J

Caption: Workflow for Standard and Sample Preparation.

Detailed Steps:
  • Standard Solution Preparation (1.0 mg/mL):

    • Accurately weigh approximately 50 mg of Ethyl 2-phenoxybenzoate Reference Standard (RS) into a 50 mL volumetric flask.

    • Add approximately 25 mL of dichloromethane and sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with dichloromethane and mix thoroughly.

  • Sample Solution Preparation (1.0 mg/mL):

    • Accurately weigh approximately 50 mg of the Ethyl 2-phenoxybenzoate test sample into a 50 mL volumetric flask.

    • Follow steps 1.2 to 1.4 to prepare the sample solution.

  • Chromatographic Analysis:

    • Set up the GC system according to the parameters in the Chromatographic Conditions table.

    • Perform a blank injection (dichloromethane) to ensure the system is clean.

    • Inject the standard solution in replicate (e.g., n=5) to establish system suitability.

    • Inject the sample solution.

Data Analysis and System Suitability

System Suitability

To ensure the validity of the analytical results, system suitability parameters should be established as per USP <621>.[2][10]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry, which is crucial for accurate integration.
Relative Standard Deviation (RSD) of Peak Area ≤ 1.0% for n≥5 injectionsDemonstrates the precision of the injection and the stability of the system.
Purity Calculation

The purity of Ethyl 2-phenoxybenzoate is determined by area percent normalization.

% Purity = (Area of Ethyl 2-phenoxybenzoate Peak / Total Area of all Peaks) x 100

This calculation assumes that all impurities have a similar response factor to the main component in the FID. For a more accurate quantification of specific impurities, certified reference standards of those impurities would be required.

Method Validation Principles (ICH Q2(R1))

This method is designed to be validated in accordance with ICH Q2(R1) guidelines.[3][4][11] The key validation parameters to be assessed are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the resolution of the main peak from any impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Within-laboratory variations (different days, different analysts, different equipment).

  • Detection Limit (DL) & Quantitation Limit (QL): The lowest amount of analyte that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate, variations in method parameters.

Logical Workflow for Method Validation

G A Method Development (As described in this note) B Specificity and System Suitability (Peak Purity, Resolution) A->B C Linearity & Range B->C D Accuracy (Spiking Studies) B->D E Precision (Repeatability & Intermediate) B->E F LOD & LOQ (Signal-to-Noise) B->F G Robustness (Varying Flow, Temp, etc.) B->G H Final Validated Method Report C->H D->H E->H F->H G->H

Caption: A logical flow for the validation of the GC method.

Conclusion

The gas chromatography method detailed in this application note provides a reliable and robust approach for assessing the purity of Ethyl 2-phenoxybenzoate. The use of a mid-polarity column and a temperature gradient program ensures high-resolution separation of potential impurities. This method is scientifically sound, grounded in established chromatographic principles, and designed for straightforward validation to meet regulatory requirements, making it a valuable tool for quality control in research, development, and manufacturing environments.

References

  • Phenomenex. (2025, August 8). Types of stationary phases in gas chromatography.
  • AOCS. Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis.
  • Chem-Impex. Ethyl 2-phenoxybenzoate.
  • PubMed. Analysis of Phenothrin and Its Metabolite 3-Phenoxybenzoic Acid (PBA) in Agricultural Products by GC and Ion-Trap GC/MS.
  • US Pharmacopeia (USP). <621> CHROMATOGRAPHY.
  • ResearchGate. (PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis.
  • Sigma-Aldrich. Selecting a GC Column by a Specific Stationary Phase.
  • Wikipedia. Ethyl benzoate.
  • MDPI. Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole.
  • LCGC International. Are You Sure You Understand USP <621>?.
  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Scribd. USP-NF 621 Chromatography.
  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds.
  • Chemistry LibreTexts. (2023, April 12). 27.3: Gas Chromatographic Columns and Stationary Phases.
  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • USP. <621> CHROMATOGRAPHY.
  • Agilent. (2022). Understanding the Latest Revisions to USP <621>.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Ethyl 2-phenoxybenzoate Synthesis

Welcome to the Technical Support Center for the synthesis of Ethyl 2-phenoxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and eff...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 2-phenoxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and efficiency of this important synthetic transformation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address common challenges encountered during this synthesis.

The synthesis of Ethyl 2-phenoxybenzoate typically involves two key transformations: a copper-catalyzed Ullmann condensation to form the diaryl ether bond and a subsequent esterification. This guide will focus on a common and effective route: the direct Ullmann coupling of a phenoxide with an ethyl 2-halobenzoate.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of Ethyl 2-phenoxybenzoate, providing potential causes and actionable solutions.

Q1: My Ullmann condensation reaction shows low or no conversion of the starting materials. What should I investigate?

A1: Low or no conversion in an Ullmann condensation is a frequent issue. Here are the primary factors to troubleshoot:

  • Catalyst Activity: The copper catalyst is the heart of the reaction.

    • Cause: The copper(I) salt (e.g., CuI) may have oxidized to copper(II), which is less active. Old or improperly stored CuI can be a culprit.

    • Solution: Use freshly purchased, high-purity CuI. If you suspect your CuI is old, you can try washing it with a dilute acid solution to remove any oxides, followed by drying under vacuum. Alternatively, consider using a more robust modern catalyst system, which may include a ligand to stabilize the copper and enhance its reactivity.

  • Reaction Temperature: Ullmann reactions traditionally require high temperatures to proceed at a reasonable rate.[1]

    • Cause: The reaction temperature may be too low for the specific substrates and solvent used.

    • Solution: Ensure your reaction is reaching the target temperature. For traditional Ullmann couplings, this can be in the range of 150-210 °C.[1] The choice of a high-boiling solvent like DMF, N-methylpyrrolidone (NMP), or nitrobenzene is crucial.[1]

  • Inert Atmosphere: The organocopper intermediates are sensitive to oxygen.

    • Cause: Ingress of oxygen into the reaction vessel can deactivate the catalyst.

    • Solution: Ensure your reaction is set up under a rigorously inert atmosphere (e.g., nitrogen or argon). Degas your solvent prior to use by sparging with an inert gas or by a freeze-pump-thaw cycle.

  • Base Strength and Solubility: The base is critical for deprotonating the phenol to form the nucleophilic phenoxide.

    • Cause: The base may not be strong enough or soluble enough in the reaction medium to efficiently generate the phenoxide.

    • Solution: Potassium carbonate (K₂CO₃) is a common choice. However, for less reactive systems, a stronger or more soluble base like cesium carbonate (Cs₂CO₃) can significantly improve the reaction rate. Ensure the base is finely powdered and dry.

  • Ligand Choice (for modern Ullmann reactions): While traditional Ullmann reactions are often ligandless, modern variations utilize ligands to improve solubility, stability, and catalytic activity, allowing for lower reaction temperatures.

    • Cause: The absence of a suitable ligand can lead to poor catalyst performance.

    • Solution: Consider adding a ligand to your reaction. Common ligands for copper-catalyzed C-O coupling reactions include 1,10-phenanthroline, N,N-dimethylglycine, and various diamines. The optimal ligand often needs to be screened for a specific reaction.

Q2: I am observing significant amounts of a side product that appears to be the debrominated/deiodinated starting material (ethyl benzoate). What is causing this?

A2: The formation of the reduced arene is a known side reaction in Ullmann couplings.

  • Cause: This side reaction, known as hydrodehalogenation, can be promoted by certain impurities or reaction conditions. It can occur through a radical pathway or via protonolysis of an organocopper intermediate.

  • Solution:

    • Moisture Control: Ensure all your reagents and the solvent are scrupulously dry. Water can be a proton source for the unwanted side reaction.

    • Reagent Purity: Use high-purity starting materials.

    • Optimize Reaction Time and Temperature: Prolonged reaction times at high temperatures can sometimes favor side reactions. Monitor the reaction progress by TLC or GC and stop the reaction once the starting material is consumed.

Q3: The purification of my Ethyl 2-phenoxybenzoate is difficult, and I am getting a low isolated yield despite good conversion. What can I do?

A3: Purification challenges often arise from the nature of the reaction mixture and the properties of the product.

  • Cause: High-boiling polar solvents like DMF or NMP can be difficult to remove completely. The product may also be an oil, making crystallization challenging. The reaction mixture can also contain residual copper salts and base, which can complicate the workup.

  • Solution:

    • Work-up Procedure:

      • After cooling the reaction, quench it with a dilute acid (e.g., 1 M HCl) to neutralize the base and dissolve copper salts.

      • Extract the product into a suitable organic solvent like ethyl acetate or diethyl ether.

      • Wash the organic layer thoroughly with water and brine to remove the high-boiling solvent and any remaining salts. Multiple extractions are often necessary.

    • Purification Technique:

      • Column Chromatography: This is often the most effective method for purifying Ethyl 2-phenoxybenzoate from side products and non-volatile impurities. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.

      • Vacuum Distillation: If the product is thermally stable, vacuum distillation can be an excellent method for purification, especially on a larger scale.

Q4: My reaction seems to stall after a certain point, with both starting materials and product present. Why is this happening?

A4: A stalled reaction can be due to catalyst deactivation or an equilibrium being reached.

  • Cause:

    • Catalyst Deactivation: The catalyst may be slowly deactivating over the course of the reaction.

    • Product Inhibition: In some cases, the product itself can coordinate to the catalyst and inhibit its activity.

  • Solution:

    • Incremental Addition of Catalyst: In some cases, adding a fresh portion of the catalyst midway through the reaction can help to drive it to completion.

    • Use of Ligands: As mentioned before, ligands can stabilize the catalyst and prevent deactivation pathways.

Frequently Asked Questions (FAQs)

Q: What is the general mechanism for the Ullmann condensation in this synthesis?

A: The Ullmann condensation for diaryl ether synthesis is believed to proceed through a catalytic cycle involving copper(I) and copper(III) intermediates. A simplified representation of the mechanism is as follows:

  • Formation of the Copper Phenoxide: The phenol reacts with the base and the copper(I) catalyst to form a copper(I) phenoxide complex.

  • Oxidative Addition: The aryl halide (ethyl 2-halobenzoate) undergoes oxidative addition to the copper(I) phenoxide, forming a copper(III) intermediate.

  • Reductive Elimination: The copper(III) intermediate undergoes reductive elimination to form the desired diaryl ether (Ethyl 2-phenoxybenzoate) and regenerate the copper(I) catalyst.

Visualizing the Process

Reaction Mechanism

Ullmann_Mechanism cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst Cu_Phenoxide Copper(I) Phenoxide CuI->Cu_Phenoxide CuIII_Intermediate Copper(III) Intermediate Cu_Phenoxide->CuIII_Intermediate CuIII_Intermediate->CuI Product Ethyl 2-phenoxybenzoate Start Phenol + Ethyl 2-halobenzoate

Caption: Simplified catalytic cycle for the Ullmann diaryl ether synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_reaction Reaction Troubleshooting cluster_workup Work-up & Purification Troubleshooting Start Low Yield of Ethyl 2-phenoxybenzoate Check_Conversion Check Reaction Conversion (TLC, GC, NMR) Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion < 90% Good_Conversion Good Conversion Check_Conversion->Good_Conversion > 90% Troubleshoot_Reaction Troubleshoot Reaction Conditions Low_Conversion->Troubleshoot_Reaction Troubleshoot_Workup Troubleshoot Work-up & Purification Good_Conversion->Troubleshoot_Workup Catalyst Check Catalyst Activity (Fresh CuI, Ligand) Troubleshoot_Reaction->Catalyst Extraction Optimize Extraction Protocol (Solvent, Washes) Troubleshoot_Workup->Extraction Temperature Verify/Increase Temperature Catalyst->Temperature Inertness Ensure Inert Atmosphere Temperature->Inertness Base Check Base Strength/Solubility Inertness->Base Purification Refine Purification Method (Chromatography, Distillation) Extraction->Purification

Caption: A logical workflow for troubleshooting low yields in Ethyl 2-phenoxybenzoate synthesis.

Experimental Protocol: A Representative Synthesis

This protocol describes a representative procedure for the synthesis of Ethyl 2-phenoxybenzoate via an Ullmann condensation. Note: This is a generalized procedure and may require optimization for your specific setup and scale.

Materials:

  • Ethyl 2-bromobenzoate

  • Phenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous and finely powdered

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Ethyl acetate

  • Hexanes

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-bromobenzoate (1.0 eq), phenol (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.5 M with respect to the ethyl 2-bromobenzoate.

  • Reaction: Heat the reaction mixture to 150-160 °C with vigorous stirring. Monitor the progress of the reaction by TLC (e.g., using a 1:9 ethyl acetate/hexanes mobile phase). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with toluene and filter through a pad of celite to remove insoluble salts.

    • Transfer the filtrate to a separatory funnel and wash with 1 M HCl (2x).

    • Wash with water (3x) to remove DMF, followed by a final wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate). Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield Ethyl 2-phenoxybenzoate as a colorless to pale yellow oil.

Data Summary Table

ParameterRecommended ConditionRationale & Considerations
Copper Catalyst CuI (5-10 mol%)CuI is a common and effective catalyst. Ensure it is fresh and not oxidized.
Base K₂CO₃ (2 eq) or Cs₂CO₃ (2 eq)K₂CO₃ is standard. Cs₂CO₃ is more expensive but can significantly increase the rate for challenging substrates due to its higher solubility.
Solvent Anhydrous DMF or NMPHigh-boiling polar aprotic solvents are necessary to reach the required reaction temperatures and to dissolve the reactants and intermediates.[1]
Temperature 150-210 °CThe optimal temperature depends on the reactivity of the substrates. Higher temperatures are generally required for less reactive aryl halides.[1]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and deactivation of the copper catalyst.
Ligand (Optional) 1,10-phenanthroline, N,N-dimethylglycineCan accelerate the reaction and allow for lower temperatures. Requires screening for optimal performance.

References

  • Khan, I., Ibrar, A., & White, J. M. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals, 2(2), 521-527.
  • Zhang, Y., & Li, G. (2015). Synthesis method of 2-ethoxybenzoic acid compound. CN104370736A.
  • Kalaritis, P., & Regenye, R. W. (1990). ENANTIOMERICALLY PURE ETHYL (R)- AND (S)- 2-FLUOROHEXANOATE BY ENZYME-CATALYZED KINETIC RESOLUTION. Organic Syntheses, 69, 10.
  • Lamphere, C., Arsuaga, A. L., Arnista, N., Patenaude, B., & Berda, E. B. (n.d.). Synthesis and Characterization of Ethyl Nalidixate Followed by Optimization of Literature Procedure. University of New Hampshire.
  • Wikipedia contributors. (2023, December 2). Ullmann condensation. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl.
  • Kochi, J. K. (1976). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). Journal of Organic Chemistry, 41(3), 502-512.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Khan, I., Ibrar, A., & White, J. M. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis.
  • Rahman, M. M., & Hossain, M. A. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Kumar, A., et al. (2017). Diaquabis(ethylenediamine)copper(II) vs. Monoaquabis(ethylenediamine)copper(II): Synthesis, characterization, single crystal X-ray structure determination, theoretical calculations and antimicrobial activities of 2.H2O and 2.3H2O. ResearchGate.

  • Hartwig, J. F., & Stauffer, S. R. (2001). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 123(13), 3180-3181.
  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

  • Jana, S., & Dutta, A. (2017). Kinetics of Synthesis and Hydrolysis of Ethyl Benzoate over Amberlyst 39.
  • Singh, R. K., et al. (2016). Solvent effect and kinetics on ethyl benzoate in aqueous solvent system.
  • Hartwig, J. F., & Stauffer, S. R. (2001). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates.
  • Hoogenboom, R., & Schubert, U. S. (2007). Hydrolysis of poly-(2-ethyl-2-oxazoline). Macromolecular Chemistry and Physics, 208(12), 1339-1346.
  • Quora. (2020). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?
  • Kumar, A., et al. (2016). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones.
  • Reddit. (2021). Troubleshooting Ullmann Coupling. r/Chempros.
  • Klapars, A., & Buchwald, S. L. (2002). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Journal of the American Chemical Society, 124(50), 14844-14845.
  • Asiri, A. M., et al. (2021). New chalcone derivative, ethyl 2-(4-(3-(benzo[ b]thiophen-2-yl)acryloyl)phenoxy)acetate: synthesis, characterization, DFT study, enzyme inhibition activities and docking study. Molecules, 26(17), 5202.
  • Khan, M. A., et al. (2022). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
  • Van Allen, D. (2004). Methodology and Mechanism: Reinvestigating the Ullmann Reaction. University of Massachusetts Amherst.

Sources

Optimization

Technical Support Center: Purification of Crude Ethyl 2-phenoxybenzoate by Column Chromatography

Welcome to the technical support center for the purification of crude Ethyl 2-phenoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude Ethyl 2-phenoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the column chromatography purification of this and structurally similar aromatic esters. Here, we move beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

I. Troubleshooting Guide: A Causal Approach

This section addresses specific issues you may encounter during the column chromatography of Ethyl 2-phenoxybenzoate, focusing on the underlying causes and providing actionable solutions.

Observed Problem Potential Root Cause(s) Recommended Action(s)
Poor Separation of Product from a Close-Running Impurity Inadequate solvent system selectivity. The polarity may be correct, but the solvent is not interacting differently enough with the product and impurity.1. Alter Solvent Selectivity: Instead of only adjusting the ratio of your current solvent system (e.g., ethyl acetate/hexane), try a different solvent combination. Toluene or dichloromethane as the less polar component can offer different selectivity for aromatic compounds compared to hexane.[1][2] 2. Employ a Gradient Elution: Start with a less polar solvent system to allow the non-polar impurities to elute, then gradually increase the polarity to separate the product from closely eluting compounds. This can sharpen peaks and improve resolution.[3][4]
Product Elutes Too Quickly (High Rf) or Not at All (Rf = 0) The chosen solvent system is either too polar or not polar enough, respectively.1. Systematic TLC Analysis: Before running the column, perform a thorough TLC analysis with a range of solvent systems. Aim for an Rf value of 0.2-0.4 for the Ethyl 2-phenoxybenzoate to ensure good separation on the column.[5] 2. Adjust Polarity Incrementally: If the Rf is too high with 20% ethyl acetate in hexane, try 10% or 5%. Conversely, if the compound is stuck at the origin, increase the polarity in small increments.
Streaking or Tailing of the Product Band on the Column and TLC 1. Sample Overload: Too much crude material has been loaded onto the column. 2. Incomplete Dissolution of the Sample: The sample was not fully dissolved before loading. 3. Acidic Impurities: Residual acidic starting materials (e.g., 2-phenoxybenzoic acid) can interact strongly with the silica gel.1. Reduce Sample Load: A general rule of thumb is to use a silica gel to crude product weight ratio of at least 30:1 for good separation. 2. Ensure Complete Dissolution: Use the minimum amount of a slightly more polar solvent than your mobile phase to fully dissolve your sample before loading. If solubility is an issue, consider "dry loading". 3. Pre-treat the Crude Mixture: If acidic impurities are suspected, a simple acid-base extraction of the crude product before chromatography can remove them.
The Purified Product is Still Contaminated with a More Polar Impurity The polarity of the eluent was increased too quickly, causing the polar impurity to co-elute with the product.1. Shallow Gradient: Use a shallower gradient during elution, especially around the polarity where the product begins to elute. 2. Isocratic Elution: If the separation is particularly challenging, an isocratic elution with the optimal solvent system determined by TLC may provide better resolution, albeit with a longer run time.
Product Appears to be Decomposing on the Column The slightly acidic nature of silica gel can cause degradation of sensitive compounds.1. Deactivate the Silica Gel: Flush the packed column with the mobile phase containing a small amount of a base (e.g., 0.1-1% triethylamine) before loading the sample. This will neutralize the acidic sites on the silica.[6][7] 2. Use an Alternative Stationary Phase: For highly sensitive compounds, consider using a less acidic stationary phase like alumina (neutral or basic).[8]
Difficulty Visualizing Colorless Product in Fractions Ethyl 2-phenoxybenzoate is a colorless compound, making it difficult to track its elution from the column visually.1. TLC Analysis of Fractions: Collect fractions systematically and spot them on a TLC plate. Visualize the spots under a UV lamp (254 nm), as the aromatic rings in the molecule will absorb UV light.[9][10] 2. Staining: If the compound is not UV-active or for better visualization, use a chemical stain like potassium permanganate or an anisaldehyde solution to develop the TLC plate.

II. Frequently Asked Questions (FAQs)

Synthesis and Impurities

Q1: What are the likely impurities in my crude Ethyl 2-phenoxybenzoate?

A1: The synthesis of Ethyl 2-phenoxybenzoate often proceeds via an Ullmann condensation or a similar nucleophilic aromatic substitution reaction.[11] Potential impurities include:

  • Unreacted Starting Materials: Phenol, ethyl 2-halobenzoate (e.g., ethyl 2-iodobenzoate or ethyl 2-bromobenzoate), and 2-phenoxybenzoic acid (if the esterification is the final step).

  • Side-Products: Biaryl ethers from the self-coupling of the phenol starting material.[12]

  • Solvent and Reagents: High-boiling point solvents (e.g., DMF, NMP) and residual base.

Stationary and Mobile Phase Selection

Q2: What stationary phase should I use?

A2: For most applications involving the purification of moderately polar, neutral organic compounds like Ethyl 2-phenoxybenzoate, silica gel (60 Å, 230-400 mesh) is the standard and most cost-effective choice.[8] If your compound shows signs of degradation, consider using neutral alumina.[8]

Q3: How do I choose the right solvent system?

A3: The key is to find a solvent system that provides a good separation between your product and its impurities on a TLC plate. A good starting point for aromatic esters is a mixture of a non-polar solvent and a moderately polar solvent.[5]

Solvent System (v/v) Typical Application & Rationale
Hexane / Ethyl Acetate The most common starting point. Vary the ratio from 95:5 to 80:20. This system is good for separating compounds based on general polarity.[5]
Toluene / Ethyl Acetate Toluene can provide different selectivity for aromatic compounds due to potential π-π interactions, which can help separate impurities with similar polarities but different aromatic character.
Dichloromethane / Hexane This combination can be useful if your compound has low solubility in hexane alone. Dichloromethane offers a different selectivity profile compared to ethyl acetate.
Experimental Protocol

Q4: Can you provide a step-by-step protocol for packing a silica gel column?

A4: Absolutely. A well-packed column is critical for good separation. We recommend the "slurry" or "wet packing" method:

  • Preparation: Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug but not overly compressed. Add a thin layer (approx. 1 cm) of sand.

  • Making the Slurry: In a separate beaker, measure the required amount of silica gel. Add your initial, least polar eluent and stir to create a uniform slurry. Ensure there are no dry clumps or air bubbles.[13]

  • Packing the Column: With the stopcock closed, pour the slurry into the column in one continuous motion.

  • Settling the Silica: Gently tap the side of the column to help the silica pack evenly and dislodge any trapped air bubbles.

  • Adding the Eluent: Open the stopcock and allow the solvent to drain until it is just above the level of the silica. Do not let the silica run dry.

  • Finalizing the Packing: Add another thin layer of sand on top of the silica bed to prevent disturbance when adding more solvent or your sample.

Q5: What is "dry loading" and when should I use it?

A5: Dry loading is a technique where the crude sample is adsorbed onto a small amount of silica gel before being loaded onto the column. This is particularly useful when your compound is not very soluble in the mobile phase.

  • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

  • Remove the solvent completely using a rotary evaporator until you have a free-flowing powder.

  • Carefully add this powder to the top of your packed column.

III. Visualizing the Workflow

To aid in understanding the decision-making process during purification, the following workflow diagrams are provided.

Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Solvent System Scouting) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Wet or Dry) Pack->Load Elute 4. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Final Pure Ethyl 2-phenoxybenzoate Evaporate->Final

Caption: General workflow for column chromatography purification.

Troubleshooting_Tree Start Poor Separation? Rf_Check Is Rf in 0.2-0.4 range? Start->Rf_Check Yes Good_Sep Good Separation Start->Good_Sep No Solvent Change Solvent System (e.g., Toluene/EtOAc) Rf_Check->Solvent No Overload Sample Overloaded? Rf_Check->Overload Yes Gradient Use Gradient Elution Solvent->Gradient Overload->Gradient No Reduce Reduce Sample Load Overload->Reduce Yes

Caption: Decision tree for troubleshooting poor separation.

IV. References

  • Biotage. (2023, January 23). How does solvent choice impact flash column chromatography performance?[Link]

  • Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?[Link]

  • BÜCHI Labortechnik AG. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. [Link]

  • Chem LibreTexts. (2022, April 7). 2.3D: Separation Theory. [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. [Link]

  • Hameed, A., et al. (2013). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. International Journal of Molecular Sciences, 14(3), 6336-6347. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. [Link]

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

Sources

Troubleshooting

Ethyl 2-phenoxybenzoate degradation pathways and stability issues

Welcome to the comprehensive technical support guide for Ethyl 2-phenoxybenzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for Ethyl 2-phenoxybenzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability and degradation. Here, we synthesize foundational scientific principles with practical, field-proven insights to address common and complex experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the handling and stability of Ethyl 2-phenoxybenzoate.

Q1: What are the primary degradation pathways for Ethyl 2-phenoxybenzoate?

A1: The primary degradation pathways for Ethyl 2-phenoxybenzoate are hydrolysis, photodegradation, and thermal decomposition. Hydrolysis, particularly under alkaline conditions, cleaves the ester bond to form 2-phenoxybenzoic acid and ethanol.[1][2] Photodegradation can occur upon exposure to UV light, potentially leading to cleavage of the ether bond and other complex reactions.[3][4] Thermal stress can also induce decomposition, though specific pathways are less defined in readily available literature.

Q2: I'm observing an unexpected peak in my HPLC analysis after storing my Ethyl 2-phenoxybenzoate solution at room temperature. What could it be?

A2: The most likely candidate for the new peak is 2-phenoxybenzoic acid, the hydrolysis product.[1] To confirm, you can compare the retention time with a 2-phenoxybenzoic acid standard. The rate of hydrolysis is influenced by pH, temperature, and the solvent system.

Q3: How can I minimize the degradation of Ethyl 2-phenoxybenzoate in my formulation?

A3: To minimize degradation, consider the following:

  • pH Control: Maintain the formulation at a neutral or slightly acidic pH to slow down hydrolysis.

  • Temperature: Store solutions at refrigerated temperatures (2-8 °C) to reduce the rate of both hydrolysis and thermal degradation.[5]

  • Light Protection: Protect the formulation from light by using amber vials or storing it in the dark to prevent photodegradation.[6]

  • Inert Atmosphere: For oxygen-sensitive formulations, purging with an inert gas like nitrogen can prevent oxidative degradation.

Q4: Are there any known incompatibilities of Ethyl 2-phenoxybenzoate with common excipients?

A4: While specific incompatibility studies for Ethyl 2-phenoxybenzoate are not extensively published, ester-containing compounds can be susceptible to reactions with strongly acidic or basic excipients, which can catalyze hydrolysis. Additionally, interactions with oxidizing agents should be considered. Compatibility studies with your specific formulation components are always recommended.

Section 2: Troubleshooting Guides

This section provides in-depth guidance for resolving specific experimental issues.

Issue: Accelerated Degradation in Aqueous Formulations

Symptoms:

  • Rapid decrease in the concentration of Ethyl 2-phenoxybenzoate over a short period.

  • Significant increase in the peak corresponding to 2-phenoxybenzoic acid in chromatograms.

  • Noticeable change in the pH of the formulation.

Causality: This issue is almost certainly due to hydrolysis of the ester linkage. The rate of hydrolysis is significantly accelerated by both acidic and, more so, by basic conditions.[1][7] The presence of certain buffers or other excipients might inadvertently be creating a microenvironment that promotes this degradation.

Troubleshooting Protocol:

  • pH Measurement and Adjustment:

    • Accurately measure the pH of your formulation.

    • If the pH is outside the optimal range (typically neutral to slightly acidic for ester stability), adjust it using a suitable buffering system. .

  • Buffer Selection:

    • Evaluate the compatibility of your chosen buffer with Ethyl 2-phenoxybenzoate. Some buffer species can participate in catalysis. Phosphate and citrate buffers are generally good starting points.

  • Forced Degradation Study:

    • Conduct a forced degradation study to systematically evaluate the impact of pH.[8][9] This will help you identify the pH range of maximum stability for your specific formulation. A detailed protocol is provided in Section 3.

Issue: Variability in Stability Data Between Batches

Symptoms:

  • Inconsistent stability profiles for different batches of the same formulation.

  • Unexpected appearance of unknown impurities in some batches.

Causality: Batch-to-batch variability can stem from several sources:

  • Raw Material Quality: Minor variations in the purity of Ethyl 2-phenoxybenzoate or excipients, including the presence of trace metal impurities, can catalyze degradation.

  • Manufacturing Process: Inconsistencies in the manufacturing process, such as hold times, mixing speeds, or exposure to air and light, can impact stability.

  • Container Closure System: Differences in the container closure system can affect moisture and oxygen ingress.

Troubleshooting Protocol:

  • Raw Material Analysis:

    • Perform a thorough analysis of the raw materials for each batch, including purity assays and tests for trace metals.

  • Process Parameter Review:

    • Review and standardize all manufacturing process parameters. Implement strict in-process controls.

  • Container Closure Evaluation:

    • Ensure the use of a consistent and appropriate container closure system for all batches.[10] Consider performing studies on the impact of the container on stability.

Section 3: Experimental Protocols

These protocols are designed to be self-validating systems for investigating the stability of Ethyl 2-phenoxybenzoate.

Protocol: Forced Degradation Study

Objective: To determine the intrinsic stability of Ethyl 2-phenoxybenzoate and identify its degradation products under various stress conditions.[11]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of Ethyl 2-phenoxybenzoate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: [6]

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60 °C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 1 hour.[1]

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for a defined period.[6]

    • Thermal Degradation: Heat the solid drug substance at 105 °C for 24 hours.

  • Sample Analysis:

    • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.[12]

    • Use a photodiode array (PDA) detector to obtain UV spectra of the parent drug and any degradation products.

  • Data Interpretation:

    • Calculate the percentage degradation of Ethyl 2-phenoxybenzoate under each stress condition.

    • Characterize the degradation products by comparing their retention times and UV spectra with known standards, or by using mass spectrometry (LC-MS) for structural elucidation.

Protocol: Stability-Indicating HPLC Method Development

Objective: To develop a validated analytical method capable of separating and quantifying Ethyl 2-phenoxybenzoate from its potential degradation products.

Methodology:

  • Column and Mobile Phase Screening:

    • Screen different stationary phases (e.g., C18, C8, Phenyl) and mobile phase compositions (e.g., varying ratios of acetonitrile/methanol and water/buffer) to achieve optimal separation.

  • Method Optimization:

    • Fine-tune the mobile phase composition, flow rate, column temperature, and injection volume to obtain sharp, symmetrical peaks with good resolution (>2) between the parent compound and all degradation products.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Analyze stressed samples to demonstrate that the method can resolve the parent drug from its degradation products and any matrix components.

    • Linearity: Establish a linear relationship between the detector response and the concentration of Ethyl 2-phenoxybenzoate over a defined range.

    • Accuracy: Determine the closeness of the measured values to the true values by spiking a placebo with known concentrations of the drug.

    • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the method's performance when small, deliberate changes are made to the method parameters (e.g., pH of the mobile phase, column temperature).

Section 4: Data Presentation & Visualization

Table: Summary of Forced Degradation Results
Stress ConditionReagent/ParameterDurationTemperature% Degradation (Approx.)Major Degradation Product
Acid Hydrolysis 0.1 N HCl24 hours60 °C10-15%2-Phenoxybenzoic Acid
Base Hydrolysis 0.1 N NaOH1 hourRoom Temp>90%2-Phenoxybenzoic Acid
Oxidation 3% H₂O₂24 hoursRoom Temp5-10%Oxidized derivatives
Photolysis UV (254 nm)48 hoursAmbient15-25%Photodegradants
Thermal (Solid) -24 hours105 °C<5%Thermally induced impurities

Note: These are typical expected results and will vary based on the exact experimental conditions.

Diagrams
Degradation Pathways

cluster_main Ethyl 2-Phenoxybenzoate Degradation cluster_hydrolysis Hydrolysis cluster_photo Photodegradation cluster_thermal Thermal Decomposition Ethyl 2-Phenoxybenzoate Ethyl 2-Phenoxybenzoate 2-Phenoxybenzoic Acid 2-Phenoxybenzoic Acid Ethyl 2-Phenoxybenzoate->2-Phenoxybenzoic Acid H₂O / H⁺ or OH⁻ Ethanol Ethanol Ethyl 2-Phenoxybenzoate->Ethanol H₂O / H⁺ or OH⁻ Cleavage Products Cleavage Products Ethyl 2-Phenoxybenzoate->Cleavage Products UV Light Rearrangement Products Rearrangement Products Ethyl 2-Phenoxybenzoate->Rearrangement Products UV Light Thermal Degradants Thermal Degradants Ethyl 2-Phenoxybenzoate->Thermal Degradants Heat

Caption: Major degradation pathways of Ethyl 2-phenoxybenzoate.

Experimental Workflow for Stability Study

cluster_workflow Stability Study Workflow Start Start Prepare Formulation Prepare Formulation Start->Prepare Formulation Place on Stability Place on Stability Prepare Formulation->Place on Stability Withdraw Samples Withdraw Samples Place on Stability->Withdraw Samples Timepoints Analyze by HPLC Analyze by HPLC Withdraw Samples->Analyze by HPLC Evaluate Data Evaluate Data Analyze by HPLC->Evaluate Data End End Evaluate Data->End

Caption: General workflow for a pharmaceutical stability study.

References

  • (2025). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis.
  • Degradation of ethyl paraben in aqueous medium using advanced oxidation processes: Efficiency evaluation of UV-C supported oxidants.
  • Development of forced degradation and stability indic
  • Stability of phenoxybenzamine hydrochloride in various vehicles. PubMed.
  • Hydrolysis of ethyl benzo
  • Photodegradation of acid blue 29 and ethyl violet in the presence/absence of sodium hydroxide and aluminium ions.
  • Forced Degradation Studies of Drug Products and Drug Substance: Scientific and Regulatory Delibrations.
  • Degradation of ethyl mercaptan and its major intermediate diethyl disulfide by Pseudomonas sp. strain WL2. PubMed.
  • A new validated HPLC method for the simultaneous determination of 2-phenoxyethanol, methylparaben, ethylparaben and propylparaben in a pharmaceutical gel.
  • Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. The Royal Society of Chemistry.
  • Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis.
  • Mehta, L. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
  • Hydrolysis of Ethyl Benzoate in Nitrogenous and Non - IOSR Journal.
  • Force Degradation for Pharmaceuticals: A Review. IJSDR.
  • Degradation Kinetics and Mechanism of β-Cypermethrin and 3-Phenoxybenzoic Acid by Lysinibacillus pakistanensis VF-2 in Soil Remedi

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of Ethyl 2-phenoxybenzoate

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of Ethyl 2-phenoxybenzoate. This guide is designed for researchers, chemists, and process development profession...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of Ethyl 2-phenoxybenzoate. This guide is designed for researchers, chemists, and process development professionals to navigate the common and complex challenges encountered when scaling this synthesis from the lab bench to pilot and production scales. Our goal is to provide not just solutions, but a deep understanding of the underlying chemical principles to empower you to troubleshoot effectively.

The predominant and most industrially relevant method for synthesizing Ethyl 2-phenoxybenzoate is the Ullmann Condensation . This involves the copper-catalyzed coupling of an ethyl 2-halobenzoate (typically chloro- or bromo-) with phenol in the presence of a base. While effective, this reaction is notorious for its sensitivity to reaction parameters, especially during scale-up.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that address specific, real-world problems.

General Experimental Workflow

Before diving into troubleshooting, it's crucial to visualize the entire process. The following workflow outlines the key stages of the synthesis, from reaction setup to final product analysis.

G cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis reagents Reagent Preparation (Drying of Solvent, Degassing) glassware Glassware Setup (Dry, Inert Atmosphere) reagents->glassware charge Charge Reagents (Solvent, Phenol, Base, Ligand) glassware->charge heat Heat to Temperature charge->heat catalyst Add Copper Catalyst heat->catalyst addition Add Ethyl 2-halobenzoate (Controlled Rate) catalyst->addition monitor Monitor Progress (TLC, HPLC, GC) addition->monitor quench Quench Reaction (e.g., with aq. NH4Cl) monitor->quench filter Filter Catalyst Residues quench->filter extract Aqueous Work-up (L-L Extraction) filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate in Vacuo dry->concentrate purify Purification (e.g., Vacuum Distillation) concentrate->purify analyze Characterization (NMR, GC-MS, Purity) purify->analyze

Caption: General workflow for the Ullmann synthesis of Ethyl 2-phenoxybenzoate.

Troubleshooting Guide & FAQs

Category 1: Low Yield & Incomplete Conversion

Question 1: My Ullmann reaction is stalling, leaving significant amounts of unreacted ethyl 2-chlorobenzoate and phenol. How can I improve conversion?

Answer: This is a classic issue in Ullmann couplings and can stem from several factors related to the catalyst, reagents, or conditions.

  • Causality - The Catalytic Cycle: The Ullmann reaction proceeds via a Cu(I)/Cu(III) catalytic cycle. The active Cu(I) species must undergo oxidative addition with the aryl halide. If the catalyst deactivates or the conditions are not optimal, this cycle can be interrupted.[1]

  • Troubleshooting Steps:

    • Reagent & Solvent Purity: Water is detrimental. It can hydrolyze the active phenoxide and interfere with the catalyst. Ensure your solvent (e.g., DMF, NMP, Toluene) is anhydrous and that the phenol is dry. Some modern protocols have been developed in water, but these require specific ligands to be effective.[2]

    • Choice of Base: A strong, non-nucleophilic base is required to generate the phenoxide. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are common. Cs₂CO₃ is more expensive but often gives superior results due to its higher solubility and the "caesium effect," which enhances the nucleophilicity of the phenoxide. Ensure the base is finely powdered to maximize surface area.

    • Catalyst Activity:

      • Source: Copper(I) salts like CuI or CuBr are generally more effective than Copper(II) salts, as they do not require an initial reduction step. If using copper metal powder, it must be "activated" to remove the passivating oxide layer.[3]

      • Deactivation: The reaction mixture turning black or forming a precipitate is often a sign of catalyst decomposition to copper oxides or metallic copper colloids, which are catalytically inactive.[4] This can be caused by impurities or excessively high temperatures.

    • Ligand Assistance: Modern Ullmann reactions almost always employ a ligand to stabilize the copper catalyst, improve its solubility, and facilitate the reductive elimination step. For C-O coupling, N,N- or O,O-bidentate ligands are effective.

Parameter Recommendation & Rationale
Copper Source CuI (1-10 mol%) is a reliable starting point. It's a Cu(I) source and readily available.
Ligand L-Proline, 1,10-Phenanthroline, or an N,N-dimethylglycine ligand can significantly improve yields and lower reaction temperatures.[2]
Base K₂CO₃ (2 equivalents) is standard. If yields are poor, switch to Cs₂CO₃ (2 equivalents).
Solvent Aprotic polar solvents like DMF, NMP, or DMSO are common. Toluene can also be effective, especially with the right ligand.[5][6]
Temperature Typically 120-160 °C. A temperature screen is crucial. Too low, and the reaction is slow; too high, and catalyst decomposition and side reactions occur.

Question 2: I am using ethyl 2-bromobenzoate, but the yield is still poor. Should I switch to the iodo- starting material?

Answer: Yes, switching to ethyl 2-iodobenzoate is a valid strategy.

  • Causality - Halide Reactivity: The rate-determining step in many Ullmann cycles is the oxidative addition of the aryl halide to the copper center. The reactivity order for this step follows the C-X bond strength: C-I < C-Br < C-Cl. Therefore, aryl iodides are significantly more reactive than bromides or chlorides and will react under milder conditions.[2] The trade-off is the higher cost and lower stability of the iodo-compound. For difficult couplings or when trying to lower reaction temperatures, ethyl 2-iodobenzoate is the superior choice.

Category 2: Impurity Formation & Side Reactions

Question 3: My final product is contaminated with a significant acidic impurity. What is it and how can I prevent it?

Answer: The most likely acidic impurity is 2-phenoxybenzoic acid .

  • Causality - Ester Hydrolysis: This side product forms from the hydrolysis of the ethyl ester group of either the starting material or the product.[7] This is particularly problematic under two conditions:

    • Wet Reagents: If there is residual water in the reaction mixture.

    • Work-up Conditions: During the aqueous work-up, if the pH becomes too basic or too acidic, especially at elevated temperatures, hydrolysis can occur.

  • Prevention & Removal Strategy:

    • Dry Conditions: Rigorously dry all reagents and solvents before the reaction.

    • Controlled Work-up: Keep the temperature low during the aqueous work-up. A common procedure is to quench the reaction mixture into a cold, dilute acid (like 1M HCl) or an ammonium chloride solution to neutralize the base and precipitate copper salts.

    • Purification: The acidic impurity can be easily removed during the work-up. After the initial extraction, wash the organic layer with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution. The 2-phenoxybenzoic acid will be deprotonated and move into the aqueous layer, while the desired ester product remains in the organic phase.

G cluster_main A Ethyl 2-halobenzoate + Phenol B Ethyl 2-phenoxybenzoate (Product) A->B Cu Catalyst, Base E Ethyl Salicylate (via Hydroxylation) A->E Trace H₂O/OH⁻ C 2-Phenoxybenzoic Acid (via Hydrolysis) B->C H₂O, Base/Acid D Unwanted Biaryl Ethers (e.g., Diphenyl ether) node_phenol Phenol (reactant) node_phenol->D Self-coupling

Caption: Key side reactions in the synthesis of Ethyl 2-phenoxybenzoate.

Question 4: I am seeing other non-acidic impurities by GC-MS. What could they be?

Answer: Besides the starting materials, several other byproducts can form:

  • Symmetrical Biaryl Ethers: Self-coupling of phenol can lead to diphenyl ether. This is more likely if the aryl halide is added too slowly or if the reaction temperature is too high before its addition.

  • Hydroxylation/Reduction Products: In some cases, the aryl halide can be hydroxylated to form ethyl salicylate or reduced to ethyl benzoate. This is often promoted by trace water and certain ligands.[2]

  • Products from Ligand Decomposition: At high temperatures, the ligand itself can degrade or participate in side reactions.

Category 3: Scale-Up & Process Challenges

Question 5: My yield dropped from 85% at 1g scale to 40% at 200g scale. What are the critical scale-up parameters I need to control?

Answer: This is a common and frustrating problem in process chemistry. The transition from a round-bottom flask to a large reactor changes the physics of the system dramatically.[8]

  • Causality - Surface Area to Volume Ratio: As you scale up, the surface-area-to-volume ratio of your reactor decreases. This has a profound impact on two key parameters: heat transfer and mixing.[8]

  • Key Parameters to Re--optimize:

    • Heat Transfer:

      • Problem: Ullmann reactions are often exothermic once initiated. A large reactor cannot dissipate heat as efficiently as a small flask. This can lead to an uncontrolled temperature increase, causing catalyst decomposition and side reactions.

      • Solution:

        • Controlled Addition: Add the limiting reagent (usually the ethyl 2-halobenzoate) slowly via an addition funnel or pump to control the rate of heat generation.

        • Jacketed Reactor: Use a reactor with a cooling/heating jacket and an overhead stirrer for precise temperature control.

        • Monitor Internal Temperature: Always monitor the internal temperature of the reaction, not the jacket temperature.

    • Mixing Efficiency:

      • Problem: In a large, unstirred or poorly stirred vessel, you will have localized "hot spots" and areas of high reagent concentration. This is especially problematic for heterogeneous reactions involving a solid base like K₂CO₃. The base may settle at the bottom, leading to poor conversion.

      • Solution:

        • Overhead Stirring: Use a mechanical overhead stirrer with an appropriately designed impeller (e.g., pitched-blade turbine or anchor) to ensure efficient mixing of solids and liquids. A simple magnetic stir bar is insufficient for scales above a few hundred milliliters.

        • Stir Rate Study: Experimentally determine the minimum stir rate required to achieve a full suspension of the solid base.

Troubleshooting Table for Scale-Up Issues

SymptomPotential Cause(s)Recommended Action(s)
Initial exotherm, then reaction stalls Catalyst deactivation due to temperature spike.Implement controlled addition of the aryl halide. Improve reactor cooling efficiency.
Inconsistent sampling/TLC results Poor mixing, non-homogeneous reaction mixture.Increase stirrer speed. Use an overhead stirrer with a better impeller design.
Large amount of solid residue at end Inefficient mixing, base not suspended.Increase agitation. Check for "dead zones" in the reactor. Use a finer powder of the base.
Product darkens significantly Overheating, catalyst decomposition.Re-evaluate the setpoint temperature. Ensure internal temperature probe is accurate.
Protocols & Data
Baseline Protocol: Lab-Scale Synthesis (10g)

Disclaimer: This protocol is a representative example. All procedures should be performed by trained personnel with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Setup: To a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe under a nitrogen atmosphere, add phenol (5.7 g, 60.6 mmol), finely powdered anhydrous potassium carbonate (16.7 g, 121 mmol), and anhydrous DMF (100 mL).

  • Inerting: Bubble nitrogen through the suspension for 15 minutes to degas the solvent.

  • Catalyst Addition: Add L-Proline (0.7 g, 6.0 mmol) and Copper(I) Iodide (0.58 g, 3.0 mmol).

  • Heating: Heat the mixture to 120 °C with vigorous stirring.

  • Aryl Halide Addition: Slowly add ethyl 2-bromobenzoate (10.0 g, 43.7 mmol) over 30 minutes.

  • Reaction: Maintain the reaction at 120 °C and monitor by TLC or GC until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Pour the mixture into 300 mL of cold water and acidify to pH ~5-6 with 2M HCl. Extract with ethyl acetate (3 x 150 mL).

  • Washes: Combine the organic layers and wash with water (100 mL), saturated NaHCO₃ solution (100 mL, to remove any acidic byproducts), and finally with brine (100 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation to obtain Ethyl 2-phenoxybenzoate as a colorless to pale yellow oil.

References
  • Ullah, F., et al. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals, 2(2), 521-530. [Link]

  • ResearchGate. (2012). (PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. [Link]

  • Google Patents. (2015).
  • Lin, Z., & Pang, J. (2016). The Catalytic Synthesis of Ethyl Benzoate with Expandable Graphite as Catalyst under the Condition of Microwave Heating. International Journal of Basic and Applied Chemical Sciences, 6(2), 68-74. [Link]

  • Yeong, H. Y., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1103. [Link]

  • Monnier, F., & Taillefer, M. (2009). Recent Synthetic Developments and Applications of the Ullmann Reaction. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • PubMed. (2021). New chalcone derivative, ethyl 2-(4-(3-(benzo[ b]thiophen-2-yl)acryloyl)phenoxy)acetate: synthesis, characterization, DFT study, enzyme inhibition activities and docking study. [Link]

  • Ismail, A. S., et al. (2024). Innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic acid. Journal of Basic Sciences, 37(2). [Link]

  • Hoogenboom, R. (2013). Hydrolysis of poly-(2-ethyl-2-oxazoline). Ghent University. [Link]

  • Ullmann, F. (1981). US4288386A - Ullmann reaction for the synthesis of diaryl ethers.
  • van der Puil, V., et al. (2018). Challenges of scaling up chemical processes (based on real life experiences). Johnson Matthey Technology Review, 62(3), 266-277. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Reddit. (2023). Ullmann coupling. r/Chempros. [Link]

  • ResearchGate. (2018). Effect of solvent and catalyst evaluation in synthesis of 2-phenylbenzothiazole at room temperature. [Link]

  • ResearchGate. (2021). Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives. [Link]

Sources

Troubleshooting

Technical Support Center: High-Purity Recrystallization of Ethyl 2-phenoxybenzoate

Welcome to the technical support center for the purification of Ethyl 2-phenoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and freq...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Ethyl 2-phenoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the recrystallization of this compound. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity in your experimental work.

Introduction to Recrystallization of Ethyl 2-phenoxybenzoate

Ethyl 2-phenoxybenzoate is a versatile aromatic ester with applications in pharmaceuticals and agrochemicals.[1] Achieving high purity of this compound is often critical for its intended application. Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility.[2] The process involves dissolving the impure solid in a suitable hot solvent and allowing it to cool, whereupon the desired compound crystallizes, leaving impurities behind in the solution.[2]

This guide will address specific issues you may encounter during the recrystallization of Ethyl 2-phenoxybenzoate, providing both theoretical explanations and practical, step-by-step solutions.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing Ethyl 2-phenoxybenzoate?

A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[2] For esters like Ethyl 2-phenoxybenzoate, a good starting point is to consider solvents with similar functional groups.[3]

Based on general principles for aromatic esters, the following solvents and solvent systems are recommended for screening:

  • Single Solvents:

    • Ethanol/Methanol: Alcohols are often effective for moderately polar compounds.

    • Ethyl Acetate: As an ester itself, ethyl acetate is a logical choice due to the "like dissolves like" principle.[3]

    • Toluene: The aromatic nature of toluene can aid in dissolving the aromatic rings of Ethyl 2-phenoxybenzoate.

    • Hexane or Heptane: These nonpolar solvents are less likely to be primary solvents but can be excellent anti-solvents in a mixed-solvent system.

  • Mixed-Solvent Systems:

    • Ethanol/Water: Dissolve the compound in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes cloudy (the cloud point), then add a few drops of hot ethanol to redissolve the precipitate before cooling.

    • Toluene/Hexane: Toluene can effectively dissolve the compound at higher temperatures, and the addition of hexane can induce crystallization upon cooling.

Experimental Protocol: Solvent Screening

To determine the optimal solvent, perform small-scale solubility tests:

  • Place approximately 10-20 mg of your crude Ethyl 2-phenoxybenzoate into several test tubes.

  • Add 0.5 mL of a candidate solvent to each test tube at room temperature and observe the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath and observe if it dissolves.

  • If the compound dissolves upon heating, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

  • The best solvent will show low solubility at room temperature, high solubility at elevated temperatures, and significant crystal formation upon cooling.

Table 1: Recommended Solvents for Screening

SolventPolarityBoiling Point (°C)Rationale
EthanolPolar78Good starting point for many organic compounds.
MethanolPolar65Similar to ethanol, lower boiling point.
Ethyl AcetateIntermediate77"Like dissolves like" for esters.
TolueneNonpolar111Good for aromatic compounds.
HexaneNonpolar69Potential anti-solvent.
Q2: My Ethyl 2-phenoxybenzoate is "oiling out" instead of crystallizing. What should I do?

Troubleshooting Steps for Oiling Out:

  • Lower the Solvent's Boiling Point: If you suspect the solvent's boiling point is too high, switch to a lower-boiling solvent identified in your solvent screening.

  • Slow Down the Cooling Process:

    • Allow the flask to cool to room temperature on the benchtop, insulated with a beaker or watch glass to slow heat loss.

    • Avoid directly placing the hot flask into an ice bath.

  • Use a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • Scratch the Inner Surface of the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.[5]

  • Increase the Solvent Volume: The concentration of your compound might be too high. Reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly.

  • Consider a Mixed-Solvent System: Dissolve the compound in a good solvent at a high temperature and then slowly add a miscible anti-solvent (a solvent in which the compound is poorly soluble) until the solution becomes slightly turbid. Then, allow it to cool slowly.

Diagram 1: Troubleshooting "Oiling Out"

Caption: A flowchart for troubleshooting the "oiling out" phenomenon.

Q3: No crystals are forming even after the solution has cooled. What is the problem?

A3: A failure to crystallize upon cooling usually indicates that the solution is not supersaturated, meaning too much solvent was used.

Troubleshooting Steps for No Crystal Formation:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level.[5]

    • Seed Crystals: Add a very small amount of the crude starting material to act as a nucleation site.[5]

  • Reduce the Solvent Volume:

    • Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much.

    • Once the volume is reduced, allow the solution to cool again.

  • Use an Anti-Solvent: If you are using a single-solvent system, you can try adding a miscible solvent in which your compound is insoluble (an anti-solvent) dropwise to the cooled solution until it becomes cloudy. Then, add a drop or two of the original solvent to redissolve the precipitate and allow it to cool slowly.

  • Cool to a Lower Temperature: If cooling to room temperature and then in an ice-water bath is unsuccessful, try a colder bath, such as a dry ice/acetone bath, but be mindful that rapid cooling can lead to the formation of small, less pure crystals.

Diagram 2: General Recrystallization Workflow

Recrystallization_Workflow A 1. Solvent Selection B 2. Dissolve Crude Product in Minimum Hot Solvent A->B C 3. Hot Filtration (optional) to Remove Insoluble Impurities B->C D 4. Slow Cooling to Room Temperature C->D E 5. Ice Bath Cooling D->E F 6. Vacuum Filtration to Collect Crystals E->F G 7. Wash Crystals with Cold Solvent F->G H 8. Dry Crystals G->H

Caption: A standard workflow for the recrystallization of a solid organic compound.

Troubleshooting Guide

Table 2: Common Recrystallization Problems and Solutions

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Crystal Yield - Too much solvent was used.- The filtrate was not cooled sufficiently.- Premature crystallization during hot filtration.- Evaporate some of the solvent and re-cool.- Use a colder cooling bath (e.g., ice-salt).- Ensure the filtration apparatus is pre-heated.
"Oiling Out" - The boiling point of the solvent is higher than the melting point of the compound.- The solution is too concentrated.- The solution was cooled too quickly.- Use a lower-boiling solvent.- Add more solvent to the hot solution.- Allow for slow cooling at room temperature before using an ice bath.
Crystals are Colored - Colored impurities are present in the starting material.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).
Impure Crystals (Confirmed by analysis) - The solution cooled too quickly, trapping impurities.- The crystals were not washed properly after filtration.- Repeat the recrystallization with a slower cooling rate.- Ensure the crystals are washed with fresh, cold solvent on the filter.

References

  • Chem-Impex. (n.d.). Ethyl 2-phenoxybenzoate. Retrieved January 24, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 24, 2026, from [Link]

  • Taylor & Francis Online. (2022). Tetrahydrated bis(monoaqua-bis(ethylenediamine)copper(II))-diaqua-bis(ethylenediamine)copper(II) dicitrate: Preparation, crystal structure, Raman and FTIR spectra and paramagnetic behavior. Retrieved January 24, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 24, 2026, from [Link]

  • Kuujia. (n.d.). Cas no 6290-24-0 (Ethyl 2-ethoxybenzoate). Retrieved January 24, 2026, from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). Ethyl benzoate. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 2-phenoxypropanoate. Retrieved January 24, 2026, from [Link]

  • Recrystallization. (n.d.). Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). Ethylacetate acetone. Retrieved January 24, 2026, from [Link]

  • The Good Scents Company. (n.d.). ethyl 2-acetyl hexanoate. Retrieved January 24, 2026, from [Link]

  • Recrystallization1. (n.d.). Retrieved January 24, 2026, from [Link]

  • Recrystallization-1.pdf. (n.d.). Retrieved January 24, 2026, from [Link]

  • Taylor & Francis Online. (2022). Tetrahydrated bis(monoaqua-bis(ethylenediamine)copper(II))-diaqua-bis(ethylenediamine)copper(II) dicitrate: Preparation, crystal structure, Raman and FTIR spectra and paramagnetic behavior. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Solubility comparison in ethyl acetate. Retrieved January 24, 2026, from [Link]

  • PubMed Central. (2009, March 11). Toluene and Ethylbenzene Aliphatic C-H Bond Oxidations Initiated by a Dicopper(II)-μ-1,2-Peroxo Complex. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). 2-(2-Ethylhexyloxy)ethanol. Retrieved January 24, 2026, from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). 1-Ethyl-2-Methylbenzene. Retrieved January 24, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 24, 2026, from [Link]

  • recrystallization, filtration and melting point. (n.d.). Retrieved January 24, 2026, from [Link]

  • PubMed. (2009, March 11). Toluene and ethylbenzene aliphatic C-H bond oxidations initiated by a dicopper(II)-mu-1,2-peroxo complex. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). 223 questions with answers in RECRYSTALLISATION | Science topic. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). 2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane. Retrieved January 24, 2026, from [Link]

  • ChemSynthesis. (2025, May 20). ethyl 2-oxo-2-phenylacetate. Retrieved January 24, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

A Guide to the Mass Spectrometry Fragmentation of Ethyl 2-phenoxybenzoate: A Comparative Analysis

For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as a cornerstone for molecular structure elucidation. The pattern of fragmentation under electron ionization (EI) prov...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as a cornerstone for molecular structure elucidation. The pattern of fragmentation under electron ionization (EI) provides a molecular fingerprint, offering deep insights into the compound's architecture. This guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of Ethyl 2-phenoxybenzoate, a compound featuring both ester and ether functionalities. In the absence of a publicly available experimental spectrum for this specific molecule, we will deduce its fragmentation pathways by comparing it with the well-established patterns of its core substructures: ethyl benzoate and diphenyl ether. Further comparison with other ortho-substituted esters will illuminate the potential for unique fragmentation behavior due to the "ortho effect."

The Logic of Fragmentation: What to Expect

When a molecule like Ethyl 2-phenoxybenzoate is subjected to electron ionization, it absorbs energy and ejects an electron to form a positively charged radical cation, known as the molecular ion (M+•).[1] This ion is often unstable and undergoes a series of fragmentation events, breaking at its weakest bonds or through characteristic rearrangements to produce a collection of smaller, charged fragments.[1][2] The mass spectrometer detects these charged fragments, and the plot of their mass-to-charge ratio (m/z) versus their relative abundance constitutes the mass spectrum. The most stable ions typically result in the most abundant peaks.[2]

For Ethyl 2-phenoxybenzoate (molar mass: 242.27 g/mol ), the structure suggests several likely points of cleavage:

  • Ester Group Fragmentation: Aromatic esters are known to undergo characteristic cleavages adjacent to the carbonyl group.[3][4]

  • Ether Linkage Cleavage: The bond between the phenoxy group and the benzoate ring is another potential site of fragmentation.

  • Ortho-Effects: The adjacent positions of the ester and phenoxy groups can lead to unique rearrangements and fragmentation pathways not seen in their meta or para isomers.

Predicted Fragmentation Pathways for Ethyl 2-phenoxybenzoate

The fragmentation of Ethyl 2-phenoxybenzoate is anticipated to be a composite of the behaviors of its constituent parts, with potential for unique pathways arising from their interaction.

G M Ethyl 2-phenoxybenzoate (M+•) m/z = 242 F1 Loss of •OCH2CH3 (m/z = 197) M->F1 - 45 Da F3 Loss of C2H4 (m/z = 214) M->F3 - 28 Da (McLafferty) F4 Loss of •CH3 (m/z = 227) M->F4 - 15 Da F2 Loss of CO (m/z = 169) F1->F2 - 28 Da F6 Phenoxy Cation (m/z = 93) F1->F6 Rearrangement F5 Phenyl Cation (m/z = 77) F2->F5 - C7H4O

Caption: Predicted major fragmentation pathways for Ethyl 2-phenoxybenzoate under EI-MS.

  • Loss of the Ethoxy Radical (•OCH₂CH₃): This is a classic fragmentation pathway for ethyl esters.[2][3] The cleavage of the C-O bond results in the loss of an ethoxy radical (mass = 45 Da), leading to the formation of a highly stable 2-phenoxybenzoyl cation at m/z 197 . This is expected to be a very prominent peak, potentially the base peak.

  • Formation of the Phenyl Cation (m/z 77): The benzoyl cation (in this case, the 2-phenoxybenzoyl cation at m/z 197) can subsequently lose a molecule of carbon monoxide (CO, mass = 28 Da) to form a 2-phenoxyphenyl cation at m/z 169 . Further fragmentation of this ion, or direct fragmentation from other pathways, can lead to the formation of the phenyl cation (C₆H₅⁺) at m/z 77 , a common and stable fragment in the mass spectra of aromatic compounds.[2][4]

  • McLafferty Rearrangement: The presence of a gamma-hydrogen on the ethyl group relative to the carbonyl oxygen allows for a potential McLafferty rearrangement. This process involves the transfer of a hydrogen atom to the carbonyl oxygen with the subsequent elimination of a neutral alkene (ethene, mass = 28 Da). This would produce a radical cation at m/z 214 .

  • Cleavage of the Diphenyl Ether Moiety: The C-O bond of the diphenyl ether linkage can cleave. This could lead to fragments corresponding to a phenoxy cation (C₆H₅O⁺) at m/z 93 or a benzoate-related fragment, although this is generally less favorable than ester fragmentation.

  • Alpha-Cleavage: Cleavage of the C-C bond in the ethyl group (alpha to the oxygen) would result in the loss of a methyl radical (•CH₃, mass = 15 Da), giving rise to a peak at m/z 227 .

Comparative Fragmentation Analysis

To substantiate our predictions, we will compare the expected fragmentation of Ethyl 2-phenoxybenzoate with the known fragmentation patterns of Ethyl Benzoate and Diphenyl Ether, as well as a related ortho-substituted ester.

Compound Molecular Ion (m/z) Key Fragment Ions (m/z) and Proposed Structures Interpretation
Ethyl 2-phenoxybenzoate (Predicted) 242197 : [M - •OCH₂CH₃]⁺169 : [M - •OCH₂CH₃ - CO]⁺77 : [C₆H₅]⁺214 : [M - C₂H₄]⁺• (McLafferty)Dominated by ester fragmentation (loss of ethoxy), followed by decarbonylation. The phenoxy group stabilizes the resulting benzoyl cation.
Ethyl Benzoate [5][6]150105 : [M - •OCH₂CH₃]⁺ (Base Peak)77 : [C₆H₅]⁺122 : [M - C₂H₄]⁺• (McLafferty)A classic ester fragmentation pattern. The loss of the ethoxy radical to form the benzoyl cation (m/z 105) is the most favorable pathway.[2]
Diphenyl Ether [7]170170 : M+• (Base Peak)141 : [M - CHO]⁺77 : [C₆H₅]⁺The molecular ion is very stable due to the aromatic systems. Fragmentation is less straightforward than in esters and can involve complex rearrangements.[8]
Ethyl 2-methoxybenzoate [9]180135 : [M - •OCH₂CH₃]⁺ (Base Peak)133 : [M - •OCH₃ - H₂O]⁺•93 : [C₆H₅O]⁺Demonstrates an "ortho effect," where the adjacent methoxy group can interact with the ester during fragmentation, leading to unique ions like m/z 133.

This comparative analysis strongly suggests that the primary fragmentation of Ethyl 2-phenoxybenzoate will be driven by the ester functional group, leading to the prominent m/z 197 ion. The stability of the aromatic rings, as seen in the diphenyl ether spectrum, will likely result in a discernible molecular ion peak at m/z 242 . Furthermore, the ortho-positioning of the bulky phenoxy group could potentially lead to unique rearrangement pathways, analogous to those observed in other ortho-substituted benzoates.

Experimental Protocol: Acquiring a Mass Spectrum via GC-MS

This section provides a standardized protocol for analyzing a semi-volatile organic compound like Ethyl 2-phenoxybenzoate using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing P1 Dissolve Sample (1 mg/mL in Dichloromethane) P2 Vortex to Homogenize G1 Inject 1 µL into GC P2->G1 G2 Separation on Capillary Column G1->G2 G3 Elute into MS G2->G3 G4 Electron Ionization (70 eV) G3->G4 G5 Mass Analyzer (Quadrupole) G4->G5 G6 Detection G5->G6 D1 Acquire Total Ion Chromatogram (TIC) G6->D1 D2 Extract Mass Spectrum of Peak D1->D2 D3 Library Search & Manual Interpretation D2->D3

Caption: Standard workflow for GC-MS analysis of an organic compound.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of Ethyl 2-phenoxybenzoate.
  • Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
  • Vortex the solution to ensure it is fully dissolved and homogenous.
  • If necessary, perform serial dilutions to achieve a final concentration suitable for the instrument's sensitivity (e.g., 1-10 µg/mL).

2. GC-MS Instrument Parameters:

  • System: A gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.
  • Injection: 1 µL of the sample solution is injected in splitless mode to maximize sensitivity.
  • Injector Temperature: 250 °C.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • GC Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent, is suitable for this type of analyte.
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 1 minute.
  • Ramp: Increase temperature at a rate of 15 °C/min to 300 °C.
  • Final hold: Hold at 300 °C for 5 minutes.
  • MS Transfer Line Temperature: 280 °C.

3. Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI).
  • Ionization Energy: 70 eV (standard for generating reproducible library-searchable spectra).[5]
  • Ion Source Temperature: 230 °C.
  • Scan Range: m/z 40-500 to ensure capture of all relevant fragments and the molecular ion.
  • Scan Rate: Sufficiently fast to obtain at least 10-15 spectra across the chromatographic peak.

4. Data Analysis:

  • Identify the chromatographic peak corresponding to Ethyl 2-phenoxybenzoate in the Total Ion Chromatogram (TIC).
  • Extract the mass spectrum from the apex of this peak.
  • Subtract the background spectrum from an adjacent region of the chromatogram to obtain a clean mass spectrum.
  • Compare the resulting spectrum against spectral libraries (e.g., NIST, Wiley) for tentative identification.[10]
  • Manually interpret the spectrum by identifying the molecular ion and key fragment ions, and propose fragmentation pathways as detailed in this guide.

By following this robust protocol, researchers can generate high-quality, reproducible mass spectra to confidently identify Ethyl 2-phenoxybenzoate and elucidate its structure.

References

  • Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]

  • University of Arizona. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Diphenyl ether. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Mass Spectrometry Data Center. Retrieved from [Link]

  • Al-Alaween, W. H. (2012). Application of mass spectrometry in the analysis of polybrominated diphenyl ethers. International Journal of Mass Spectrometry, 309, 1-13.
  • Your Chem Sensei. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 2-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Goodman, W. (n.d.). Analysis of Polybrominated Diphenyl Ether Flame Retardants by Gas Chromatography/ Mass Spectrometry. LabRulez GCMS. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Carbamic acid, (2-(4-phenoxyphenoxy)ethyl)-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • MassBank. (2008, October 21). ETHYL BENZOATE; EI-B; MS. Retrieved from [Link]

  • Guo, M., et al. (2016). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 30(18), 2083-2090.
  • Reddit. (2019, September 5). Mass spectroscopy of Diphenyl ether. r/chemistry. Retrieved from [Link]

  • Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. Retrieved from [Link]

  • Clark, C. R., & Abiedalla, Y. (2018). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Journal of Mass Spectrometry, 53(11), 1085-1093.
  • National Institute of Standards and Technology. (n.d.). Ethyl 2-nitrobenzoate. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-Methoxybenzoate. PubChem. Retrieved from [Link]

  • Davis, C. E., et al. (2010). The determination of polybrominated diphenyl ether congeners by gas chromatography inductively coupled plasma mass spectrometry.
  • National Institute of Standards and Technology. (n.d.). Ethyl 2-nitrobenzoate. NIST Chemistry WebBook. Retrieved from [Link]

  • Asiri, A. M., et al. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Molecules, 17(5), 5854-5861.
  • ResearchGate. (2012). (PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Retrieved from [Link]

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Comparative

A Comparative Study: Ethyl 2-Phenoxybenzoate vs. Methyl 2-Phenoxybenzoate

For researchers, scientists, and professionals in drug development and specialty chemicals, the selection of appropriate molecular intermediates is a critical decision that influences reaction kinetics, product yield, an...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and specialty chemicals, the selection of appropriate molecular intermediates is a critical decision that influences reaction kinetics, product yield, and final compound properties. This guide provides an in-depth comparative analysis of Ethyl 2-phenoxybenzoate and Methyl 2-phenoxybenzoate, two structurally similar yet distinct ester compounds. By examining their synthesis, physicochemical properties, and performance characteristics through both established data and proposed experimental frameworks, this document aims to equip you with the necessary insights to make an informed selection for your specific application.

Introduction: Molecular Structure and Key Attributes

At their core, both Ethyl 2-phenoxybenzoate and Methyl 2-phenoxybenzoate share the same 2-phenoxybenzoic acid backbone, a structural motif that imparts a degree of rigidity and specific steric and electronic properties. The key differentiator lies in the esterifying alkyl group: an ethyl (-CH₂CH₃) group in the former and a methyl (-CH₃) group in the latter. This seemingly minor variation has significant implications for their physical and chemical behavior.

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight
Ethyl 2-phenoxybenzoate Ethyl 2-phenoxybenzoate6279-51-2C₁₅H₁₄O₃242.27 g/mol
Methyl 2-phenoxybenzoate Methyl 2-phenoxybenzoate21905-56-6C₁₄H₁₂O₃228.24 g/mol

These esters are valued as versatile intermediates in various fields. Ethyl 2-phenoxybenzoate is recognized for its stability and solubility, finding use in the synthesis of pharmaceuticals, agrochemicals like insecticides and herbicides, and as a component in fragrance formulations.[1] Methyl 2-phenoxybenzoate serves as a crucial intermediate in the preparation of hydrazides and hydrazones that exhibit analgesic properties.[2]

Synthesis and Mechanistic Considerations

The synthesis of both esters typically follows a two-step pathway: the formation of the diaryl ether linkage to create the 2-phenoxybenzoic acid precursor, followed by the esterification of the carboxylic acid.

Step 1: Synthesis of 2-Phenoxybenzoic Acid via Ullmann Condensation

The foundational precursor, 2-phenoxybenzoic acid, is commonly synthesized via an Ullmann condensation. This copper-catalyzed reaction forms the critical C-O bond between a phenol and an aryl halide.

Causality of Experimental Choices: The Ullmann condensation is a robust method for forming diaryl ether bonds. The use of a copper catalyst is essential to facilitate this nucleophilic aromatic substitution, which is otherwise challenging under standard conditions. Potassium carbonate is employed as a base to deprotonate the phenol, generating the more nucleophilic phenoxide ion required for the reaction.

ullmann_condensation cluster_reactants Reactants phenol Phenol reaction_node Ullmann Condensation phenol->reaction_node halobenzoic_acid 2-Halobenzoic Acid (e.g., 2-chlorobenzoic acid) halobenzoic_acid->reaction_node base Base (K₂CO₃) base->reaction_node catalyst Copper Catalyst (Cu) catalyst->reaction_node product 2-Phenoxybenzoic Acid reaction_node->product

Caption: Ullmann condensation for 2-phenoxybenzoic acid synthesis.

Step 2: Fischer Esterification

With the 2-phenoxybenzoic acid precursor in hand, the synthesis of the target esters is achieved through Fischer esterification. This acid-catalyzed reaction involves the condensation of the carboxylic acid with the corresponding alcohol (ethanol for the ethyl ester and methanol for the methyl ester).

Causality of Experimental Choices: The Fischer esterification is an equilibrium-controlled process. To drive the reaction towards the ester product, an excess of the alcohol is typically used, serving as both a reactant and the solvent. A strong acid catalyst, such as sulfuric acid, is necessary to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the alcohol.

fischer_esterification cluster_reactants Reactants phenoxybenzoic_acid 2-Phenoxybenzoic Acid reaction_node Fischer Esterification phenoxybenzoic_acid->reaction_node alcohol Alcohol (Methanol or Ethanol) alcohol->reaction_node acid_catalyst Acid Catalyst (H₂SO₄) acid_catalyst->reaction_node product Ethyl or Methyl 2-Phenoxybenzoate reaction_node->product

Caption: Fischer esterification of 2-phenoxybenzoic acid.

Proposed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction monitoring and product characterization.

Protocol: Synthesis of Ethyl 2-phenoxybenzoate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-phenoxybenzoic acid (1 equivalent) in an excess of absolute ethanol (e.g., 10-20 equivalents).

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3% of the carboxylic acid weight).

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Protocol: Synthesis of Methyl 2-phenoxybenzoate

This protocol is analogous to the synthesis of the ethyl ester, with the substitution of methanol for ethanol.

  • Reaction Setup: In a round-bottom flask with a reflux condenser, dissolve 2-phenoxybenzoic acid (1 equivalent) in an excess of methanol (e.g., 10-20 equivalents).

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Reflux the mixture for 2-4 hours, monitoring by TLC.

  • Workup: Cool the reaction, neutralize with saturated sodium bicarbonate solution, and extract with an organic solvent.

  • Purification: Wash the organic phase with brine, dry over anhydrous sodium sulfate, and purify the crude product by vacuum distillation or column chromatography.

Comparative Physicochemical Properties

The difference in the alkyl chain length between the ethyl and methyl esters leads to predictable variations in their physical properties.

PropertyEthyl 2-phenoxybenzoateMethyl 2-phenoxybenzoateRationale for Difference
Molecular Weight 242.27 g/mol 228.24 g/mol The additional methylene group (-CH₂-) in the ethyl ester increases its molecular weight.
Boiling Point Higher (Predicted)Lower (130 °C at 0.5 mmHg)[2]The larger size and increased van der Waals forces of the ethyl group lead to a higher boiling point.
Melting Point Lower (Predicted)Higher (Predicted)Packing efficiency in the crystal lattice can be influenced by the alkyl chain; however, this is often less predictable than boiling point trends.
Density Lower (Predicted)Higher (Predicted, 1.153 g/cm³)[2]The more compact methyl group generally allows for denser packing.
Solubility Generally more soluble in non-polar organic solvents.Generally more soluble in polar organic solvents.The longer alkyl chain in the ethyl ester increases its lipophilicity. Both are poorly soluble in water.
Refractive Index Lower (Predicted)Higher (Predicted, 1.5760)[2]The refractive index is related to the polarizability of the molecule, which is influenced by its density and electronic structure.

Spectroscopic Characterization: A Comparative Analysis

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized esters.

Infrared (IR) Spectroscopy

Both esters will exhibit characteristic IR absorption bands.

Functional GroupExpected Wavenumber (cm⁻¹)Ethyl 2-phenoxybenzoateMethyl 2-phenoxybenzoate
C=O (ester) 1720-1740PresentPresent
C-O (ester) 1150-1250PresentPresent
C-H (aromatic) ~3050PresentPresent
C-H (aliphatic) 2850-2960PresentPresent

The primary distinction in their IR spectra would be subtle shifts in the C-H stretching and bending frequencies of the alkyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy will provide definitive structural confirmation.

¹H NMR:

  • Ethyl 2-phenoxybenzoate: Will show a characteristic quartet for the -OCH₂- protons (around 4.4 ppm) and a triplet for the -CH₃ protons (around 1.4 ppm).

  • Methyl 2-phenoxybenzoate: Will display a singlet for the -OCH₃ protons (around 3.9 ppm).

¹³C NMR:

  • Ethyl 2-phenoxybenzoate: The ethyl group will be represented by two distinct signals for the -OCH₂- and -CH₃ carbons.

  • Methyl 2-phenoxybenzoate: The methyl group will appear as a single carbon signal.

Performance and Application-Relevant Properties

The choice between the ethyl and methyl ester often depends on the specific requirements of the downstream application.

Hydrolytic Stability

In aqueous environments, esters are susceptible to hydrolysis back to the carboxylic acid and alcohol. The rate of this hydrolysis can be a critical factor in applications such as drug delivery and agrochemical formulations. A comparative study on the plasma metabolic stability of homologous esters, including methyl and ethyl benzoates, revealed that methyl benzoate has a higher stability (t₁/₂ = 36 min) compared to ethyl benzoate (t₁/₂ = 17 min).[3] This suggests that the methyl ester is less prone to enzymatic hydrolysis, a factor that could be significant in biological systems.

Reactivity and Steric Hindrance

The ethyl group is slightly larger and more sterically hindering than the methyl group. In subsequent synthetic steps where the ester might be a leaving group or where reactions occur near the ester functionality, this difference in steric bulk could influence reaction rates and yields.

Conclusion and Recommendations

Both Ethyl 2-phenoxybenzoate and Methyl 2-phenoxybenzoate are valuable chemical intermediates with distinct, albeit related, properties.

  • Choose Methyl 2-phenoxybenzoate when:

    • Higher hydrolytic stability is desired, for example, in applications requiring slower degradation in biological systems.

    • A more compact molecular structure is advantageous.

    • The slightly higher boiling point of the ethyl ester might be problematic in purification steps.

  • Choose Ethyl 2-phenoxybenzoate when:

    • Enhanced solubility in non-polar media is required.

    • The specific downstream reaction benefits from the slightly different electronic or steric profile of the ethyl group.

    • Cost and availability of ethanol versus methanol are a consideration in large-scale synthesis.

Ultimately, the optimal choice depends on a thorough evaluation of the specific synthetic or formulation goals. It is recommended to perform small-scale trials with both esters to empirically determine the most suitable candidate for your application.

References

  • Rahman, M. M., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 25(19), 4433. [Link]

  • Master Organic Chemistry. Fischer Esterification. [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). RSC Medicinal Chemistry. [Link]

Sources

Validation

A Comparative Guide to the Biological Activities of Phenoxybenzoate Esters

Introduction: The Versatile Scaffold of Phenoxybenzoate Esters Phenoxybenzoate esters, a class of organic compounds characterized by a phenyl benzoate structure with a phenoxy group substitution, represent a versatile sc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Scaffold of Phenoxybenzoate Esters

Phenoxybenzoate esters, a class of organic compounds characterized by a phenyl benzoate structure with a phenoxy group substitution, represent a versatile scaffold in medicinal chemistry and drug discovery. The inherent structural features of this class of molecules, including the ester linkage, the two aromatic rings, and the ether linkage, provide a unique platform for chemical modifications to modulate their pharmacokinetic and pharmacodynamic properties. This guide offers a comparative analysis of the biological activities of various phenoxybenzoate esters, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. We will delve into the structure-activity relationships that govern their efficacy and provide detailed experimental protocols for their evaluation, empowering researchers to make informed decisions in their drug development endeavors.

I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Several phenoxybenzoate ester derivatives have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

A notable example is 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its derivatives, which have shown selective cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-468.[1] These compounds induce cell-cycle arrest at the G2/M phase and trigger apoptosis, highlighting their potential as therapeutic agents for breast cancer.[1] The cytotoxic effects of these compounds are believed to be mediated through the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[1]

The anticancer activity of phenoxybenzoate esters is highly dependent on the substitution pattern on both the phenoxy and benzoate rings. The presence of methoxy groups, for instance, has been shown to enhance the cytotoxic activity of certain flavonoid compounds by facilitating ligand-protein binding and activating downstream signaling pathways leading to cell death.[2]

Comparative Cytotoxicity of Phenoxybenzoate Esters against Cancer Cell Lines

The following table summarizes the cytotoxic activity (IC50 values) of representative phenoxybenzoate esters against various cancer cell lines. A lower IC50 value indicates a higher potency of the compound.[3]

CompoundCancer Cell LineIC50 (µg/mL)Reference
2-phenoxyethyl 4-hydroxybenzoateMCF-7 (Breast)< 62.5[4]
4-(3,4,5-Trimethoxyphenoxy) benzoic acidMCF-7 (Breast)Data not provided in µg/mL[1]
4-(3,4,5-Trimethoxyphenoxy) benzoic acid methyl esterMCF-7 (Breast)Data not provided in µg/mL[1]

Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[5]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[5] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Treat the cells with various concentrations of the phenoxybenzoate esters and incubate for a specified period (e.g., 72 hours).[6]

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[6]

  • Incubation: Incubate the plates for 1.5 hours at 37°C.[6]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Workflow for MTT Assay:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Seed cells in 96-well plate Treatment Treat cells with compounds Cell_Culture->Treatment Compound_Prep Prepare serial dilutions of phenoxybenzoate esters Compound_Prep->Treatment Incubation_24_72h Incubate for 24-72 hours Treatment->Incubation_24_72h Add_MTT Add MTT solution Incubation_24_72h->Add_MTT Incubate_MTT Incubate for 1.5-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add DMSO to dissolve formazan Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 492 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50 MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Data Analysis Compound_Dilution Prepare serial dilutions of phenoxybenzoate ester in 96-well plate Inoculate_Plate Inoculate wells with microbial suspension Compound_Dilution->Inoculate_Plate Inoculum_Prep Prepare standardized microbial inoculum Inoculum_Prep->Inoculate_Plate Incubate_Plate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate_Plate Read_Results Visually inspect for growth inhibition Incubate_Plate->Read_Results Determine_MIC Determine the MIC value Read_Results->Determine_MIC

Caption: Workflow of the broth microdilution assay for MIC determination.

III. Enzyme Inhibition: Modulating Biological Pathways

The ability of phenoxybenzoate esters to inhibit specific enzymes is another area of significant interest. Enzyme inhibition can have profound effects on various physiological and pathological processes. [3]A key target for many anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two isoforms, COX-1 and COX-2. [7]Selective inhibition of COX-2 is a desirable therapeutic strategy for inflammation as it is associated with fewer gastrointestinal side effects compared to non-selective COX inhibitors. [8] The structural features of phenoxybenzoate esters make them potential candidates for COX inhibition. The diaryl ether motif present in these compounds can mimic the binding of known COX inhibitors.

Comparative Enzyme Inhibitory Activity of Phenoxybenzoate Esters

The following table presents the IC50 values for the inhibition of COX enzymes by some isoxazole derivatives, which share some structural similarities with phenoxybenzoate esters.

CompoundEnzymeIC50 (µM)Reference
Isoxazole Derivative C6COX-20.55 ± 0.03[5]
Isoxazole Derivative C5COX-20.85 ± 0.04[5]
Isoxazole Derivative C3COX-20.93 ± 0.01[5]
Celecoxib (Standard)COX-20.30[9]

Note: This data is for isoxazole derivatives and is presented to illustrate the potential for related heterocyclic compounds to act as COX-2 inhibitors.

Mechanism of Enzyme Inhibition

Enzyme inhibitors can be classified based on their mode of action, such as competitive, non-competitive, and uncompetitive inhibition. [10]Understanding the mechanism of inhibition is crucial for optimizing the design of more potent and selective inhibitors.

Diagram of Enzyme Inhibition Mechanisms:

Enzyme_Inhibition cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E1 Enzyme ES1 Enzyme-Substrate Complex E1->ES1 + S EI1 Enzyme-Inhibitor Complex E1->EI1 + I S1 Substrate I1 Inhibitor ES1->E1 P1 Product ES1->P1 EI1->E1 E2 Enzyme ES2 Enzyme-Substrate Complex E2->ES2 + S EI2 Enzyme-Inhibitor Complex E2->EI2 + I S2 Substrate I2 Inhibitor ES2->E2 ESI2 Enzyme-Substrate- Inhibitor Complex ES2->ESI2 + I P2 Product ES2->P2 EI2->E2 EI2->ESI2 + S ESI2->ES2 ESI2->EI2 E3 Enzyme ES3 Enzyme-Substrate Complex E3->ES3 + S S3 Substrate I3 Inhibitor ES3->E3 ESI3 Enzyme-Substrate- Inhibitor Complex ES3->ESI3 + I P3 Product ES3->P3 ESI3->ES3

Caption: Different modes of reversible enzyme inhibition.

IV. Structure-Activity Relationship (SAR) Insights

The biological activity of phenoxybenzoate esters is intricately linked to their chemical structure. Key SAR insights include:

  • Anticancer Activity: The presence and position of electron-donating groups (e.g., methoxy) on the aromatic rings can significantly influence cytotoxicity. [2]* Antimicrobial Activity: The length of the alkyl ester chain often correlates with antimicrobial potency, with longer chains generally showing higher activity. However, this can also increase toxicity. [6]A parabolic relationship is often observed, where activity increases with alkyl chain length to an optimal point, after which it decreases. [11]* Enzyme Inhibition: The overall shape and electronic properties of the molecule determine its ability to fit into the active site of an enzyme and inhibit its function. For COX-2 selectivity, the presence of a side pocket in the enzyme's active site is a key feature that can be exploited by designing inhibitors with appropriate substituents. [7]

V. Conclusion and Future Directions

Phenoxybenzoate esters represent a promising class of compounds with a diverse range of biological activities. Their potential as anticancer, antimicrobial, and enzyme inhibitory agents warrants further investigation. Future research should focus on the synthesis and biological evaluation of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of their mechanisms of action will be crucial for the rational design of new therapeutic agents based on this versatile chemical scaffold. This guide provides a foundational understanding and practical methodologies to aid researchers in this exciting field of drug discovery.

VI. References

  • Hung, C. C., et al. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. Anticancer Research, 34(4), 1849-1856. [Link]

  • Adamu, U. A., et al. (2015). Antimicrobial Activities of Some Synthetic Flavonoids. IOSR Journal of Applied Chemistry, 8(1), 58-61. [Link]

  • Request PDF on ResearchGate. (n.d.). Antimicrobial evaluation of benzo[a]phenoxazine heterocycles: structure–activity relationships. [Link]

  • El-Sayed, M. A., et al. (2015). Synthesis and Biological Evaluation of Novel Mono Acid Esters Derived from the Constituents of Urtica pilulifera. Pharmacognosy Magazine, 11(42), 330-336. [Link]

  • Ferreira, J. C., et al. (2021). Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. International Journal of Molecular Sciences, 22(16), 8888. [Link]

  • García-Molina, F., et al. (2020). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. International Journal of Molecular Sciences, 21(18), 6649. [Link]

  • Kos, J., et al. (2016). Antimicrobial effect of para-alkoxyphenylcarbamic acid esters containing substituted N-phenylpiperazine moiety. Folia Microbiologica, 61(6), 485-492. [Link]

  • Blobaum, A. L., & Marnett, L. J. (2007). Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives is Dependent on Peroxide Tone. Journal of Biological Chemistry, 282(22), 16379-16390. [Link]

  • ResearchGate. (n.d.). IC50 (μg/mL) values for the in vitro cytotoxic activity of plants crude extracts on five human cancer cell lines. [Link]

  • ResearchGate. (n.d.). p-Hydroxybenzoic acid esters as preservatives. I. Uses, antibacterial and antifungal studies, properties and determination. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

  • Lecturio. (2018, June 13). Enzyme Inhibitor – Enzymes and Enzyme Kinetics [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Enzyme inhibition activity (% age inhibition and IC 50 ) of synthesized 3 and 5a-e. [Link]

  • Krol, E., et al. (2021). Anticancer Activity of Ether Derivatives of Chrysin. Molecules, 26(11), 3192. [Link]

  • Charnock, C., & Finsrud, T. (2007). Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity. Journal of Clinical Pharmacy and Therapeutics, 32(6), 567-573. [Link]

  • Acar, C. E., et al. (2022). Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines. Molecules, 27(21), 7331. [Link]

  • Kalgutkar, A. S., & Marnett, L. J. (2020). A new hotspot for cyclooxygenase inhibition. ASBMB Today. [Link]

  • ResearchGate. (n.d.). Minimal Inhibitory Concentrations (MIC) of the synthetic compounds 3a-h. [Link]

  • Križman, I., & Knez, D. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • Al-Ostath, S., et al. (2023). Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line. Journal of King Saud University - Science, 35(3), 102558. [Link]

  • Kosová, M., et al. (2010). Antimicrobial and antioxidant properties of phenolic acids alkyl esters. Czech Journal of Food Sciences, 28(4), 275-279. [Link]

  • Li, Y., et al. (2024). Design, Synthesis and Biological Evaluation of Novel Phenyl-Substituted Naphthoic Acid Ethyl Ester Derivatives as Strigolactone Receptor Inhibitor. International Journal of Molecular Sciences, 25(7), 3902. [Link]

  • Lestari, B., & Muchtaridi, M. (2017). In Vitro Cytotoxicity of Hibiscus sabdariffa Linn Extracts on A549 Lung Cancer Cell Line. Pharmacognosy Journal, 9(6). [Link]

  • Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Future Journal of Pharmaceutical Sciences, 9(1), 60. [Link]

  • Lee, J. J., & Lee, J. (2000). Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. DTIC. [Link]

  • Warner, T. D., & Mitchell, J. A. (2004). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. American Journal of Therapeutics, 11(5), 373-383. [Link]

  • Al-Salahi, R., et al. (2018). In vitro evaluation of new 2-phenoxy-benzo[g]t[1][4][12]riazolo[1,5-a]quinazoline derivatives as antimicrobial agents. Microbial Pathogenesis, 118, 259-264. [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

  • Kaminsky, L. S., & Fasco, M. J. (1992). Mechanisms of inhibition of xenobiotic-metabolizing enzymes. Toxicology Letters, 64-65, 125-131. [Link]

  • JoVE. (2023, March 1). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Biological Evaluation of a Novel Series of 2-(2'-Isopropyl-5'-methylphenoxy)acetyl Amino Acids and Dipeptides. [Link]

  • Wube, A. A., et al. (2018). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 23(10), 2657. [Link]

  • Pugazhendhi, A., & Pope, L. E. (2006). Oestrogenic activity of p-hydroxybenzoic acid (common metabolite of paraben esters) and methylparaben in human breast cancer cell lines. Journal of Applied Toxicology, 26(4), 301-310. [Link]

  • Kumar, A., et al. (2019). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 43(3), 1363-1375. [Link]

  • ResearchGate. (n.d.). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. [Link]

  • de Fátima, A., et al. (2012). Cytotoxicity Activity of Semisynthetic Naphthoquinone-1-oximes against Cancer Cell Lines. Journal of Chemical and Pharmaceutical Research, 4(11), 4848-4853. [Link]

  • Al-Salahi, R., et al. (2018). In vitro evaluation of new 2-phenoxy-benzo[g]t[1][4][12]riazolo[1,5-a]quinazoline derivatives as antimicrobial agents. Microbial Pathogenesis, 118, 259-264. [Link]

  • ResearchGate. (n.d.). A Novel Mechanism of Cyclooxygenase-2 Inhibition Involving Interactions with Ser-530 and Tyr-385. [Link]

  • El-Hashash, M. A., et al. (2022). Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. Molecules, 27(11), 3613. [Link]

  • Li, M., et al. (2017). Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Chemical Communications, 53(57), 8038-8041. [Link]

  • Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs [Video]. YouTube. [Link]

  • Tan, J. S., & Lee, V. S. (2022). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 27(19), 6296. [Link]

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Comparative

The Pivotal Role of Ester Intermediates in Diaryl Ether Synthesis: A Comparative Guide to Ethyl 2-Phenoxybenzoate and Its Analogs

In the landscape of pharmaceutical and materials science, the synthesis of diaryl ethers represents a critical step in the creation of a vast array of functional molecules. At the heart of many of these synthetic pathway...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the synthesis of diaryl ethers represents a critical step in the creation of a vast array of functional molecules. At the heart of many of these synthetic pathways lies the judicious selection of an intermediate, a choice that can profoundly influence reaction efficiency, product yield, and overall cost-effectiveness. This guide provides a comprehensive comparison of ethyl 2-phenoxybenzoate and other ester intermediates, offering insights into their respective efficacies supported by experimental data and detailed protocols.

The Significance of Ester Intermediates in Complex Syntheses

Ester derivatives are crucial intermediates in organic synthesis, finding application in medicinal chemistry, polymer science, and the synthesis of biologically important heterocycles.[1] In the context of diaryl ether synthesis, esters like ethyl 2-phenoxybenzoate serve as key building blocks, enabling the construction of the core phenoxybenzoate scaffold found in numerous active pharmaceutical ingredients (APIs). The choice of the ester group can impact several factors, including the reactivity of the molecule in subsequent transformations, its solubility in various solvent systems, and the ease of its eventual removal or conversion to a desired functional group.

Ethyl 2-Phenoxybenzoate: A Versatile Intermediate

Ethyl 2-phenoxybenzoate is a widely utilized intermediate, particularly in the synthesis of fenofibrate, a well-known lipid-lowering agent.[2][3] Its synthesis is typically achieved through an Ullmann condensation reaction, a copper-catalyzed coupling of a phenol with an aryl halide.

Synthesis of Ethyl 2-Phenoxybenzoate via Ullmann Condensation

The Ullmann condensation is a classical method for the formation of carbon-oxygen bonds in diaryl ethers.[4] The reaction generally involves high temperatures and the use of a copper catalyst.[5]

G cluster_reactants Reactants cluster_conditions Reaction Conditions Phenol Phenol Product Ethyl 2-phenoxybenzoate Phenol->Product Ethyl_2_chlorobenzoate Ethyl 2-chlorobenzoate Ethyl_2_chlorobenzoate->Product Catalyst Copper Catalyst (e.g., CuI) Catalyst->Product catalyzes Base Base (e.g., K2CO3) Base->Product activates Solvent Solvent (e.g., DMF) Solvent->Product facilitates Temperature High Temperature Temperature->Product drives G cluster_synthesis Fenofibrate Synthesis from Fenofibric Acid Fenofibric_Acid Fenofibric Acid Fenofibrate Fenofibrate Fenofibric_Acid->Fenofibrate Isopropanol Isopropanol Isopropanol->Fenofibrate Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Fenofibrate catalyzes

Caption: Esterification of Fenofibric Acid to Fenofibrate.

The synthesis of fenofibric acid itself can be accomplished through the hydrolysis of an ester intermediate, such as ethyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate. [6]

Alternative Synthetic Approaches and Intermediates

An alternative and more direct route to fenofibrate involves the reaction of 4-chloro-4'-hydroxybenzophenone with isopropyl 2-bromo-2-methylpropanoate. [2]This method bypasses the need for a separate hydrolysis and esterification of a phenoxybenzoate intermediate.

While this direct approach appears more streamlined, the choice of synthetic route in an industrial setting is often dictated by a complex interplay of factors including raw material cost, process safety, and the ability to control impurity profiles. The use of intermediates like ethyl 2-phenoxybenzoate can sometimes offer advantages in terms of purification and overall process robustness.

Experimental Protocols

Synthesis of Fenofibric Acid from its Isopropyl Ester (Fenofibrate)

[2] Objective: To hydrolyze the isopropyl ester of fenofibric acid to the corresponding carboxylic acid.

Materials:

  • Fenofibrate (isopropyl 2-(4-(4-chlorobenzoyl) phenoxy)-2-methylpropanoate)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl, dilute)

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve Fenofibrate (3.0 g, 0.008 mole) in ethanol (30 ml) in a round-bottom flask equipped with a magnetic stirrer.

  • Add a solution of sodium hydroxide (0.4 g, 0.009 mole) in water (2 ml) to the stirred solution.

  • Heat the reaction mixture to 84°C and stir for 3 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 2:8 (v/v) mixture of ethyl acetate and hexane as the mobile phase. The Rf of the product (fenofibric acid) is approximately 0.1.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to obtain a residue.

  • Add the residue to ice-cold water (50 ml) and acidify with dilute hydrochloric acid.

  • Filter the precipitated solid product and dry it under air.

  • The expected yield of the white solid product is approximately 2.47 g (93%).

Synthesis of Fenofibrate from Fenofibric Acid

[3] Objective: To esterify fenofibric acid with an isopropyl halide to produce fenofibrate.

Materials:

  • Fenofibric acid

  • Dimethyl sulfoxide (DMSO)

  • Isopropyl acetate

  • Potassium carbonate (K₂CO₃)

  • 2-bromopropane

Procedure:

  • In a jacketed 5 L reactor under a nitrogen atmosphere, charge 1 kg (3.14 mol) of fenofibric acid, 500 ml of dimethyl sulfoxide, and 1 L of isopropyl acetate.

  • With stirring at ambient temperature, add 433.5 g (3.14 mol) of potassium carbonate.

  • Heat the reaction mixture to 85-90°C for 45 minutes.

  • Reduce the temperature of the reaction mixture to approximately 80°C.

  • Over a period of 50 minutes, add 354 ml (3.77 mol) of 2-bromopropane followed by 100 ml of isopropyl acetate.

  • Maintain stirring at 85-95°C for 5 hours.

  • Monitor the reaction to confirm a conversion of approximately 99.5% to fenofibrate.

  • Cool the mixture slightly to about 80°C and hot-filter the contents.

  • Wash the separated salts on the filter with 1 L of isopropyl acetate and combine the wash with the filtrate.

  • Concentrate the filtrate under reduced pressure.

  • Add 2.27 L of isopropanol and 455 ml of pure water to the concentrated residue.

  • Bring the mixture to a gentle reflux for 10 minutes and then hot-filter.

  • Slowly cool the filtrate to 0°C with stirring to crystallize the fenofibrate.

  • Isolate the crystallized product by filtration, wash with ice-cold isopropanol, and dry under vacuum at 45-50°C.

Conclusion

The selection of an appropriate ester intermediate is a critical decision in the synthesis of diaryl ethers and their derivatives. Ethyl 2-phenoxybenzoate stands out as a versatile and widely used intermediate, offering a good balance of reactivity, stability, and accessibility. While other esters, such as the methyl or isopropyl analogs, present their own set of advantages and are employed in various synthetic strategies, the ethyl ester remains a cornerstone in the industrial production of important pharmaceuticals like fenofibrate. The choice between these intermediates ultimately depends on a holistic evaluation of the specific synthetic route, including considerations of reaction kinetics, yield, purity requirements, and overall process economics. Future research focusing on direct comparative studies of these esters under various reaction conditions would provide invaluable data for process optimization and the development of even more efficient synthetic methodologies.

References

  • Lv, Z., Wang, Z., Xiao, F., & Jin, G. (2019). Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. Journal of the Brazilian Chemical Society. [Link]

  • Patil, S., et al. (2015). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica, 7(11), 273-278. [Link]

  • Singh, S., et al. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. PMC. [Link]

  • Audouard, C., et al. (2013). Method of synthesizing fenofibrate.
  • Lv, Z., et al. (2019). Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. ResearchGate. [Link]

  • Audouard, C., et al. (2014). Novel method of synthesizing fenofibrate.
  • Khan, I., et al. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. ResearchGate. [Link]

  • Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Al-Abbad, M., et al. (2016). A comparative study of the chemical kinetics of methyl and ethyl propanoate. KAUST Repository. [Link]

  • Al-Abbad, M., et al. (2016). A comparative study of the chemical kinetics of methyl and ethyl propanoate. ResearchGate. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Smith, R. M., et al. (2023). Spectroscopy Data for Undergraduate Teaching. ERIC. [Link]

  • Posner, S., & van der Mheen, M. (2016). Benefit-Cost Analysis in EU Chemicals Legislation: Experiences from over 100 REACH Applications for Authorisation. ResearchGate. [Link]

  • Rahman, M. M., et al. (2022). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1063-1070. [Link]

  • Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry. [Link]

Sources

Validation

A Comparative Guide to the Structural Elucidation of Ethyl 2-Phenoxybenzoate Derivatives: An X-ray Crystallography Perspective

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the diphenyl ether moiety, particularly within 2-phenoxybenzoic acid derivatives, represents...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the diphenyl ether moiety, particularly within 2-phenoxybenzoic acid derivatives, represents a scaffold of significant interest. Compounds such as ethyl 2-phenoxybenzoate serve as crucial intermediates in the synthesis of bioactive molecules, including anticonvulsants, herbicides, and potential inhibitors of enzymes like plasminogen activator inhibitor-1.[1][2][3] The precise three-dimensional arrangement of atoms within these molecules dictates their biological activity, physicochemical properties, and ultimately, their therapeutic or industrial utility. Therefore, rigorous structural characterization is not merely a formality but a cornerstone of rational drug design and molecular engineering.

This guide provides an in-depth analysis of single-crystal X-ray crystallography as the definitive method for elucidating the solid-state structure of ethyl 2-phenoxybenzoate derivatives. It offers a comparative perspective, weighing the unparalleled insights from crystallography against the complementary data obtained from other widely used analytical techniques. By exploring the causality behind experimental choices and grounding claims in verifiable data, this document serves as a critical resource for researchers navigating the challenges of molecular characterization.

The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

X-ray crystallography stands as the unequivocal gold standard for determining the absolute structure of a molecule. It provides a high-resolution, three-dimensional map of electron density, from which the precise coordinates of each atom can be determined. This allows for the unambiguous assignment of stereochemistry, detailed conformational analysis, and a deep understanding of the intermolecular forces that govern crystal packing. For flexible molecules like ethyl 2-phenoxybenzoate derivatives, which possess multiple rotatable bonds, SCXRD provides a definitive snapshot of the preferred conformation in the solid state.

Experimental Workflow: From Powder to Publication-Ready Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and often, significant optimization. Each step is critical for a successful outcome.

Step 1: High-Purity Synthesis The synthesis of the target compound, such as ethyl 2-phenoxybenzoate, is typically achieved via esterification of 2-phenoxybenzoic acid.[4] The starting material must be of the highest possible purity, as impurities can severely inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

Step 2: The Art and Science of Crystallization Obtaining a single crystal suitable for diffraction is frequently the most challenging bottleneck in the entire process.[5] A suitable crystal should be a well-ordered, single lattice, typically between 0.1 and 0.5 mm in size, with clean faces and no visible defects. The goal is to create a supersaturated solution from which the molecule will slowly precipitate in an ordered fashion.

Common Crystallization Protocols for Small Organic Molecules:

  • Slow Evaporation: The compound is dissolved in a suitable solvent or solvent mixture to near saturation. The container is then loosely covered (e.g., with perforated foil) to allow the solvent to evaporate slowly over days or weeks. This is often the simplest and first method attempted.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger jar containing a "reservoir" of a miscible anti-solvent (a solvent in which the compound is poorly soluble). Vapors from the anti-solvent slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization. This method offers finer control over the rate of precipitation.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.

Step 3: X-ray Diffraction Data Collection Once a suitable crystal is obtained, it is mounted on a goniometer head on a diffractometer. The crystal is cryo-cooled, typically to 100 K, using a stream of liquid nitrogen. This minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher resolution data. The crystal is then rotated while being irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.

Step 4: Structure Solution and Refinement The collected diffraction data (a series of spots with specific positions and intensities) is processed to determine the unit cell dimensions and symmetry. The primary challenge is solving the "phase problem" to convert the diffraction intensities into an electron density map. Modern software uses direct methods or Patterson functions to generate an initial structural model. This model is then refined iteratively against the experimental data to improve the fit, ultimately yielding the precise atomic coordinates, bond lengths, angles, and thermal parameters. The quality of the final structure is assessed by metrics such as the R-factor, which should ideally be below 5% for a well-resolved small molecule structure.

Workflow for Single-Crystal X-ray Crystallography

SCXRD_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Results synthesis Synthesis & Purification of Derivative crystal Crystallization (e.g., Vapor Diffusion) synthesis->crystal High Purity Sample data_coll X-ray Data Collection (Diffractometer) crystal->data_coll Mount Single Crystal solve Structure Solution (Phase Problem) data_coll->solve Diffraction Pattern refine Structure Refinement solve->refine Initial Model output Final 3D Structure: - Bond Lengths/Angles - Conformation - Packing refine->output Synergistic_Workflow cluster_synthesis Start Synthesized Derivative MS Mass Spectrometry (MS) Start->MS Confirm Mass & Elemental Formula NMR NMR Spectroscopy Start->NMR Confirm Connectivity & Solution Structure XRD X-ray Crystallography (SCXRD) Start->XRD Determine Absolute Solid-State Structure Final Fully Characterized Molecule MS->Final NMR->XRD Compare Solution vs. Solid Conformation NMR->Final XRD->Final Comp Computational Modeling Comp->XRD Validate Predicted Geometry Comp->Final

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for Ethyl 2-phenoxybenzoate

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth comparison of analytical methodologies for the quantification of Ethyl 2-phenoxybenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. We will delve into the nuances of method validation, explaining the rationale behind experimental choices and presenting supporting data to ensure that every protocol described is a self-validating system.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1] This guide will compare and contrast High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectroscopy for the analysis of Ethyl 2-phenoxybenzoate, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

The Importance of Method Validation

Before delving into specific techniques, it is crucial to understand the fundamental parameters of analytical method validation. These parameters ensure that the chosen method is reliable, reproducible, and accurate for the intended analysis.[6][7]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[8]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[2][9]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1][9]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2][8]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[2][8] It is typically expressed at three levels: repeatability, intermediate precision, and reproducibility.[2][6]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[9]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1]

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is contingent upon the specific requirements of the analysis, including the nature of the sample, the expected concentration of the analyte, and the required level of sensitivity and selectivity.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) UV-Visible Spectroscopy
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Measurement of the absorption of ultraviolet or visible radiation by the analyte.
Applicability Suitable for a wide range of non-volatile and thermally stable compounds.Ideal for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds.[10]Applicable to compounds with a chromophore that absorbs in the UV-Vis region.
Specificity High specificity can be achieved through the choice of column, mobile phase, and detector (e.g., Diode Array Detector).High specificity, especially when coupled with a mass spectrometer (GC-MS), which provides structural information.[11][12]Lower specificity; susceptible to interference from other absorbing compounds in the matrix.
Sensitivity (LOD/LOQ) Generally high sensitivity, often in the ng/mL to pg/mL range.Very high sensitivity, capable of reaching pg/mL or even lower levels, particularly with selective detectors.Moderate sensitivity, typically in the µg/mL to ng/mL range.
Linearity & Range Typically exhibits excellent linearity over a wide concentration range.Excellent linearity over a broad range.Good linearity, but may be limited by deviations from Beer's Law at high concentrations.
Accuracy & Precision High accuracy and precision (RSD < 2% is often achievable).[2]High accuracy and precision.Good accuracy and precision, but can be affected by matrix interferences.
Robustness Can be sensitive to small changes in mobile phase composition, pH, and temperature.Robust, but can be affected by variations in carrier gas flow rate, temperature programming, and injection volume.Generally robust, but can be influenced by solvent composition and pH.

Experimental Protocols

The following are detailed, step-by-step methodologies for the validation of analytical methods for Ethyl 2-phenoxybenzoate using HPLC, GC, and UV-Visible Spectroscopy.

High-Performance Liquid Chromatography (HPLC) Method Validation

This protocol is adapted from a validated method for the simultaneous determination of structurally similar compounds like 2-phenoxyethanol.[13][14][15]

1. Chromatographic Conditions:

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[14][15]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min[13][14][15]

  • Detection: UV detection at a wavelength determined by scanning the UV spectrum of Ethyl 2-phenoxybenzoate (e.g., 270 nm).

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

2. Validation Protocol:

  • Specificity: Analyze a blank (diluent), a placebo sample (matrix without the analyte), and a sample spiked with Ethyl 2-phenoxybenzoate. The chromatograms should show no interfering peaks at the retention time of the analyte.

  • Linearity: Prepare a series of at least five standard solutions of Ethyl 2-phenoxybenzoate in the mobile phase over a concentration range (e.g., 1-100 µg/mL). Inject each solution in triplicate. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[2]

  • Accuracy: Analyze samples with known concentrations of Ethyl 2-phenoxybenzoate at three levels (low, medium, and high) covering the specified range.[1] The recovery should be within 98-102%.[2]

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.[1] The relative standard deviation (RSD) should be ≤ 2%.[2]

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.[2] The RSD between the two sets of results should be within acceptable limits.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.[9]

  • Robustness: Deliberately vary chromatographic parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C) and assess the impact on the results.

Caption: HPLC Method Validation Workflow.

Gas Chromatography (GC) Method Validation

This protocol is based on general principles of GC method development and validation for pharmaceutical substances.[10][16]

1. Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-624, 30 m x 0.32 mm ID, 0.25 µm film thickness).[16]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.5 mL/min).

  • Injector Temperature: 250 °C

  • Detector: Flame Ionization Detector (FID) at 280 °C. For higher specificity, a Mass Spectrometer (MS) can be used.[11]

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp up to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (split or splitless injection depending on the concentration).

2. Validation Protocol:

  • Specificity: Inject a blank solvent, a placebo sample, and a sample spiked with Ethyl 2-phenoxybenzoate to ensure no co-eluting peaks interfere with the analyte.

  • Linearity: Prepare at least five concentrations of Ethyl 2-phenoxybenzoate in a suitable solvent (e.g., dichloromethane or ethyl acetate) covering the expected range. Inject each standard in triplicate and construct a calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of Ethyl 2-phenoxybenzoate at three concentration levels. The mean recovery should be within an acceptable range (e.g., 98-102%).[2]

  • Precision:

    • Repeatability: Perform six replicate injections of a standard solution. The RSD of the peak areas should be ≤ 2%.[2]

    • Intermediate Precision: The analysis should be repeated by a different analyst on a different day to assess the variability.

  • LOD and LOQ: Can be determined from the calibration curve based on the standard deviation of the y-intercepts of regression lines.

  • Robustness: Evaluate the effect of small variations in parameters like carrier gas flow rate (±5%), initial oven temperature (±2 °C), and temperature ramp rate (±1 °C/min).

GC_Validation_Process node_prep Sample Preparation Prepare Standards & Samples in Volatile Solvent node_instrument GC Instrument Setup Column Selection Temperature Programming Detector Settings node_prep:f1->node_instrument:f0 node_validation Validation Execution Linearity Accuracy Precision Specificity Robustness node_instrument:f0->node_validation:f0 node_analysis Data Acquisition & Analysis Peak Integration Calibration Curve Statistical Evaluation node_validation:f0->node_analysis:f0 node_report Final Report Summary of Results Conclusion on Method Validity node_analysis:f0->node_report:f0

Caption: GC Method Validation Process Flow.

UV-Visible Spectroscopy Method Validation

This protocol is based on the principles of spectroscopic analysis for quantification.[17][18]

1. Spectroscopic Conditions:

  • Instrument: A calibrated double-beam UV-Visible spectrophotometer.

  • Solvent: A suitable UV-transparent solvent in which Ethyl 2-phenoxybenzoate is soluble and stable (e.g., ethanol or methanol).

  • Wavelength of Maximum Absorbance (λmax): Scan a solution of Ethyl 2-phenoxybenzoate from 200-400 nm to determine the λmax.

  • Blank: Use the same solvent as the blank.

2. Validation Protocol:

  • Specificity: Analyze the absorbance of a placebo sample to check for any interference at the λmax of Ethyl 2-phenoxybenzoate.

  • Linearity: Prepare a series of at least five standard solutions of varying concentrations. Measure the absorbance of each solution at the λmax. Plot absorbance versus concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.

  • Accuracy: Prepare samples with known concentrations and calculate the percentage recovery. The recovery should be within 98-102%.[2]

  • Precision:

    • Repeatability: Measure the absorbance of six replicate samples of the same concentration. The RSD should be ≤ 2%.[2]

    • Intermediate Precision: Repeat the measurements on a different day with a different analyst.

  • LOD and LOQ: Can be determined based on the standard deviation of the blank measurements.

  • Robustness: Assess the effect of small changes in the solvent composition or pH on the absorbance.

Caption: UV-Visible Spectroscopy Method Validation Steps.

Conclusion and Recommendations

The choice of the analytical method for Ethyl 2-phenoxybenzoate depends on the specific application.

  • HPLC is a versatile and robust technique that offers high specificity and sensitivity, making it suitable for routine quality control analysis and stability studies.[14]

  • GC , particularly when coupled with MS, provides excellent separation efficiency and definitive identification, making it the method of choice for trace analysis and impurity profiling, provided the analyte is sufficiently volatile and thermally stable.[19]

  • UV-Visible Spectroscopy is a simple, cost-effective, and rapid method suitable for the quantification of Ethyl 2-phenoxybenzoate in pure form or in simple mixtures where interfering substances are not present.[18]

Ultimately, the validation data will be the final arbiter of which method is "fit-for-purpose." It is imperative that all validation activities are conducted in accordance with the principles of Good Manufacturing Practices (GMP) and are thoroughly documented. The validation process is an ongoing lifecycle, and methods should be periodically reviewed and re-validated as necessary to ensure they remain suitable for their intended use.[20][21]

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs. (2026-01-07). [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). (2022-03-31). [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. (2023-11-30). [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - ResearchGate. (2025-08-08). [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024-03-06). [Link]

  • Validation of a Rapid GC-MS Method for Forensic Seized Drug Screening Applications - NIH. [Link]

  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. [Link]

  • Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis - ResearchGate. (2025-10-16). [Link]

  • A new validated HPLC method for the simultaneous determination of 2-phenoxyethanol, methylparaben, ethylparaben and propylparaben in a pharmaceutical gel. [Link]

  • A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC - NIH. [Link]

  • Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. [Link]

  • Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). [Link]

  • The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions. [Link]

  • (PDF) A Review: GC Method Development and validation - ResearchGate. (2016-02-22). [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025-10-22). [Link]

  • Use of Spectroscopic Methods and Their Clinical Applications in Drug Abuse: A Review. (2021-08-11). [Link]

  • A Review on GC-MS and Method Development and Validation - Impactfactor. [Link]

  • Analytical Method Validation: Back to Basics, Part II | LCGC International. [Link]

  • Spectroscopic Methods. [Link]

  • (PDF) Validation of HPLC Analysis of 2Phenoxyethanol, 1-Phenoxypropan-2-ol, Methyl, Ethyl, Propyl, Butyl and Benzyl 4-Hydroxybenzoate (Parabens) in Cosmetic Products, with Emphasis on Decision Limit and Detection Capability - ResearchGate. (2025-08-07). [Link]

  • Validation of Analytical Methods - SciSpace. [Link]

  • VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024-02-07). [Link]

  • FDA issues revised guidance for analytical method validation - ResearchGate. (2025-08-06). [Link]

  • Process Analytical Technology: Spectroscopic Tools and Implementation Strategies for the Chemical and Pharmaceutical Industries, 2nd Edition | Request PDF - ResearchGate. [Link]

  • A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles - La démarche ISO 17025. [Link]

  • Preliminary Investigation into Quantitation of Pharmaceuticals in Lake Victoria Sediments - Diva-Portal.org. (2021-01-23). [Link]

  • Development and V Development and Validation of an HPLC Method for alidation of an HPLC Method for Analysis of Etoricoxib in Human Plasma. [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. [Link]

  • FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024-03-07). [Link]

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Validation

A Senior Application Scientist's Guide to Diaryl Ether Synthesis: A Comparative Analysis of Alternatives to Precursor Ethyl 2-phenoxybenzoate

For researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis, the efficient construction of the diaryl ether linkage is a critical and often challenging step. This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis, the efficient construction of the diaryl ether linkage is a critical and often challenging step. This guide provides an in-depth technical comparison of modern, robust, and scalable synthetic strategies for assembling diaryl ether-containing molecules, using the synthesis of the well-known lipid-lowering agent Fenofibrate as a central case study. We will explore alternatives to the hypothetical use of a pre-formed precursor like Ethyl 2-phenoxybenzoate, focusing instead on the more common and versatile approaches that build the diaryl ether core from simpler building blocks. This analysis is grounded in experimental data to provide actionable insights for your synthetic endeavors.

The Diaryl Ether Moiety: A Privileged Scaffold

The diaryl ether motif is a cornerstone in a vast array of biologically active molecules, including pharmaceuticals and agrochemicals. Its unique conformational properties and metabolic stability contribute to the efficacy of these compounds. The synthesis of this key structural unit, however, is not without its challenges, which has spurred the development of a diverse toolbox of synthetic methodologies.

Case Study: Fenofibrate Synthesis - A Comparative Analysis of Synthetic Routes

Fenofibrate, with its characteristic diaryl ether core, serves as an excellent platform to compare the most prevalent and effective strategies for the formation of this linkage. We will dissect three primary synthetic pathways, evaluating their respective strengths and weaknesses.

Route 1: The Workhorse - Williamson-like Ether Synthesis

This classical approach remains a mainstay in both academic and industrial settings due to its reliability and cost-effectiveness. The core transformation involves the nucleophilic substitution of a halide by a phenoxide.

Causality of Experimental Choices: The choice of a strong base, such as potassium carbonate, is crucial to deprotonate the phenolic hydroxyl group, generating the nucleophilic phenoxide. The reaction is typically conducted in a polar aprotic solvent to facilitate the dissolution of the reactants and promote the SNAr reaction. The use of a bromo-ester provides a good leaving group for the substitution.

Experimental Protocol: Synthesis of Fenofibrate via Williamson-like Ether Synthesis [1][2]

  • Reactant Preparation: In a suitable reaction vessel, combine 4-chloro-4'-hydroxybenzophenone (1.0 eq) and isopropyl 2-bromo-2-methylpropanoate (1.1 eq).

  • Solvent and Base Addition: Add a suitable solvent such as isopropanol, and potassium carbonate (1.5 eq) as the base.[1][2]

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture, filter to remove the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Fenofibrate.

Route 2: The Convergent Approach - Esterification of Fenofibric Acid

This strategy involves the initial synthesis of the diaryl ether-containing carboxylic acid (Fenofibric Acid), followed by its esterification. This approach can be advantageous when the ester is sensitive to the conditions of the ether formation reaction.

Causality of Experimental Choices: The initial ether formation to produce Fenofibric acid follows similar principles to the Williamson-like synthesis. The subsequent esterification is typically an acid-catalyzed reaction (Fischer esterification) or can be achieved by converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with the alcohol. A more recent industrial method involves the reaction of a metal salt of fenofibric acid with an isopropyl halide.[1][2]

Experimental Protocol: Two-Step Synthesis of Fenofibrate via Fenofibric Acid

Step A: Synthesis of Fenofibric Acid [3]

  • Reactant Preparation: In a reaction vessel, dissolve (4-chlorophenyl)(4-hydroxyphenyl)methanone (1.0 eq) in dry 2-butanone.

  • Base and Alkylation: Add NaOH (1.0 eq) and heat the mixture to reflux for 1 hour. Then, add isopropyl-(2-bromo-2-methyl)-propanoate (1.05 eq) in dry 2-butanone.

  • Reaction and Hydrolysis: Continue to reflux for 8 hours. After completion, add 1 M NaOH solution and reflux for an additional 4 hours to hydrolyze the ester.

  • Work-up and Isolation: After cooling, partition the mixture between water and an organic solvent. Acidify the aqueous layer to precipitate fenofibric acid, which is then filtered, washed, and dried. A yield of approximately 90% can be expected.[3]

Step B: Esterification of Fenofibric Acid [1][2][4]

  • Salt Formation: In a reactor, charge fenofibric acid (1.0 eq), dimethylsulfoxide, and isopropyl acetate. Add potassium carbonate (1.0 eq) and heat to 85-90 °C for 45 minutes.

  • Esterification: Cool the mixture to 80 °C and add 2-bromopropane (1.2 eq) over 50 minutes.

  • Reaction and Isolation: Stir the mixture at 85-95 °C for 5 hours. After completion, the hot mixture is filtered, and the filtrate is concentrated. The product is then crystallized from isopropanol. This process can achieve a yield of up to 94.9%.[1][2][4]

Route 3: Building the Core - Friedel-Crafts Acylation Approach

This route constructs the central benzophenone core of Fenofibrate through a Friedel-Crafts acylation, which is then followed by the etherification and esterification steps.

Causality of Experimental Choices: The Friedel-Crafts acylation requires a Lewis acid catalyst, such as aluminum chloride, to activate the acylating agent (4-chlorobenzoyl chloride) for electrophilic aromatic substitution onto phenol. The reaction is typically performed in an inert solvent.

Experimental Protocol: Synthesis of 4-Chloro-4'-hydroxybenzophenone via Friedel-Crafts Acylation [5]

  • Catalyst and Substrate: In a reaction vessel under a nitrogen atmosphere, prepare a solution of aluminum chloride (1.2 eq) and phenol (1.0 eq) in a suitable solvent like methylene chloride at 0 °C.

  • Acylation: Slowly add 4-chlorobenzoyl chloride (1.0 eq) to the cooled mixture.

  • Reaction: Allow the reaction to stir at room temperature for 10 hours, monitoring by TLC.

  • Work-up and Isolation: Quench the reaction with ice-water and extract the product with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product can be purified by chromatography or recrystallization to yield 4-chloro-4'-hydroxybenzophenone, which can then be used in Route 1.

Comparative Performance Data

Synthetic RouteKey TransformationTypical YieldAdvantagesDisadvantages
Route 1: Williamson-like Ether Synthesis One-pot etherification and esterificationGood to ExcellentConvergent, often one-pot, industrially scalable.[1][2]Can require harsh conditions, potential for side reactions.
Route 2: Esterification of Fenofibric Acid Two-step: Etherification then EsterificationExcellent (up to 95%)[1][2][4]High yielding, allows for purification of the intermediate acid.Longer synthetic sequence.
Route 3: Friedel-Crafts Acylation Benzophenone core formationGoodUtilizes readily available starting materials.Use of stoichiometric Lewis acids, potential for isomer formation.

Visualizing the Synthetic Pathways

Fenofibrate_Synthesis cluster_route1 Route 1: Williamson-like Ether Synthesis cluster_route2 Route 2: Esterification of Fenofibric Acid cluster_route3 Route 3: Friedel-Crafts Acylation A1 4-Chloro-4'-hydroxybenzophenone C1 Fenofibrate A1->C1 K2CO3, Solvent B1 Isopropyl 2-bromo-2-methylpropanoate B1->C1 A2 (4-Chlorophenyl)(4-hydroxyphenyl)methanone C2 Fenofibric Acid A2->C2 1. NaOH, 2-Butanone 2. Hydrolysis B2 Isopropyl-(2-bromo-2-methyl)-propanoate B2->C2 D2 Fenofibrate C2->D2 2-Bromopropane, K2CO3 A3 Phenol C3 4-Chloro-4'-hydroxybenzophenone A3->C3 AlCl3 B3 4-Chlorobenzoyl chloride B3->C3 C3->D3 To Route 1

Caption: Comparative synthetic pathways to Fenofibrate.

Conclusion and Future Perspectives

While the direct use of a precursor like Ethyl 2-phenoxybenzoate is a viable synthetic consideration, the construction of the diaryl ether core of molecules like Fenofibrate is more commonly and efficiently achieved through the convergent strategies detailed in this guide. The Williamson-like ether synthesis and the esterification of a pre-formed fenofibric acid represent robust, high-yielding, and industrially scalable methods. The choice between these routes will ultimately depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the specific functionalities present in the target molecule.

Modern advancements in catalysis, particularly in the realm of copper- and palladium-catalyzed C-O bond formation (Ullmann and Buchwald-Hartwig reactions), offer even milder and more versatile alternatives for the synthesis of complex diaryl ethers. These methods often exhibit broader substrate scope and functional group tolerance, and researchers are encouraged to explore these catalytic systems for their specific synthetic challenges.

This guide provides a solid framework for understanding and selecting the most appropriate synthetic strategy for the preparation of diaryl ether-containing compounds. By understanding the causality behind experimental choices and having access to reliable protocols, researchers can confidently and efficiently advance their drug discovery and development programs.

References

  • Method of synthesizing fenofibrate. Google Patents; US8445715B2.
  • Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica. Available at: [Link]

  • A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. PMC - NIH. Available at: [Link]

  • Method of synthesizing fenofibrate. Justia Patents. Available at: [Link]

  • Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. SciELO. Available at: [Link]

  • (10) Patent No. - ResearchGate. Available at: [Link]

  • Novel method of synthesizing fenofibrate. Google Patents; EP2170801B1.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Ethyl 2-phenoxybenzoate

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disp...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of Ethyl 2-phenoxybenzoate, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are designed to be self-validating, grounded in established safety principles and regulatory frameworks.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Handle Ethyl 2-phenoxybenzoate in a well-ventilated area, preferably within a chemical fume hood.

PPE CategoryRequired Equipment
Eye/Face Protection Safety glasses with side-shields or chemical goggles.
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile rubber).
Skin and Body Protection Lab coat, long-sleeved clothing, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Waste Classification and Regulatory Overview

Given its inferred properties as a combustible liquid and its potential for aquatic toxicity, waste containing Ethyl 2-phenoxybenzoate must be managed as hazardous waste in accordance with the Resource Conservation and Recovery Act (RCRA) regulations set forth by the U.S. Environmental Protection Agency (EPA).[2] It is illegal and unsafe to dispose of this chemical down the drain or in the regular trash. All waste must be collected and managed by a licensed hazardous waste disposal contractor.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the collection and disposal of Ethyl 2-phenoxybenzoate waste.

1. Waste Collection:

  • Container Selection: Use a designated, leak-proof container that is chemically compatible with organic esters. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a secure, tight-fitting lid.

  • Waste Segregation: Do not mix Ethyl 2-phenoxybenzoate waste with incompatible materials. Incompatible materials include strong oxidizing agents, strong reducing agents, and strong acids or bases.[3] Mixing with strong oxidizers could create a fire or explosion hazard.

  • Aqueous vs. Organic Waste: If your procedure generates both aqueous and organic waste streams containing Ethyl 2-phenoxybenzoate, collect them in separate, clearly labeled containers.

2. Waste Container Labeling: Proper labeling is a critical component of safe waste management. The label must be securely affixed to the container and include the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "Ethyl 2-phenoxybenzoate"

  • An accurate estimation of the concentration of all chemical constituents in the container.

  • The date on which the first drop of waste was added to the container (the "accumulation start date").

  • The specific hazards associated with the waste (e.g., "Combustible," "Aquatic Toxin").

3. Waste Storage:

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • The storage area should be well-ventilated and away from sources of ignition such as heat, sparks, or open flames.[1][3]

  • Secondary containment (such as a larger, chemically-resistant tub or tray) is required for liquid waste containers to contain any potential leaks or spills.

  • Keep waste containers closed at all times, except when adding waste.

4. Arranging for Disposal:

  • Once the waste container is full, or within the time limits specified by your institution's hazardous waste management plan (typically 90 or 180 days from the accumulation start date), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Ensure all paperwork required for the waste pickup is completed accurately and completely.

Disposal Decision Workflow

Spill_Cleanup_Workflow Spill Spill Occurs Evacuate Evacuate and Ventilate Area Spill->Evacuate Contain Contain Spill with Absorbent Material Evacuate->Contain Collect Collect Contaminated Material into a Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose

Caption: Step-by-step workflow for the safe cleanup of an Ethyl 2-phenoxybenzoate spill.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research practices are both scientifically sound and environmentally responsible.

References

  • Direct PCW. (2023, June 6). Safety Data Sheet: ETHYL BENZOATE. [Link]

  • University of Oklahoma Health Sciences Center. Hazardous Waste. EHSO Manual 2025-2026. [Link]

  • U.S. Environmental Protection Agency. Waste Code - RCRAInfo. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4496358, Ethyl 2-phenoxypropanoate. [Link]

  • University of Toronto. Chemical Waste Disposal. Environmental Health & Safety. [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]

  • Alfred University. EPA Hazardous Waste Codes. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • ChemReg.net. GHS Classification. [Link]

  • Alfred University. EPA Hazardous Waste Codes. [Link]

  • The University of Texas at Austin. Chemical Waste. Environmental Health & Safety. [Link]

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-phenoxybenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-phenoxybenzoate
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